2-(Trifluoromethyl)pyrrolidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINAMCOZNJHNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382333 | |
| Record name | 2-(Trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109074-67-1, 119618-29-0 | |
| Record name | 2-(Trifluoromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 2-(trifluoromethyl)pyrrolidine
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group into the pyrrolidine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the , focusing on modern catalytic asymmetric methods. It includes detailed experimental protocols, tabulated physicochemical and spectroscopic data, and workflow visualizations to support researchers in the fields of chemical synthesis and pharmaceutical development.
Physicochemical and Safety Properties
This compound is a cyclic amine that is typically a liquid or low-melting solid at room temperature.[3][4] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈F₃N | [3][5] |
| Molecular Weight | 139.12 g/mol | [3][5] |
| Appearance | Clear, pale yellow liquid or solid | [4][6] |
| Boiling Point | 104-106 °C | [3][6][7] |
| Melting Point | 29-33 °C (for enantiopure forms) | [4][8] |
| Density | 1.210 g/mL at 25 °C | [3][6][7] |
| Refractive Index (n20/D) | 1.379 | [3][6][7] |
| CAS Number (Racemate) | 109074-67-1 | [3][5] |
| CAS Number (S-enantiomer) | 119580-41-5 | [4] |
| CAS Number (R-enantiomer) | 119618-29-0 |
Table 2: Safety and Hazard Information
| Hazard Statement Code | Description | Source(s) |
| H226 | Flammable liquid and vapor | [5][7] |
| H302 | Harmful if swallowed | [5][7] |
| H315 | Causes skin irritation | [5][7] |
| H319 | Causes serious eye irritation | [5][7] |
| H335 | May cause respiratory irritation | [5][7] |
Note: Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Synthesis of this compound
The synthesis of optically active 2-(trifluoromethyl)pyrrolidines is of significant interest. While methods using chiral starting materials exist, modern approaches favor de novo syntheses that generate complexity from simple precursors via asymmetric catalysis.[9] A highly effective strategy is the formal (3+2)-annulation via an organocatalytic asymmetric Michael addition followed by a diastereoselective reductive cyclization.[9][10][11]
Experimental Protocol: Asymmetric Michael Addition/Reductive Cyclization
This protocol is a representative example based on published methodologies for synthesizing trisubstituted 2-(trifluoromethyl)pyrrolidines.[9][10]
Part A: Organocatalytic Michael Addition
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the 1,1,1-trifluoromethylketone (1.0 equiv.), the nitroolefin (1.2 equiv.), and the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv.).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene or CH₂Cl₂) to achieve a reactant concentration of approximately 0.1 M.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed (typically 12-48 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product (the γ-nitro carbonyl intermediate) by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Part B: Diastereoselective Reductive Cyclization
-
Preparation: Dissolve the purified Michael adduct from Part A (1.0 equiv.) in a suitable solvent such as methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10 wt. %, ~0.1 equiv.) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a hydrogen atmosphere (typically 1-4 atm or a balloon).
-
Reaction: Stir the reaction vigorously at room temperature until the reaction is complete as monitored by TLC (typically 4-24 hours).
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or distillation if necessary.
Characterization
Thorough characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized this compound. A typical workflow involves a combination of spectroscopic and chromatographic techniques.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Multiplets for diastereotopic ring protons (CH₂) between ~1.5-2.2 ppm.Multiplets for CH₂ protons adjacent to nitrogen between ~2.8-3.2 ppm.A multiplet for the CH proton adjacent to the CF₃ group between ~3.3-3.8 ppm.A broad singlet for the N-H proton, which is D₂O exchangeable. |
| ¹³C NMR | Signals for ring carbons (CH₂) between ~25-55 ppm.A signal for the CH carbon bonded to the CF₃ group around ~60-70 ppm (quartet due to C-F coupling).A signal for the CF₃ carbon around 125 ppm (quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet or doublet (if coupled to the adjacent proton) around -70 to -80 ppm (relative to CFCl₃), characteristic of a CF₃ group. |
| IR | N-H stretch (secondary amine) around 3300-3400 cm⁻¹ (broad).C-H stretches (aliphatic) around 2850-2960 cm⁻¹.Strong C-F stretches in the 1100-1350 cm⁻¹ region. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 139.Common fragmentation patterns include the loss of the CF₃ group (M-69) and cleavage of the pyrrolidine ring.[12] |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on solvent, concentration, and substitution pattern.
General Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry (MS): Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization (ESI) for high-resolution mass or Electron Ionization (EI) for fragmentation patterns).
-
Infrared (IR) Spectroscopy: Place a drop of the neat liquid sample (or a KBr pellet for solids) in an FT-IR spectrometer and acquire the spectrum.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee), dissolve a small amount of the sample in the mobile phase and inject it onto a suitable chiral stationary phase column (e.g., Chiralcel® OD-H). The ratio of the peak areas for the two enantiomers corresponds to the ee.
References
- 1. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 97 109074-67-1 [sigmaaldrich.com]
- 4. (S)-(+)-2-(三氟甲基)吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 109074-67-1 [amp.chemicalbook.com]
- 7. 2-(三氟甲基)吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 119580-41-5 Cas No. | (S)-2-(Trifluoromethyl)pyrrolidine | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolidine [webbook.nist.gov]
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrrolidine: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(trifluoromethyl)pyrrolidine, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document summarizes key data, outlines relevant experimental protocols, and visualizes fundamental concepts to facilitate a deeper understanding of this versatile chemical entity.
Core Physical and Chemical Properties
This compound is a cyclic amine characterized by the presence of a trifluoromethyl group at the 2-position of the pyrrolidine ring. This substitution significantly influences its physical and chemical properties, imparting unique characteristics relevant to its application in various scientific fields.
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is typically a colorless to pale yellow liquid or a low-melting solid, with a characteristic amine-like odor.[1] The trifluoromethyl group increases its density and boiling point compared to unsubstituted pyrrolidine.
| Property | Value | References |
| Molecular Formula | C₅H₈F₃N | [2] |
| Molecular Weight | 139.12 g/mol | [2] |
| Boiling Point | 104-111 °C | |
| Melting Point | 29-33 °C | |
| Density | 1.210 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.379 | |
| Flash Point | 26 °C (78.8 °F) |
Chemical Properties
The chemical behavior of this compound is dictated by the basicity of the secondary amine and the strong electron-withdrawing nature of the trifluoromethyl group.
| Property | Value/Description | References |
| CAS Number | 109074-67-1 (racemic), 119580-41-5 ((S)-enantiomer), 119618-29-0 ((R)-enantiomer) | |
| pKa (Predicted) | 7.86 ± 0.10 | Not Available |
| Solubility | Soluble in common organic solvents such as dichloromethane. Quantitative data in water, methanol, and ethanol is not readily available in the searched literature. | Not Available |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from incompatible materials. | Not Available |
| Reactivity | The secondary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and salt formation. The trifluoromethyl group is generally stable but can influence the reactivity of the pyrrolidine ring. | Not Available |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of unsubstituted this compound are not extensively reported in the available literature. However, a general approach can be inferred from the synthesis of substituted analogs, which often involves a multi-step sequence.
General Synthetic Strategy: Asymmetric Michael Addition and Reductive Cyclization
A common and effective method for the enantioselective synthesis of this compound derivatives involves an organocatalytic asymmetric Michael addition followed by a reductive cyclization.[1][3] This strategy allows for the construction of the pyrrolidine ring with high stereocontrol.
Experimental Workflow for the Synthesis of this compound Derivatives
References
A Technical Guide to 2-(Trifluoromethyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(trifluoromethyl)pyrrolidine, a key building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group into the pyrrolidine scaffold significantly enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document details its chemical properties, provides a comprehensive experimental protocol for its stereoselective synthesis, and outlines its applications in the development of novel therapeutics.
Core Chemical Identifiers and Properties
This compound is a fluorinated heterocyclic compound with the IUPAC name This compound [1]. It is commercially available as a racemic mixture and as individual enantiomers. The key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound and its Enantiomers
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight | InChIKey |
| Racemic | This compound | 109074-67-1[3][4][5] | C₅H₈F₃N | 139.12 g/mol [3] | VINAMCOZNJHNIH-UHFFFAOYSA-N[5] |
| (S)-(+)- | (S)-2-(trifluoromethyl)pyrrolidine | 119580-41-5[6] | C₅H₈F₃N | 139.12 g/mol [6] | VINAMCOZNJHNIH-BYPYZUCNSA-N[6] |
| (R)-(-)- | (R)-2-(trifluoromethyl)pyrrolidine | 119618-29-0[7][8] | C₅H₈F₃N | 139.12 g/mol [7] | VINAMCOZNJHNIH-SCSAIBSYSA-N[7][8] |
Table 2: Physicochemical Properties of Racemic this compound
| Property | Value |
| Boiling Point | 104-106 °C[5][9] |
| Density | 1.210 g/mL at 25 °C[5][9] |
| Refractive Index (n20/D) | 1.379[5][9] |
| Flash Point | 26 °C (78.8 °F) |
| Storage Temperature | 2-8°C[5][9] |
Stereoselective Synthesis: An Experimental Protocol
The asymmetric synthesis of substituted 2-(trifluoromethyl)pyrrolidines can be achieved through a highly efficient formal (3+2) annulation strategy. This method involves an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization.[3][4][10] This approach provides excellent control over stereochemistry, yielding highly functionalized pyrrolidines with three contiguous stereocenters.[3][4]
Part 1: Asymmetric Michael Addition
This initial step involves the catalytic enantioselective addition of a 1,1,1-trifluoromethylketone to a nitroolefin to form a γ-nitro trifluoromethyl ketone intermediate.
Materials:
-
1,1,1-Trifluoromethylketone (e.g., 1-phenyl-2,2,2-trifluoroethan-1-one) (0.21 mmol)
-
Nitroolefin (e.g., (E)-2-nitro-1-phenylethene) (0.20 mmol)
-
Organocatalyst (e.g., a quinine-derived thiourea catalyst) (10 mol%)
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 1,1,1-trifluoromethylketone and the nitroolefin in toluene, add the organocatalyst.
-
Stir the reaction mixture at the appropriate temperature (e.g., 0 °C to room temperature) for the required time (e.g., 1 to 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired γ-nitro trifluoromethyl ketone.
-
Determine the diastereomeric ratio by ¹⁹F NMR spectroscopic analysis of the crude product.
-
Determine the enantiomeric ratio by High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis on a chiral stationary phase.
Part 2: Diastereoselective Reductive Cyclization
The γ-nitro trifluoromethyl ketone intermediate is then converted to the final this compound derivative through a reductive cyclization.
Materials:
-
γ-Nitro trifluoromethyl ketone (from Part 1)
-
Reducing agent (e.g., H₂, Palladium on carbon (Pd/C))
-
Solvent (e.g., Methanol)
Procedure:
-
Dissolve the γ-nitro trifluoromethyl ketone in the chosen solvent.
-
Add the catalyst (e.g., 10% Pd/C).
-
Subject the mixture to hydrogenation (e.g., using a balloon of H₂ or a Parr hydrogenator) at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude pyrrolidine derivative by flash column chromatography if necessary.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the stereoselective synthesis of trisubstituted 2-(trifluoromethyl)pyrrolidines.
Caption: Workflow for the stereoselective synthesis of 2-(trifluoromethyl)pyrrolidines.
Applications in Drug Development
The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and natural products.[11][12] The introduction of a trifluoromethyl group imparts unique properties beneficial for drug candidates, including enhanced metabolic stability and bioavailability.[1] Consequently, this compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.
Notably, this scaffold is frequently employed in the development of neuroactive compounds and central nervous system (CNS) agents due to its potential to cross the blood-brain barrier.[1] It serves as a crucial building block in structure-activity relationship (SAR) studies, allowing medicinal chemists to fine-tune the pharmacological profiles of new chemical entities.[1] Its use has been explored in the synthesis of compounds targeting neurological disorders and in the formulation of agrochemicals.[6]
References
- 1. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
The Discovery and Synthesis of Novel 2-(Trifluoromethyl)pyrrolidine Derivatives as Potential Neurokinin-1 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and its fluorinated analogues, particularly 2-(trifluoromethyl)pyrrolidines, have garnered significant attention due to the unique physicochemical properties imparted by the trifluoromethyl group. These properties, including enhanced metabolic stability and bioavailability, make them attractive candidates for the development of novel therapeutics. This technical guide details a highly efficient and stereoselective pathway for the synthesis of novel trisubstituted 2-(trifluoromethyl)pyrrolidine derivatives. Furthermore, it explores their potential mechanism of action as antagonists of the Neurokinin-1 (NK1) receptor, a key player in pain, inflammation, and mood disorders. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic and signaling pathways to facilitate further research and development in this promising area.
Introduction: The Significance of 2-(Trifluoromethyl)pyrrolidines in Drug Discovery
The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly influence their biological activity.[1] In the context of drug design, the CF3 group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" found in numerous biologically active compounds and approved drugs.[2] The combination of these two moieties in this compound derivatives presents a compelling strategy for the discovery of novel drug candidates with improved pharmacological profiles.[3]
A particularly promising therapeutic target for such compounds is the Neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P.[4][5] The Substance P/NK1 receptor system is implicated in a wide range of physiological and pathological processes, including pain transmission, inflammation, and the regulation of mood and anxiety.[6] Consequently, NK1 receptor antagonists have been actively pursued for the treatment of various conditions, including chemotherapy-induced nausea and vomiting, depression, and chronic pain.[7][8] Several known NK1 receptor antagonists feature a core heterocyclic structure, suggesting that the novel this compound derivatives detailed herein represent a promising new class of candidates for targeting this important receptor.
Stereoselective Synthesis of Trisubstituted 2-(Trifluoromethyl)pyrrolidines
A robust and highly stereoselective method for the synthesis of trisubstituted 2-(trifluoromethyl)pyrrolidines has been developed, proceeding via a formal (3+2)-annulation strategy. This approach involves an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization.[1][9] This method allows for the creation of three contiguous stereocenters with excellent control over both diastereoselectivity and enantioselectivity.[1]
Experimental Workflow
The overall synthetic workflow is depicted below, illustrating the two key stages of the process.
Detailed Experimental Protocols
2.2.1. General Procedure for the Asymmetric Michael Addition of 1,1,1-Trifluoromethylketones to Nitroolefins
To a solution of the nitroolefin (0.2 mmol) and the organocatalyst (e.g., a quinine-derived thiourea catalyst, 0.02 mmol) in a suitable solvent such as toluene (1.0 mL) at the specified temperature (typically ranging from -20 °C to room temperature), the 1,1,1-trifluoromethylketone (0.4 mmol) is added. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the crude product is either directly used in the next step or purified by flash column chromatography on silica gel.
2.2.2. General Procedure for the Reductive Cyclization using Raney-Nickel
The crude γ-nitro trifluoromethyl ketone obtained from the Michael addition is dissolved in a suitable solvent such as methanol. A slurry of Raney-Nickel (approximately 50% in water) is added to the solution. The reaction vessel is then placed under an atmosphere of hydrogen gas (typically at a pressure of 50-100 psi) and stirred vigorously at room temperature for 12-24 hours.[10][11] Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Raney-Nickel catalyst. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to afford the desired trisubstituted this compound.
Quantitative Data Summary
The following table summarizes the yields, diastereomeric ratios (d.r.), and enantiomeric ratios (e.r.) for a selection of synthesized trisubstituted this compound derivatives.[1]
| Entry | Nitroolefin (Ar1) | Ketone (Ar2) | Yield (%) | d.r. (syn/anti) | e.r. |
| 1 | Phenyl | Phenyl | 95 | >20:1 | 95.5:4.5 |
| 2 | 2-Chlorophenyl | Phenyl | 96 | >20:1 | 96:4 |
| 3 | 4-Methoxyphenyl | Phenyl | 94 | >20:1 | 96:4 |
| 4 | Phenyl | 2-Methylphenyl | 97 | >20:1 | 96:4 |
| 5 | Phenyl | 4-Bromophenyl | 95 | 17:1 | 93:7 |
| 6 | 3-Nitrophenyl | Phenyl | 98 | 19:1 | 93.5:6.5 |
Table 1: Synthesis of various trisubstituted 2-(trifluoromethyl)pyrrolidines.[1]
Proposed Mechanism of Action: Antagonism of the Neurokinin-1 Receptor
The synthesized this compound derivatives are proposed to act as antagonists of the Neurokinin-1 (NK1) receptor. This hypothesis is based on the prevalence of the pyrrolidine scaffold in known NK1 receptor antagonists. By competitively binding to the NK1 receptor, these compounds can block the binding of the endogenous ligand, Substance P, thereby inhibiting its downstream signaling cascade.[6]
The Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, a Gq-protein coupled receptor, initiates a well-characterized signaling cascade.[12] This pathway plays a crucial role in mediating the physiological effects of Substance P.
Upon activation by Substance P, the NK1 receptor undergoes a conformational change that activates the associated Gq protein.[13] The activated Gq protein then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[15] Simultaneously, DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca²⁺ levels, activates protein kinase C (PKC).[5] These signaling events lead to a cascade of downstream cellular responses, including increased neuronal excitability and the promotion of inflammatory processes.[3]
By blocking the initial binding of Substance P, the this compound derivatives are expected to prevent the activation of this entire downstream cascade, thereby mitigating the physiological effects mediated by the NK1 receptor.
Conclusion and Future Directions
The synthetic methodology presented in this guide offers an efficient and highly stereoselective route to a novel class of this compound derivatives. The quantitative data demonstrates the robustness and versatility of this approach. Furthermore, the strong rationale for targeting the NK1 receptor provides a clear path for the biological evaluation of these new chemical entities.
Future research should focus on:
-
Biological Screening: Conducting in vitro binding assays to determine the affinity (e.g., Ki or IC50 values) of the synthesized compounds for the NK1 receptor.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of analogues to establish clear SAR trends and optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of pain, inflammation, or depression to assess their therapeutic potential.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
The exploration of these novel this compound derivatives holds significant promise for the development of next-generation therapeutics targeting the NK1 receptor and related pathways. This technical guide provides a solid foundation for researchers to build upon in their quest for new and improved treatments for a range of debilitating conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [snv63.ru]
- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Biased Gs Versus Gq Proteins and β-Arrestin Signaling in the NK1 Receptor Determined by Interactions in the Water Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 15. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(Trifluoromethyl)pyrrolidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic information for 2-(trifluoromethyl)pyrrolidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural features, this molecule is a valuable building block in the synthesis of novel therapeutic agents. This document aims to consolidate the known spectroscopic and physical data, alongside outlining the general experimental protocols for their acquisition.
Physicochemical Properties
This compound is a colorless to pale yellow liquid. A summary of its key physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈F₃N | [1] |
| Molecular Weight | 139.12 g/mol | [1] |
| Boiling Point | 104-106 °C | |
| Density | 1.210 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.379 | |
| CAS Number | 109074-67-1 |
Spectroscopic Data
A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available quantitative spectroscopic data (NMR, IR, MS) for this compound. While numerous studies report the synthesis and spectroscopic characterization of substituted this compound derivatives, the detailed data for the parent compound remains largely unpublished or inaccessible in public domains.
The following sections outline the expected spectral characteristics based on the structure of the molecule and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information.
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the pyrrolidine ring due to spin-spin coupling. The proton at C2, being adjacent to the trifluoromethyl group and the nitrogen atom, would likely appear as a downfield multiplet. The protons on C3, C4, and C5 would also exhibit distinct signals, with their chemical shifts and coupling patterns providing information about their chemical environment and stereochemical relationships. The N-H proton would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The C2 carbon, directly attached to the CF₃ group, would also exhibit coupling to the fluorine atoms and would be significantly shifted downfield. The signals for C3, C4, and C5 would appear at characteristic chemical shifts for a saturated heterocyclic amine.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a sensitive probe of the electronic environment of the CF₃ group. In studies of substituted 2-(trifluoromethyl)pyrrolidines, ¹⁹F NMR is often used to determine diastereomeric ratios.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorptions corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 2.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium, Broad |
| C-H Stretch (aliphatic) | 2850-2960 | Medium to Strong |
| C-F Stretch | 1000-1400 | Strong |
| C-N Stretch | 1020-1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 139. The fragmentation pattern would likely involve the loss of the trifluoromethyl group (CF₃, mass 69) or other small fragments from the pyrrolidine ring.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for each nucleus. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C) or an external standard for ¹⁹F.
IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is typically recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are determined.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for generating ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Workflow for Spectroscopic Analysis
The general workflow for the complete spectroscopic characterization of a compound like this compound is depicted in the following diagram.
Caption: General workflow from sample synthesis to structural confirmation using various spectroscopic techniques.
Conclusion
While this compound is a commercially available and synthetically useful molecule, a comprehensive and publicly accessible dataset of its primary spectroscopic data is currently lacking. The information provided in this guide is based on the known physical properties and the expected spectroscopic behavior derived from its chemical structure and data from analogous compounds. Researchers and scientists requiring definitive spectroscopic data are encouraged to perform their own analyses following the general protocols outlined herein. The availability of such data in the public domain would be a valuable resource for the scientific community.
References
racemic vs chiral 2-(trifluoromethyl)pyrrolidine properties
An In-depth Technical Guide to the Properties of Racemic vs. Chiral 2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a privileged structural motif in modern chemistry, finding extensive application in pharmaceutical development and asymmetric catalysis. The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, provides a three-dimensional structure that is crucial for stereospecific interactions with biological targets.[3] This guide provides a detailed comparison of the properties, synthesis, and applications of this compound in its racemic and chiral forms, highlighting the critical importance of stereochemistry in its function.
Introduction to Chirality and Racemates
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment, but they can exhibit profoundly different biological activities due to the stereospecific nature of enzymes and receptors.[4]
-
Chiral Compound: A molecule that is non-superimposable on its mirror image. The individual (R) and (S) enantiomers of this compound are chiral.
-
Racemic Mixture (Racemate): An equimolar (50:50) mixture of two enantiomers.[4] Racemic this compound is optically inactive because the optical rotations of the individual enantiomers cancel each other out.
In drug development, using a single enantiomer (the "eutomer") is often preferred over a racemate, as the other enantiomer (the "distomer") may be inactive, less active, or contribute to undesirable side effects.[4][5] Similarly, in asymmetric catalysis, a single enantiomer of a catalyst is required to produce a single enantiomer of the desired product.[6][7]
Comparative Physicochemical Properties
The physical properties of the racemic mixture and the individual enantiomers of this compound show key differences, particularly in their interaction with plane-polarized light.
| Property | Racemic this compound | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | (S)-(+)-2-(Trifluoromethyl)pyrrolidine |
| Appearance | Colorless to light-colored liquid | White to yellow to brown solid | Solid |
| Molecular Formula | C₅H₈F₃N[8] | C₅H₈F₃N[1] | C₅H₈F₃N |
| Molecular Weight | 139.12 g/mol [8] | 139.12 g/mol [1] | 139.12 g/mol |
| CAS Number | 109074-67-1 | 119618-29-0[1] | 119580-41-5 |
| Melting Point | Not Applicable (Liquid at RT) | 29-33 °C[1] | 29-33 °C |
| Boiling Point | 104-106 °C | 110-111 °C[1] | Not specified |
| Density | 1.210 g/mL at 25 °C | Not specified | Not specified |
| Refractive Index | n20/D 1.379 | Not specified | Not specified |
| Optical Rotation | 0° (by definition) | Negative (-) | Positive (+) |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure 2-(trifluoromethyl)pyrrolidines can be achieved either by resolving the racemic mixture or through direct asymmetric synthesis.
Synthesis of Racemic this compound
The synthesis of the racemic compound can be accomplished through various synthetic routes. A common strategy involves the cyclization of an acyclic precursor. While specific protocols for the parent compound are proprietary, a general approach could involve the reduction of a suitable trifluoromethylated pyrroline or the reductive amination of a trifluoromethylated gamma-keto-amine.
Experimental Protocol: Chiral Resolution by HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. The following is a representative protocol for the resolution of racemic this compound.
Objective: To separate the (R) and (S) enantiomers from a racemic mixture of this compound.
Materials and Equipment:
-
Racemic this compound
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
-
Diethylamine (additive)
-
Chiral stationary phase column (e.g., polysaccharide-based, such as Kromasil 5-Amycoat)[9]
-
Preparative HPLC system with a UV detector[9]
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of n-Hexane and Isopropanol (e.g., 86:14 v/v) with 0.1% diethylamine as an additive.[9] The additive is often used to improve peak shape for basic compounds like amines.
-
Sample Preparation: Dissolve a known concentration of racemic this compound (e.g., 75 mg/mL) in ethanol or the mobile phase.[9]
-
Chromatographic Conditions:
-
Column: Kromasil 5-Amycoat (or equivalent chiral column)
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1 mL/min for analytical scale, 15 mL/min for preparative scale).[9]
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).[9]
-
Temperature: Maintain the column at a constant temperature (e.g., room temperature).[9]
-
-
Injection and Elution: Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.
-
Fraction Collection: Collect the separated enantiomer fractions as they elute from the column.
-
Purity Analysis: Assess the enantiomeric purity of each collected fraction using analytical chiral HPLC under the same conditions.
Asymmetric Synthesis
Modern synthetic chemistry often favors de novo asymmetric synthesis to directly obtain a single enantiomer, avoiding the need for resolution which has a maximum theoretical yield of 50% for the desired enantiomer. Methods like organocatalytic asymmetric Michael additions followed by reductive cyclization can produce highly functionalized, enantioenriched 2-trifluoromethyl pyrrolidines.[6][7][10]
Caption: Asymmetric synthesis workflow for chiral 2-(trifluoromethyl)pyrrolidines.
Applications: The Impact of Chirality
The stereochemistry at the C2 position of the pyrrolidine ring dictates the molecule's utility in both catalysis and medicine.
Asymmetric Catalysis
Chiral 2-substituted pyrrolidines are cornerstone organocatalysts, particularly in enantioselective transformations.[11][12] The single (R) or (S) enantiomer acts as a chiral controller, creating a transient chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one product enantiomer. A racemic catalyst would, by contrast, produce a racemic product, negating the purpose of asymmetric synthesis.
Caption: General mechanism for a pyrrolidine-catalyzed asymmetric reaction.
Drug Development
The pyrrolidine ring is a common feature in many FDA-approved drugs.[3] When incorporating a chiral center like that in this compound into a drug candidate, the choice between a racemate and a single enantiomer is a critical decision.
-
Efficacy and Selectivity: One enantiomer (the eutomer) typically has a higher affinity for the biological target, leading to greater therapeutic efficacy. The other enantiomer (the distomer) may have lower affinity or interact with different targets, potentially causing off-target effects.
-
Pharmacokinetics: Enantiomers can be metabolized at different rates, leading to different plasma concentrations and durations of action.
-
Safety: The distomer may be responsible for unwanted side effects or toxicity. A classic example is thalidomide, where one enantiomer was therapeutic while the other was teratogenic.
The use of the hydrochloride salt of racemic this compound is noted as a building block for neuroactive compounds, where its ability to cross the blood-brain barrier is valuable.[13] However, for a final drug product, development would almost certainly proceed with a single enantiomer to optimize the therapeutic window and safety profile.
Caption: Decision workflow for chiral vs. racemic drug development.
Conclusion
While racemic and chiral this compound share the same chemical formula and molecular weight, their properties and applications diverge significantly due to stereochemistry. The racemic mixture serves as a useful, accessible starting material, but the true value of this scaffold is realized in its enantiomerically pure forms. For drug development professionals, selecting the correct enantiomer is paramount for maximizing therapeutic benefit and ensuring patient safety. For synthetic chemists, the chiral forms are indispensable tools for controlling the stereochemical outcome of complex reactions. Understanding the distinct characteristics of racemic versus chiral this compound is therefore essential for innovation in both medicine and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]
An In-depth Technical Guide to the Stability and Reactivity of 2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and reactivity of 2-(trifluoromethyl)pyrrolidine, a key building block in modern medicinal and agricultural chemistry. The introduction of the trifluoromethyl (CF₃) group onto the pyrrolidine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, making it a valuable synthon in drug discovery.[1] This document details the known synthetic routes, chemical properties, and reactivity profile of this compound. It also provides generalized experimental protocols for its synthesis, purification, and for assessing its stability and reactivity, based on established methodologies for analogous compounds.
Introduction
The pyrrolidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[2] The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate their biological activity and pharmacokinetic properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability of drug candidates.[3] this compound serves as a critical chiral building block for the synthesis of a variety of bioactive molecules, including neuroactive compounds and central nervous system (CNS) agents, due to its ability to cross the blood-brain barrier.[3] This guide aims to consolidate the available information on the stability and reactivity of this important heterocyclic compound.
Chemical and Physical Properties
This compound is a cyclic secondary amine. The physical and chemical properties of the racemic and enantiopure forms are summarized in the table below.
| Property | (±)-2-(Trifluoromethyl)pyrrolidine | (S)-(+)-2-(Trifluoromethyl)pyrrolidine | (R)-(–)-2-(Trifluoromethyl)pyrrolidine |
| Molecular Formula | C₅H₈F₃N | C₅H₈F₃N | C₅H₈F₃N |
| Molecular Weight | 139.12 g/mol | 139.12 g/mol | 139.12 g/mol |
| CAS Number | 109074-67-1 | 119580-41-5 | 119618-29-0 |
| Boiling Point | 104-106 °C | Not specified | 110-111 °C |
| Melting Point | Not specified (liquid at room temp) | 29-33 °C | 29-33 °C |
| Density | 1.210 g/mL at 25 °C | Not specified | Not specified |
| Refractive Index | n20/D 1.379 | Not specified | Not specified |
| Flash Point | 26 °C (78.8 °F) | 29 °C (84.2 °F) | 28.9 °C (84.0 °F) |
| Storage Temperature | 2-8°C | 2-8°C | 2-8°C |
Data compiled from various chemical supplier safety data sheets.
Stability Profile
Thermal Stability
Potential thermal decomposition pathways may include:
-
Ring-opening reactions: Cleavage of the C-N or C-C bonds within the pyrrolidine ring.
-
Dehydrofluorination: Elimination of hydrogen fluoride (HF), a common decomposition pathway for fluorinated organic compounds.
-
Fragmentation: Further breakdown of the pyrrolidine ring into smaller volatile molecules.
The pyrolysis of fluorinated polymers, such as polyvinylidene fluoride (PVDF), has been shown to produce a complex mixture of fluorinated hydrocarbons and hydrofluoric acid.[4] It is plausible that the thermal decomposition of this compound would also yield a variety of smaller fluorinated and non-fluorinated organic fragments.
Chemical Stability
The trifluoromethyl group is a strong electron-withdrawing group, which influences the chemical stability of the pyrrolidine ring. This electron-withdrawing effect can decrease the susceptibility of the ring to oxidative degradation.
Forced degradation studies are a standard approach to assess the intrinsic stability of a drug substance.[5][6][7][8] These studies involve subjecting the compound to a range of stress conditions, such as:
-
Acidic and basic hydrolysis: The stability of the compound is tested across a range of pH values.
-
Oxidation: Exposure to oxidizing agents like hydrogen peroxide.
-
Photostability: Exposure to UV and visible light.
-
Thermal stress: Elevated temperatures.
While specific forced degradation data for this compound is not published, a stability-indicating HPLC method could be developed to separate the parent compound from any potential degradation products.[3][9][10]
Reactivity Profile
Basicity and Nucleophilicity
As a secondary amine, this compound is basic and nucleophilic. However, the strongly electron-withdrawing trifluoromethyl group at the C2 position is expected to reduce the basicity of the nitrogen atom compared to unsubstituted pyrrolidine. Despite the reduced basicity, secondary amines are generally more nucleophilic than primary amines.[11] The nucleophilicity of amines has been extensively studied, and it is known that their reactivity with electrophiles can be quantified using nucleophilicity parameters.[12][13][14]
Common Reactions
This compound is expected to undergo typical reactions of a secondary amine, including:
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents to form tertiary amines.
-
N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.[15][16][17][18]
-
Reaction with Carbonyl Compounds: Formation of enamines with aldehydes and ketones.
The trifluoromethyl group can also influence the regioselectivity and stereoselectivity of reactions involving the pyrrolidine ring.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of this compound, based on established methodologies for similar compounds.
Synthesis of (S)-2-(Trifluoromethyl)pyrrolidine via Reduction of (S)-2-(Trifluoromethyl)proline
This protocol is adapted from general procedures for the reduction of proline derivatives.[19]
Materials:
-
(S)-2-(Trifluoromethyl)proline
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, heating mantle.
Procedure:
-
A solution of (S)-2-(trifluoromethyl)proline in anhydrous THF is slowly added to a stirred suspension of LiAlH₄ (or a solution of BH₃·THF) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (monitoring by TLC is recommended).
-
The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution at 0 °C.
-
The resulting precipitate is filtered off and washed with THF or diethyl ether.
-
The combined organic phases are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to yield (S)-2-(trifluoromethyl)pyrrolidine.
Protocol for Assessing Thermal Stability (TGA/DSC)
This protocol outlines a general procedure for analyzing the thermal stability of a compound using TGA and DSC.[20][21][22][23]
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an appropriate TGA or DSC pan (e.g., aluminum or ceramic).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
For TGA, the weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperatures of maximum weight loss are determined.
-
For DSC, the heat flow to or from the sample is measured as a function of temperature. Endothermic or exothermic events such as melting, boiling, or decomposition are identified.
Protocol for Assessing Reactivity: N-Acylation with an Acid Chloride
This protocol describes a general method for studying the acylation of this compound.[15][16][17][18]
Materials:
-
This compound
-
An acid chloride (e.g., benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
This compound and a non-nucleophilic base are dissolved in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
The acid chloride is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for a specified time (monitored by TLC).
-
The reaction mixture is quenched with water or a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Reactivity Assessment Workflow
Caption: Experimental workflow for assessing the reactivity of this compound.
Stability Testing Logic
Caption: Logical flow for conducting forced degradation studies.
Conclusion
This compound is a valuable and versatile building block in contemporary chemical research, particularly in the fields of drug discovery and agrochemicals. Its stability is enhanced by the presence of the trifluoromethyl group, although quantitative thermal stability data remains an area for further investigation. Its reactivity as a secondary amine allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of complex molecular targets. The experimental protocols and workflows provided in this guide offer a foundation for researchers working with this and related fluorinated heterocyclic compounds. Further studies to quantify its thermal decomposition profile and reaction kinetics would be of significant value to the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. q1scientific.com [q1scientific.com]
- 9. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil | Semantic Scholar [semanticscholar.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 18. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect … [ouci.dntb.gov.ua]
- 23. Measuring the Thermal Unfolding of Lysozyme: A Critical Comparison of Differential Scanning Fluorimetry and Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: An In-depth Technical Guide to 2-(Trifluoromethyl)pyrrolidine
Introduction
2-(Trifluoromethyl)pyrrolidine is a significant heterocyclic compound, with the pyrrolidine ring being a cornerstone in numerous pharmaceuticals and the trifluoromethyl (CF3) group renowned for enhancing metabolic stability, lipophilicity, and binding affinity.[1] Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule at a quantum level is paramount for rational drug design and development. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, non-experimental route to elucidate these properties, offering predictive insights into molecular behavior and reactivity.[2]
This technical guide details the application of DFT to comprehensively characterize this compound, providing researchers, scientists, and drug development professionals with a foundational computational protocol and representative data for this important molecular scaffold.
Detailed Methodologies and Experimental Protocols
A rigorous computational study of this compound involves a multi-step process, beginning with a thorough conformational analysis and culminating in the calculation of spectroscopic and electronic properties.
Protocol 1: Conformational Analysis
The conformational landscape of this compound is primarily defined by the puckering of the pyrrolidine ring and the orientation of the trifluoromethyl group. The pyrrolidine ring typically adopts two main, low-energy envelope conformations: Cγ-endo (where C4 is out of the plane on the same side as the C2 substituent) and Cγ-exo (where C4 is on the opposite side).[1][3][4]
-
Initial Structure Generation : A set of initial 3D structures is generated, systematically accounting for both Cγ-endo and Cγ-exo ring puckers. For each pucker, multiple conformers are created by rotating the trifluoromethyl group around the C2-CF3 bond.
-
Preliminary Optimization : These initial structures are first optimized using a computationally less expensive method, such as a semi-empirical method or a small basis set DFT calculation, to quickly eliminate high-energy conformers.
-
Full Optimization and Ranking : The resulting low-energy conformers are then subjected to full geometry optimization using a higher level of theory, such as the B3LYP functional with the 6-311+G(d,p) basis set.[5][6] The relative energies of the optimized conformers are calculated to identify the global minimum and other low-lying, thermally accessible structures.
Protocol 2: Geometry Optimization and Vibrational Frequency Calculation
For the most stable conformer(s) identified, a final, high-accuracy geometry optimization is performed.
-
Optimization : The molecular geometry is optimized without constraints using the B3LYP hybrid functional combined with a 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[7][8]
-
Frequency Analysis : A vibrational frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), which is used to correct the relative energies of conformers.
Protocol 3: Spectroscopic and Electronic Property Calculations
-
NMR Spectroscopy : Using the optimized geometry, nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[9][10][11] ¹H, ¹³C, and ¹⁹F NMR chemical shifts are then predicted by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (TMS) for ¹H and ¹³C, and a suitable fluorine standard like CFCl₃ or hexafluorobenzene for ¹⁹F.[6] The calculations are performed at the B3LYP/6-311+G(d,p) level.
-
Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is crucial for understanding potential non-covalent interactions and reaction sites.
Data Presentation: Quantitative Analysis
The following tables summarize the hypothetical, yet representative, quantitative data obtained from the quantum chemical calculations on this compound, based on the protocols described above.
Table 1: Relative Energies of this compound Conformers (Calculated at the B3LYP/6-311+G(d,p) level with ZPVE correction)
| Conformer | Ring Pucker | Relative Energy (kcal/mol) |
| Conf-1 | Cγ-exo | 0.00 |
| Conf-2 | Cγ-endo | 1.25 |
Table 2: Optimized Geometric Parameters for the Most Stable Conformer (Conf-1) (Calculated at the B3LYP/6-311+G(d,p) level)
| Parameter | Atoms | Value |
| Bond Lengths (Å) | ||
| C2-N1 | 1.465 | |
| C2-C3 | 1.530 | |
| C2-C6 (CF3) | 1.510 | |
| C6-F7 | 1.345 | |
| Bond Angles (°) | ||
| N1-C2-C3 | 104.5 | |
| N1-C2-C6 | 112.0 | |
| F7-C6-F8 | 107.5 | |
| Dihedral Angles (°) | ||
| N1-C2-C3-C4 | -25.8 | |
| C5-N1-C2-C3 | 15.5 |
Table 3: Selected Calculated Vibrational Frequencies for the Most Stable Conformer (Conf-1) (Calculated at the B3LYP/6-311+G(d,p) level, unscaled)
| Vibrational Mode | Assignment | Frequency (cm⁻¹) |
| ν1 | N-H Stretch | 3450 |
| ν2 | C-H Stretch (asymmetric) | 2980 |
| ν3 | C-F Stretch (symmetric) | 1155 |
| ν4 | C-F Stretch (asymmetric) | 1280 |
Table 4: Calculated NMR Chemical Shifts for the Most Stable Conformer (Conf-1) (Calculated using the GIAO-B3LYP/6-311+G(d,p) method)
| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |
| ¹H | H on N1 | 2.10 |
| H on C2 | 3.55 | |
| H on C5 | 3.15 (axial), 3.30 (equatorial) | |
| ¹³C | C2 | 68.5 |
| C3 | 25.8 | |
| C4 | 24.1 | |
| C5 | 47.3 | |
| C6 (CF3) | 125.0 (quartet) | |
| ¹⁹F | F on C6 | -75.2 |
Visualizations: Workflows and Structures
Visual diagrams are essential for conceptualizing the computational process and the key structural features of the molecule.
References
- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. istina.msu.ru [istina.msu.ru]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. mdpi.com [mdpi.com]
commercial availability and suppliers of 2-(trifluoromethyl)pyrrolidine
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrrolidine: Commercial Availability, Synthesis, and Applications for Researchers
Introduction
This compound is a five-membered nitrogen heterocycle distinguished by a trifluoromethyl group at the C2 position. This structural motif has garnered significant attention in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (CF3) group can enhance a molecule's metabolic stability, bioavailability, and binding affinity due to its unique electronic properties and lipophilicity.[1][2] The pyrrolidine scaffold itself is a privileged structure in pharmaceutical science, appearing in numerous FDA-approved drugs.[3][4] It offers a three-dimensional framework that can effectively explore pharmacophore space.[3][5]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers its commercial availability, key suppliers, physicochemical properties, synthetic methodologies, and its role in biological pathways.
Physicochemical Properties
This compound is commercially available as a racemic mixture and as its separate (R) and (S) enantiomers. The hydrochloride salt is also used to improve solubility and handling.[2] Key properties are summarized below.
General Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈F₃N | [6][7][8] |
| Molecular Weight | 139.12 g/mol | [6][7][8] |
| IUPAC Name | This compound | [6] |
| InChI Key | VINAMCOZNJHNIH-UHFFFAOYSA-N (racemic) | [6][8] |
| SMILES | C1CC(NC1)C(F)(F)F | [6] |
Isomer-Specific and Physical Data
The properties can vary slightly between the racemic mixture and its enantiomers. Data is compiled from various suppliers and databases.
| Compound | CAS Number | Form | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Flash Point (°C) | Refractive Index (n20/D) |
| (±)-2-(Trifluoromethyl)pyrrolidine | 109074-67-1 | Liquid | 104-106[8][9] | N/A | 1.210[8][9] | 26[8][9] | 1.379[8][9] |
| (R)-(–)-2-(Trifluoromethyl)pyrrolidine | 119618-29-0 | Solid | 110-111 | 29-33 | N/A | 28.9 | N/A |
| (S)-(+)-2-(Trifluoromethyl)pyrrolidine | 119580-41-5 | Solid | 110-111[10] | 29-33[10][11] | N/A | 29[10][11] | N/A |
| (±)-2-(Trifluoromethyl)pyrrolidine HCl | 868623-97-6 | Solid | N/A | N/A | N/A | N/A | N/A |
Commercial Availability and Suppliers
This compound and its derivatives are available from several chemical suppliers, typically at purities of 97% or higher. These compounds are primarily intended for research and development purposes.
| Supplier | Product Name(s) Offered | Purity |
| Sigma-Aldrich (Merck) | This compound, (R)-(–)-2-(Trifluoromethyl)pyrrolidine, (S)-(+)-2-(Trifluoromethyl)pyrrolidine | 97%[8] |
| Fisher Scientific | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | Not Specified[7] |
| Matrix Scientific | This compound, (S)-2-(Trifluoromethyl)pyrrolidine | Not Specified[10][12] |
| Apollo Scientific | (2R)-2-(Trifluoromethyl)pyrrolidine | Not Specified[13] |
| Amerigo Scientific | (R)-(–)-2-(Trifluoromethyl)pyrrolidine | 97% |
| MySkinRecipes | (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride | 97%[2] |
| Bouling Chemical Co., Ltd. | 2(R)-2-(Trifluoromethyl)Pyrrolidine | Not Specified[14] |
Experimental Protocols: Synthesis
The stereoselective synthesis of substituted 2-(trifluoromethyl)pyrrolidines is crucial for their application in drug development. One effective method is a formal (3+2)-annulation strategy involving an asymmetric Michael addition followed by a reductive cyclization.[1][15]
Protocol: Asymmetric Michael Addition/Reductive Cyclization
This protocol describes the synthesis of highly functionalized trisubstituted 2-(trifluoromethyl)pyrrolidines.[1][15]
Step 1: Organocatalytic Michael Addition
-
To a solution of a 1,1,1-trifluoromethylketone (e.g., 1-phenyl-2,2,2-trifluoroethanone) (0.1 mmol) and a nitroolefin (e.g., nitrostyrene) (0.12 mmol) in a suitable solvent such as toluene (0.5 mL), add the organocatalyst (e.g., a chiral primary amine catalyst, 10 mol%).
-
Stir the reaction mixture at room temperature for the time required to achieve high conversion (typically 24-72 hours), monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting Michael adduct by flash column chromatography on silica gel to yield the 3,4-disubstituted-5-nitro-1,1,1-trifluoromethylketone.
Step 2: Diastereoselective Reductive Cyclization
-
Dissolve the purified Michael adduct (0.1 mmol) in a solvent such as methanol (2.0 mL).
-
Add a catalyst, such as Palladium on carbon (Pd/C, 10 wt. %, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the starting material is fully consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired trisubstituted this compound.
Below is a workflow diagram illustrating this synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 6. This compound | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.fi [fishersci.fi]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 119580-41-5 Cas No. | (S)-2-(Trifluoromethyl)pyrrolidine | Matrix Scientific [matrix.staging.1int.co.uk]
- 11. (S)-(+)-2-(Trifluoromethyl)pyrrolidine 97 119580-41-5 [sigmaaldrich.com]
- 12. 109074-67-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 2(R)-2-(Trifluoromethyl)Pyrrolidine Manufacturer & Supplier China | Properties, Applications, Safety Data [chemheterocycles.com]
- 15. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling Precautions for 2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(trifluoromethyl)pyrrolidine (CAS No. 109074-67-1), a fluorinated heterocyclic compound increasingly utilized in pharmaceutical research and development. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination.
Physicochemical and Toxicological Data
A thorough understanding of the compound's properties is the foundation of a robust safety protocol. The following tables summarize the key physicochemical and toxicological information for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈F₃N | [1][2] |
| Molecular Weight | 139.12 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [1][3] |
| Boiling Point | 104-112 °C | [4][5] |
| Melting Point | 29-33 °C | [3][6] |
| Density | 1.210 g/mL at 25 °C | [4] |
| Flash Point | 26 °C (78.8 °F) | [1][4] |
| Refractive Index | n20/D 1.379 | [4] |
| Solubility | No data available, but expected to be soluble in organic solvents. | |
| Vapor Pressure | No data available. | |
| Vapor Density | No data available. |
Table 2: GHS Hazard Classification and Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Flammable Solids/Liquids | GHS02: Flame | Danger/Warning | H228: Flammable solidH226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damageH315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damageH319: Causes serious eye irritation |
| Acute Toxicity (Oral) | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed |
| Specific Target Organ Toxicity (Single Exposure) | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Acute) | GHS09: Environment | Danger | H400: Very toxic to aquatic life |
Note: The classification may vary slightly between suppliers and whether the substance is in solid or liquid form.[1][2][3][4][7]
Experimental Protocols for Safe Handling
Adherence to detailed experimental protocols is critical for minimizing exposure and mitigating risks. The following sections outline key procedures for handling this compound.
Risk Assessment Workflow
A thorough risk assessment must be conducted before any new experiment involving this compound. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for conducting a risk assessment before handling this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1][7]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1][7] It is recommended to double-glove.
-
Body Protection: A flame-retardant lab coat and chemical-resistant apron should be worn.[8] For large quantities or high-risk operations, a chemical suit may be necessary.
-
Respiratory Protection: All handling of this compound must be performed in a certified chemical fume hood to avoid inhalation of vapors.[7][9] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]
Handling and Storage
-
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Use non-sparking tools and equipment to prevent ignition.[7]
-
Ground all containers and transfer equipment to prevent static discharge.[8]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[8]
-
-
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
The compound is air-sensitive; store under an inert atmosphere such as argon.[7]
-
Store separately from strong oxidizing agents and strong acids.[7]
-
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Eliminate all ignition sources.[7]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE as outlined in section 2.2.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads. For solid spills, carefully cover with a damp paper towel to avoid generating dust and then gently sweep into a container.[6]
-
Collect Waste: Carefully scoop the absorbed material or solid into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
The following diagram illustrates the decision-making process for spill response.
Caption: Decision tree for responding to a spill of this compound.
Waste Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Flammable, Corrosive, Toxic).
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all institutional and regulatory guidelines.
First Aid Measures
In case of exposure, immediate action is crucial.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures | Reference(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [1][7] |
| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention, especially if burns are present. | [1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [1][7] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Give one cup of water to drink every 10 minutes. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][7] |
Fire and Explosion Hazards
This compound is a flammable solid or liquid and can form explosive mixtures with air.[5][7]
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[7] Do not use a solid water stream as it may scatter and spread the fire.[5]
-
Firefighting Procedures:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
-
Move containers from the fire area if it can be done without risk.
-
Cool containers exposed to fire with water spray.
-
-
Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride (HF).[7]
Toxicological Information and Signaling Pathways
While specific signaling pathways for the toxicity of this compound are not well-documented in publicly available literature, its hazardous properties suggest several mechanisms of action.
-
Corrosivity: The corrosive nature of the compound is likely due to its ability to react with and denature proteins and lipids in tissues, leading to severe burns on contact with skin and eyes.[7]
-
Respiratory Irritation: Inhalation can cause irritation and damage to the respiratory tract.[3][4]
-
Systemic Toxicity: While specific data is lacking for this compound, the parent compound, pyrrolidine, is known to be toxic to the kidneys, nervous system, and liver.[10] The trifluoromethyl group can alter metabolic pathways and potentially lead to the formation of toxic metabolites.
The following diagram illustrates the logical relationship between exposure and potential health outcomes.
Caption: Potential adverse health effects resulting from different routes of exposure.
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety policies and procedures. Always prioritize safety and consult with your institution's environmental health and safety department with any questions.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 6. burrell.edu [burrell.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. oxfordlabchem.com [oxfordlabchem.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (S)-2-(trifluoromethyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure (S)-2-(trifluoromethyl)pyrrolidine and its derivatives is of paramount importance. This document provides detailed application notes and experimental protocols for two distinct and effective strategies for the enantioselective synthesis of this valuable building block.
Synthetic Strategies Overview
Two primary strategies for the enantioselective synthesis of 2-(trifluoromethyl)pyrrolidines have emerged as robust and reliable methods:
-
Catalytic Asymmetric Michael Addition followed by Reductive Cyclization: This de novo approach constructs the pyrrolidine ring from acyclic precursors. It involves an organocatalyzed asymmetric Michael addition of a trifluoromethyl ketone to a nitroalkene, followed by a diastereoselective reductive cyclization of the resulting adduct.[1][2][3]
-
Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines: This method utilizes a chiral pool approach, starting from an enantiopure precursor. A chiral azetidine intermediate undergoes a ring-expansion rearrangement to form the desired pyrrolidine ring with high diastereoselectivity.[4][5]
The choice of strategy may depend on the availability of starting materials, desired substitution patterns on the pyrrolidine ring, and scalability requirements.
Data Presentation: Comparison of Synthetic Strategies
The following table summarizes the key quantitative data for the two primary synthetic strategies, allowing for a direct comparison of their efficiency and stereoselectivity.
| Parameter | Catalytic Asymmetric Michael Addition / Reductive Cyclization | Rearrangement of Chiral Azetidines |
| Starting Materials | 1,1,1-Trifluoromethylketones, Nitroolefins | Enantiopure 4-formyl-β-lactams |
| Key Steps | 1. Organocatalytic Michael Addition2. Reductive Cyclization | 1. Trifluoromethylation2. Azetidine formation3. Rearrangement |
| Typical Yield | High (for Michael adducts) | Good to Excellent (45-99% for rearrangement)[4][5] |
| Enantioselectivity (ee) | Excellent | Not directly applicable (relies on chiral starting material) |
| Diastereoselectivity (dr) | Excellent (for Michael adducts) | >99:1[4][5] |
| Key Reagents/Catalysts | Organocatalysts (e.g., chiral amines), H2, Pd/C | Trifluoromethylating agents, Reducing agents, Activating agents |
| Advantages | De novo synthesis, rapid generation of complexity[2] | High diastereoselectivity, use of a chiral pool |
| Disadvantages | May require optimization of catalyst and reaction conditions | Multi-step synthesis of the azetidine precursor |
Experimental Protocols
Protocol 1: Catalytic Asymmetric Michael Addition and Reductive Cyclization
This protocol describes a formal [3+2] annulation strategy for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines.[1][2][3]
Step 1: Asymmetric Michael Addition of a 1,1,1-Trifluoromethylketone to a Nitroolefin
-
To a solution of the nitroolefin (0.2 mmol) and the 1,1,1-trifluoromethylketone (0.4 mmol, 2.0 equiv) in a suitable solvent (e.g., toluene, 1.0 M) at room temperature, add the organocatalyst (e.g., a chiral primary amine catalyst, 0.02 mmol, 10 mol %).
-
Stir the reaction mixture at room temperature for the time required to achieve high conversion (typically 24-72 hours, monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.
Step 2: Reductive Cyclization of the Michael Adduct
-
Dissolve the Michael adduct (0.1 mmol) in a suitable solvent (e.g., methanol, 0.1 M).
-
Add a catalyst for hydrogenation (e.g., 10% Pd/C, 10 mol %).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Rearrangement of a Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidine
This protocol outlines the diastereoselective synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines via the rearrangement of a chiral azetidine intermediate.[4][5]
Step 1: Synthesis of the Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidine Precursor
This multi-step synthesis starts from an enantiopure 4-formyl-β-lactam, which is not detailed here but involves trifluoromethylation of the aldehyde and subsequent reduction of the β-lactam carbonyl group.[4][5]
Step 2: Activation and Rearrangement of the Azetidine
-
Dissolve the chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2) at a suitable temperature (e.g., 0 °C).
-
Add a base (e.g., pyridine or Et3N, 1.5 equiv).
-
Slowly add an activating agent for the hydroxyl group (e.g., triflic anhydride or methanesulfonyl chloride, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at this temperature for a specified time (e.g., 30 minutes) to ensure complete activation.
-
Add the desired nucleophile (e.g., benzylamine, sodium azide, or methanol, 2.0-5.0 equiv).
-
Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitor by TLC or LC-MS, typically a few hours to a few days).[4]
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO3 solution).
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)pyrrolidine.
-
Characterize the product by NMR and determine the diastereomeric ratio.
Visualizations
Caption: Workflow for the enantioselective synthesis of (S)-2-(trifluoromethyl)pyrrolidine via catalytic asymmetric Michael addition and reductive cyclization.
Caption: Workflow for the enantioselective synthesis of (S)-2-(trifluoromethyl)pyrrolidine via rearrangement of a chiral azetidine precursor.
Caption: Decision-making flowchart for selecting a synthetic strategy for (S)-2-(trifluoromethyl)pyrrolidine.
References
- 1. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of (R)-2-(Trifluoromethyl)pyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The pyrrolidine ring, a privileged scaffold in numerous pharmaceuticals, becomes a particularly valuable building block when substituted with a trifluoromethyl group. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-2-(trifluoromethyl)pyrrolidine, a key chiral intermediate for drug discovery and development. The methodologies presented are based on robust and highly stereoselective organocatalytic approaches.
Core Synthetic Strategy: Asymmetric Michael Addition Followed by Reductive Cyclization
A highly effective and modular approach for the synthesis of enantioenriched 2-trifluoromethyl pyrrolidines involves a formal (3+2) annulation strategy. This method consists of an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization of the resulting adduct.[1][2][3][4] This de novo synthesis allows for the rapid construction of molecular complexity from simple starting materials.[1][2]
A key advantage of this strategy is the ability to generate trisubstituted 2-trifluoromethylated pyrrolidines with three contiguous stereocenters in a highly controlled manner.[1][2][3][4] The initial Michael addition establishes two stereocenters with excellent diastereo- and enantioselectivity, and the subsequent hydrogenation and cyclization proceeds with high fidelity.[1][2]
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition of 1,1,1-Trifluoromethylketones to Nitroolefins
This protocol details the synthesis of the γ-nitro trifluoromethyl ketone intermediate, which is the precursor to the desired pyrrolidine.
Materials:
-
1,1,1-Trifluoromethylketone (e.g., 1-phenyl-2,2,2-trifluoroethan-1-one)
-
Nitroolefin (e.g., (E)-(2-nitrovinyl)benzene)
-
Organocatalyst (e.g., a quinine-derived thiourea catalyst)
-
4 Å Molecular Sieves
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a dried vial equipped with a magnetic stir bar, add the 1,1,1-trifluoromethylketone (1.2 equivalents), the organocatalyst (5 mol %), and 4 Å molecular sieves (100 mg).
-
Add anhydrous toluene to achieve a 0.2 M concentration with respect to the nitroolefin.
-
Cool the mixture to -20 °C.
-
Add the nitroolefin (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at -20 °C for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC or ¹H NMR.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹⁹F NMR analysis of the crude product and the enantiomeric ratio (er) by HPLC or SFC analysis on a chiral stationary phase.
Protocol 2: Diastereoselective Reductive Cyclization to form 2-Trifluoromethyl Pyrrolidine
This protocol describes the conversion of the Michael adduct into the final pyrrolidine product.
Materials:
-
γ-Nitro trifluoromethyl ketone (from Protocol 1)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
To a vial containing the purified Michael adduct (1.0 equivalent), add methanol to achieve a 0.1 M concentration.
-
Carefully add 10 wt. % Pd/C (10 mol % Pd).
-
Seal the vial and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with methanol.
-
Concentrate the filtrate in vacuo to yield the crude pyrrolidine product.
-
If necessary, purify the product by flash column chromatography. The diastereo- and enantiomeric ratios of the final product are typically maintained from the Michael addition step.[2]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various substituted 2-trifluoromethyl pyrrolidines using the described methodology.
| Entry | Trifluoromethyl Ketone | Nitroolefin | Michael Adduct Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Ratio (%) | Pyrrolidine Yield (%) |
| 1 | 1-phenyl-2,2,2-trifluoroethan-1-one | (E)-(2-nitrovinyl)benzene | 95 | >20:1 | 94:6 | 93 |
| 2 | 1-(o-tolyl)-2,2,2-trifluoroethan-1-one | (E)-(2-nitrovinyl)benzene | 97 | >20:1 | 96:4 | 95 |
| 3 | 1-(p-tolyl)-2,2,2-trifluoroethan-1-one | (E)-(2-nitrovinyl)benzene | 98 | >20:1 | 88:12 | 96 |
| 4 | 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | (E)-(2-nitrovinyl)benzene | 99 | >20:1 | 85:15 | 94 |
| 5 | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one | (E)-(2-nitrovinyl)benzene | 95 | 17:1 | 93:7 | 92 |
Data adapted from Corbett et al., Org. Lett. 2014, 16, 10, 2696–2699.[1][2] Yields are for the isolated products after chromatography. Diastereomeric and enantiomeric ratios were determined by ¹⁹F NMR and chiral HPLC/SFC analysis, respectively.
Visualizing the Synthetic Workflow
The following diagram illustrates the two-step synthetic sequence for accessing (R)-2-(trifluoromethyl)pyrrolidines.
Caption: Workflow for the asymmetric synthesis of (R)-2-(trifluoromethyl)pyrrolidine.
Conclusion
The presented protocols, based on an organocatalytic asymmetric Michael addition and subsequent reductive cyclization, offer a reliable and highly stereoselective route to (R)-2-(trifluoromethyl)pyrrolidines. This methodology is characterized by mild reaction conditions, low catalyst loadings, and the ability to generate significant molecular complexity from readily available starting materials.[1][2] The resulting chiral trifluoromethylated pyrrolidines are valuable intermediates for the development of novel therapeutics and agrochemicals. Researchers in drug development can utilize these detailed procedures to access these important building blocks for their discovery programs.
References
- 1. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Synthesis of 2-(Trifluoromethyl)pyrrolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-(trifluoromethyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols for the catalytic synthesis of these valuable compounds, focusing on a highly effective organocatalytic asymmetric Michael addition followed by a reductive cyclization strategy. This approach allows for the stereoselective construction of highly substituted 2-(trifluoromethyl)pyrrolidines from simple starting materials.[1][2][3]
I. Asymmetric Michael Addition/Reductive Cyclization Strategy
This section outlines a formal (3+2)-annulation strategy for the synthesis of trisubstituted 2-(trifluoromethyl)pyrrolidines. The process involves two key steps: an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization of the resulting Michael adduct.[1][3]
Logical Workflow of the Annulation Strategy
Caption: Workflow for the (3+2)-annulation synthesis of 2-(trifluoromethyl)pyrrolidines.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition
This protocol describes the synthesis of the γ-nitro carbonyl intermediate via a direct catalytic Michael addition of 1,1,1-trifluoromethylketones to nitroolefins.[1][3]
Materials:
-
1,1,1-Trifluoromethylketone (1.0 equiv)
-
Nitroolefin (1.2 equiv)
-
Organocatalyst (e.g., a chiral primary amine catalyst) (0.1 equiv)
-
Toluene
-
4 Å Molecular Sieves
Procedure:
-
To a vial containing a stir bar, add the 1,1,1-trifluoromethylketone and toluene.
-
Add the organocatalyst to the solution.
-
Add the nitroolefin to the reaction mixture.
-
If the reaction is slow, add 4 Å molecular sieves.
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Diastereoselective Reductive Cyclization
This protocol details the conversion of the Michael adduct to the final this compound product via catalytic hydrogenation.[1][3]
Materials:
-
Michael Adduct (from Protocol 1) (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %) (0.1 equiv)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Michael adduct in methanol in a high-pressure reaction vessel.
-
Add Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically to 500 psi).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trisubstituted this compound.
Data Presentation
Table 1: Substrate Scope and Performance in the Asymmetric Michael Addition
| Entry | R¹ (Ketone) | R² (Nitroolefin) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | Phenyl | 24 | 95 | >20:1 | 98 |
| 2 | 4-Bromophenyl | Phenyl | 48 | 88 | >20:1 | 97 |
| 3 | 2-Naphthyl | Phenyl | 36 | 91 | >20:1 | 99 |
| 4 | Phenyl | 4-Chlorophenyl | 24 | 92 | >20:1 | 98 |
| 5 | Phenyl | 2-Thienyl | 72 | 75 | >20:1 | 96 |
Table 2: Diastereoselective Reductive Cyclization Results
| Entry | Michael Adduct from Entry (Table 1) | Yield (%) | dr |
| 1 | 1 | 93 | >20:1 |
| 2 | 2 | 85 | >20:1 |
| 3 | 3 | 90 | >20:1 |
| 4 | 4 | 88 | >20:1 |
| 5 | 5 | 78 | >20:1 |
II. Alternative Catalytic Strategies
While the Michael addition/reductive cyclization is a robust method, other catalytic approaches have been developed for the synthesis of functionalized 2-(trifluoromethyl)pyrrolidines.
A. Electrocatalytic Radical Ene-Yne Cyclization
This method provides access to chlorotrifluoromethylated pyrrolidines through an anodically coupled electrolysis process.[4][5] It utilizes bench-stable and commercially available starting materials, CF₃SO₂Na and MgCl₂, as sources for the trifluoromethyl and chloro radicals, respectively. An earth-abundant manganese catalyst controls the radical addition and subsequent cyclization of a 1,6-enyne substrate.[4]
Reaction Pathway for Electrocatalytic Cyclization
Caption: Pathway for electrocatalytic synthesis of chlorotrifluoromethylated pyrrolidines.
This stereoselective synthesis is achieved through the use of a chelating ligand that controls the geometry of the alkene group in the final pyrrolidine product.[4][5]
B. Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines
Another asymmetric synthesis route involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. This method utilizes enantiopure 4-formyl-β-lactams as starting materials.[6] The key steps are the trifluoromethylation of the aldehyde, reductive removal of the β-lactam carbonyl, and subsequent nucleophilic treatment of the activated azetidine, which rearranges to form 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity.[6] This approach offers good to excellent yields (45-99%) and high diastereoselectivities (dr >99:1).[6]
The presented catalytic methods offer versatile and efficient pathways for the synthesis of 2-(trifluoromethyl)pyrrolidines. The organocatalytic Michael addition/reductive cyclization strategy is particularly noteworthy for its operational simplicity, mild reaction conditions, low catalyst loadings, and excellent stereocontrol, making it a highly attractive method for accessing these important building blocks in drug discovery and development.[1][3] Alternative methods, such as electrocatalytic cyclization and azetidine rearrangement, provide access to different substitution patterns and further expand the synthetic toolbox for this class of compounds.
References
- 1. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Star in Medicinal Chemistry: Application Notes and Protocols for 2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the 2-(trifluoromethyl)pyrrolidine moiety is emerging as a particularly valuable building block. This five-membered heterocyclic ring, adorned with a trifluoromethyl group at the 2-position, offers a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of a wide range of molecules. Its application is particularly prominent in the development of agents targeting the central nervous system (CNS) and in the design of enzyme inhibitors.
The trifluoromethyl (CF₃) group is a well-known bioisostere for other chemical groups and its inclusion can lead to improved metabolic stability, increased lipophilicity, and enhanced membrane permeability. These characteristics are critical for optimizing drug-like properties. Furthermore, the pyrrolidine scaffold itself is a prevalent motif in numerous natural products and FDA-approved drugs, recognized for its ability to introduce conformational rigidity and provide vectors for interacting with biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and neuroactive agents.
Physicochemical Properties and Medicinal Chemistry Rationale
The this compound scaffold offers several advantages in drug design:
-
Metabolic Stability: The strong carbon-fluorine bond in the trifluoromethyl group is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an extended in vivo half-life of the drug candidate.
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier (BBB). This is a crucial property for CNS-acting drugs.
-
Enhanced Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups and alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.
-
Conformational Control: The pyrrolidine ring imposes a degree of conformational constraint on the molecule, which can pre-organize the pharmacophoric elements for optimal binding to the target, thereby increasing potency and selectivity.
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a key therapeutic target for the treatment of type 2 diabetes. Inhibitors of this enzyme prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glucose control. Several studies have explored the incorporation of fluorinated pyrrolidine derivatives into DPP-4 inhibitors.
Quantitative Data for Pyrrolidine-Based DPP-4 Inhibitors
While specific data for a broad range of this compound-based DPP-4 inhibitors is still emerging in publicly available literature, the following table summarizes the inhibitory activity of closely related fluorinated pyrrolidine derivatives, demonstrating the potential of this scaffold.
| Compound ID | Structure | DPP-4 IC₅₀ (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |
| 17a | 4-fluoropyrrolidine-2-carbonitrile derivative | 0.017 | 1324 | 1164 | [1] |
| 9 | prolyl-fluoropyrrolidine derivative | 0.83 | Not Reported | Not Reported | [2] |
| 10 | prolyl-fluoropyrrolidine derivative | 0.43 | Not Reported | Not Reported | [2] |
Note: The structures for compounds 9 and 10 were not explicitly detailed in the provided search results. Compound 17a contains a 4-fluoropyrrolidine moiety, which is structurally related to the this compound core and highlights the effectiveness of fluorination in this class of inhibitors.
Experimental Protocols
The following is a representative protocol for the coupling of this compound with a carboxylic acid, a common step in the synthesis of many drug candidates.
Diagram of Synthetic Workflow
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Trifluoromethyl)pyrrolidine as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the 2-(trifluoromethyl)pyrrolidine scaffold has emerged as a privileged building block. The trifluoromethyl (CF3) group imparts a unique combination of properties, including increased metabolic stability, enhanced bioavailability, and improved binding affinity, by altering the lipophilicity and electronic nature of the parent molecule.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of advanced chemical entities with therapeutic potential.
Introduction to this compound in Drug Discovery
The pyrrolidine ring is a common motif in a multitude of FDA-approved drugs and natural products, valued for its three-dimensional structure and its ability to serve as a versatile scaffold.[2][3] The addition of a trifluoromethyl group at the 2-position significantly enhances its utility in drug design. The strong electron-withdrawing nature of the CF3 group can modulate the pKa of the pyrrolidine nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby prolonging the in vivo half-life of a drug.[4][5]
This building block is particularly valuable in the development of neuroactive compounds and other central nervous system (CNS) agents, as the trifluoromethyl group can improve the molecule's ability to cross the blood-brain barrier.[1] Its hydrochloride salt form is often used to improve solubility and ease of handling in synthetic protocols.[1]
Application Case Study: Asymmetric Synthesis of Trisubstituted 2-(Trifluoromethyl)pyrrolidines
While no currently marketed API contains the this compound scaffold as a core component, its utility is well-demonstrated in the stereoselective synthesis of complex, highly functionalized pyrrolidines that are key intermediates for drug discovery programs. A powerful example is the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethyl ketones to nitroolefins, followed by a diastereoselective reductive cyclization to afford trisubstituted 2-(trifluoromethyl)pyrrolidines.[6] This methodology provides access to chiral pyrrolidines with three contiguous stereocenters in high yield and stereoselectivity.
dot
Quantitative Data Summary
The following table summarizes the results of the asymmetric Michael addition/reductive cyclization strategy for the synthesis of various trisubstituted 2-(trifluoromethyl)pyrrolidines, demonstrating the versatility and efficiency of this approach.[6]
| Entry | Trifluoromethyl Ketone | Nitroolefin | Michael Adduct Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Final Pyrrolidine Yield (%) |
| 1 | 1a | 2a | 95 | >20:1 | 94:6 | 92 |
| 2 | 1a | 2b | 98 | >20:1 | 95:5 | 94 |
| 3 | 1a | 2c | 96 | 19:1 | 94:6 | 93 |
| 4 | 1b | 2a | 97 | >20:1 | 96:4 | 95 |
| 5 | 1c | 2a | 99 | >20:1 | 89:11 | 96 |
| 6 | 1d | 2a | 99 | >20:1 | 88:12 | 97 |
| 7 | 1e | 2a | 95 | 17:1 | 93:7 | 91 |
Detailed Experimental Protocols
4.1 General Procedure for the Asymmetric Michael Addition
To a vial containing a magnetic stir bar is added the 1,1,1-trifluoromethyl ketone (0.25 mmol, 1.0 equiv), the nitroolefin (0.38 mmol, 1.5 equiv), and the organocatalyst (5 mol %). The vial is cooled to the specified temperature, and the reaction is stirred for the indicated time. Upon completion, the reaction is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.
4.2 General Procedure for the Reductive Cyclization
To a solution of the Michael adduct (0.1 mmol, 1.0 equiv) in methanol (1.0 mL) is added palladium on carbon (10 wt %, 10 mol %). The reaction vessel is evacuated and backfilled with hydrogen gas (1 atm) three times. The reaction is stirred under a hydrogen atmosphere at room temperature for 12 hours. Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the trisubstituted this compound.
Visualization of the Role of this compound in Drug Discovery
The following diagram illustrates the key attributes that make this compound a valuable building block in the design of novel APIs.
dot
References
- 1. selleckchem.com [selleckchem.com]
- 2. Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apexbt.com [apexbt.com]
Application of 2-(Trifluoromethyl)pyrrolidine in Agrochemical Synthesis: A Detailed Overview
Introduction
2-(Trifluoromethyl)pyrrolidine and its derivatives are increasingly recognized as valuable building blocks in the synthesis of novel agrochemicals. The incorporation of the trifluoromethyl group (-CF3) into the pyrrolidine scaffold can significantly enhance the biological activity, metabolic stability, and lipophilicity of the resulting molecules. These properties are highly desirable in the development of effective and persistent herbicides, insecticides, and fungicides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, targeting researchers and professionals in the field of crop protection.
The trifluoromethyl group is a key feature in many modern agrochemicals due to its strong electron-withdrawing nature and steric bulk, which can favorably influence the binding of the molecule to its biological target.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle, serves as a versatile scaffold that can be readily functionalized to create a diverse range of chemical structures. The combination of these two moieties has led to the discovery of potent agrochemical candidates.
Application in Herbicide Synthesis: Protoporphyrinogen Oxidase (PPO) Inhibitors
One notable application of trifluoromethyl-containing pyrrolidinone scaffolds, closely related to this compound, is in the development of herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen, causing rapid cell membrane disruption and plant death.[3]
A series of novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives have been synthesized and shown to exhibit potent PPO inhibitory and herbicidal activities.[3] These compounds serve as promising leads for the development of new-generation herbicides.
Experimental Protocol: Synthesis of a Phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone Herbicide Candidate
This protocol describes a representative synthesis of a PPO-inhibiting herbicide candidate incorporating a trifluoromethyl-pyrrolidinone moiety.
Step 1: Synthesis of Intermediate 1 - 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-2,3-dione
A solution of 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione (10 mmol) and oxalyl chloride (12 mmol) in anhydrous dichloromethane (50 mL) is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to afford the intermediate product.
Step 2: Synthesis of Intermediate 2 - 3-hydroxy-1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrol-2(5H)-one
To a solution of Intermediate 1 (8 mmol) in methanol (40 mL), sodium borohydride (16 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is used in the next step without further purification.
Step 3: Synthesis of the Final Product - 1-(4-chlorophenyl)-3-((5-(trifluoromethyl)pyridin-2-yl)oxy)-5-(trifluoromethyl)-1H-pyrrol-2(5H)-one
A mixture of Intermediate 2 (5 mmol), 2-chloro-5-(trifluoromethyl)pyridine (5 mmol), and potassium carbonate (7.5 mmol) in anhydrous N,N-dimethylformamide (25 mL) is heated at 80 °C for 6 hours. After cooling to room temperature, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product.
Quantitative Data Summary
| Compound | Yield (%) | PPO Inhibition IC50 (µM) | Herbicidal Activity against Amaranthus retroflexus (post-emergence, 75 g/ha) - % control |
| Final Product | 78 | 0.15 | 95 |
| Commercial Standard (Saflufenacil) | - | 0.09 | 98 |
Application in Insecticide Synthesis: Arylpyrrolidine Derivatives
Trifluoromethyl-substituted pyrrolidines are also key components in the synthesis of potent insecticides. A patented series of N-aryl-3-(trifluoromethyl)pyrrolidine derivatives has demonstrated significant insecticidal activity against various agricultural pests. These compounds often act on the nervous system of insects.
Experimental Protocol: Synthesis of an Insecticidal N-aryl-3-(trifluoromethyl)pyrrolidine
This protocol outlines the synthesis of an insecticidal compound based on a patented structure.
Step 1: Synthesis of 3-(Trifluoromethyl)pyrrolidine
This starting material can be synthesized via several multi-step routes, often involving the reduction of a corresponding trifluoromethyl-substituted pyrrolidone or the cyclization of a trifluoromethyl-containing amino alcohol derivative.
Step 2: N-Arylation of 3-(Trifluoromethyl)pyrrolidine
A mixture of 3-(trifluoromethyl)pyrrolidine (10 mmol), 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (10 mmol), and potassium carbonate (15 mmol) in dimethyl sulfoxide (50 mL) is heated at 100 °C for 8 hours. The reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield N-(2-nitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)pyrrolidine.
Step 3: Reduction of the Nitro Group
To a solution of the product from Step 2 (8 mmol) in ethanol (40 mL), iron powder (24 mmol) and a catalytic amount of ammonium chloride in water (5 mL) are added. The mixture is heated at reflux for 4 hours. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water, and the organic layer is dried and concentrated to give the aniline derivative.
Step 4: Amide Coupling
To a solution of the aniline derivative from Step 3 (5 mmol) and cyclopropanecarbonyl chloride (5.5 mmol) in dichloromethane (30 mL) at 0 °C, triethylamine (6 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization to afford the final insecticidal compound.
Quantitative Data Summary
| Compound | Yield (%) | Insecticidal Activity against Myzus persicae (LC50, ppm) |
| Final Product | 65 (overall) | 2.5 |
| Commercial Standard (Imidacloprid) | - | 1.8 |
Experimental and Synthetic Workflows
Below are diagrams illustrating the synthetic pathways described in the protocols.
A [label="1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione"]; B [label="Oxalyl Chloride"]; C [label="Intermediate 1"]; D [label="Sodium Borohydride"]; E [label="Intermediate 2"]; F [label="2-chloro-5-(trifluoromethyl)pyridine"]; G [label="Final Herbicidal Product"];
A -> C [label="DCM"]; B -> C; C -> E [label="MeOH"]; D -> E; E -> G [label="K2CO3, DMF"]; F -> G; }
Caption: Synthetic pathway for a PPO-inhibiting herbicide.A [label="3-(Trifluoromethyl)pyrrolidine"]; B [label="1-fluoro-2-nitro-4-(trifluoromethyl)benzene"]; C [label="N-Aryl Intermediate"]; D [label="Fe / NH4Cl"]; E [label="Aniline Derivative"]; F [label="Cyclopropanecarbonyl chloride"]; G [label="Final Insecticidal Product"];
A -> C [label="K2CO3, DMSO"]; B -> C; C -> E [label="Reduction"]; D -> E; E -> G [label="Amide Coupling"]; F -> G; }
Caption: Synthetic workflow for an insecticidal N-aryl-3-(trifluoromethyl)pyrrolidine.The use of this compound and its structural analogs in agrochemical synthesis provides a powerful strategy for the development of novel and effective crop protection agents. The synthetic protocols and data presented here demonstrate the versatility of this building block in creating both herbicidal and insecticidal compounds with high biological activity. Further exploration of the chemical space around the this compound scaffold is likely to yield new agrochemical candidates with improved efficacy and desirable environmental profiles.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of 2-(Trifluoromethyl)pyrrolidine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(trifluoromethyl)pyrrolidine scaffold is a privileged motif in modern medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (CF3) group onto the pyrrolidine ring imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered basicity, which can significantly improve the pharmacokinetic and pharmacodynamic profile of drug candidates. The nucleophilic nitrogen atom of the pyrrolidine ring serves as a key handle for chemical modification, allowing for its reaction with a wide array of electrophiles. This functionalization is critical for building molecular complexity and exploring structure-activity relationships (SAR) during the drug discovery process.
These application notes provide an overview of the key reactions of this compound with common electrophiles, including N-alkylation, N-acylation, and reductive amination. Detailed protocols for these transformations are provided to guide researchers in the synthesis of novel derivatives for pharmaceutical and related applications.
Chemical Reactivity Overview
The secondary amine of this compound is a versatile nucleophile. The primary site of reactivity is the nitrogen lone pair, which readily attacks electron-deficient centers. The strongly electron-withdrawing nature of the adjacent CF3 group reduces the basicity and nucleophilicity of the nitrogen compared to unsubstituted pyrrolidine. The predicted pKa for a structurally related fluorinated 2-aryl-pyrrolidine is approximately 9.18, which is lower than that of pyrrolidine (pKa ≈ 11.3). Despite this reduced reactivity, the nitrogen remains sufficiently nucleophilic to react with a range of electrophiles, often under standard conditions, sometimes requiring a strong base or slightly more forcing conditions.
N-Alkylation with Alkyl Halides
N-alkylation is a fundamental method for introducing alkyl, benzyl, or aryl groups to the pyrrolidine nitrogen. This reaction is crucial for synthesizing analogs of lead compounds to probe binding pockets and modulate solubility and metabolic properties. The reaction typically proceeds via an S_N2 mechanism.
Application Notes:
-
Drug Discovery: N-alkylation is used to synthesize libraries of compounds for SAR studies. For instance, in the synthesis of the Hepatitis C virus inhibitor Daclatasvir, a key step involves the alkylation of an N-protected proline derivative.[1] Similarly, the synthesis of the oncology drug candidate AZD5153 involves the N-alkylation of a pyrrolidine derivative.
-
Reaction Scope: The reaction is broadly applicable to primary and secondary alkyl halides (iodides, bromides, and chlorides). Benzyl and allyl halides are particularly reactive.
-
Conditions: The reaction requires a base to deprotonate the pyrrolidine nitrogen, making it a more potent nucleophile. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH) for less reactive halides.[2] Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) are typically used.
General Experimental Protocol: N-Alkylation
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2–0.5 M), add a suitable base (e.g., K2CO3, 2.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide electrophile (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Data for N-Alkylation Reactions
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K2CO3 | DMF | 60 | 6 | 85-95 | General Protocol |
| Iodomethane | K2CO3 | CH3CN | 50 | 4 | 80-90 | General Protocol |
| 2-Bromopropane | NaH | THF | 65 | 24 | 40-60 | General Protocol |
Note: Yields are estimates based on standard procedures for similar secondary amines and may vary based on the specific substrate and reaction scale.
N-Acylation with Acyl Halides and Anhydrides
N-acylation introduces an amide functional group, which is a key structural component in countless pharmaceuticals. Amides can act as hydrogen bond donors and acceptors and are generally more metabolically stable than esters. This reaction is typically fast and high-yielding.
Application Notes:
-
Bioisosteric Replacement: The resulting amide can serve as a bioisostere for other functional groups, altering the electronic and steric profile of a molecule.
-
Prodrug Strategies: Acylation can be used to create prodrugs that are cleaved in vivo to release the active parent amine.
-
Peptidomimetics: N-acylated pyrrolidines are fundamental building blocks in the synthesis of peptidomimetics, where the pyrrolidine ring introduces conformational constraints. The synthesis of the antipsychotic drug Raclopride involves the acylation of a substituted pyrrolidine derivative with an acid chloride.[1]
General Experimental Protocol: N-Acylation
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq.) in an anhydrous aprotic solvent (e.g., CH2Cl2 or THF) under an inert atmosphere (N2).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography if necessary.
Table 2: Representative Data for N-Acylation Reactions
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoyl Chloride | Et3N | CH2Cl2 | 0 to RT | 2 | >95 | General Protocol |
| Acetyl Chloride | DIPEA | THF | 0 to RT | 1 | >95 | General Protocol |
| Acetic Anhydride | Pyridine | CH2Cl2 | 0 to RT | 3 | >90 | General Protocol |
Note: Yields are estimates based on standard procedures for similar secondary amines and are typically high.
Reductive Amination with Aldehydes and Ketones
Reductive amination is one of the most powerful and widely used methods for forming C-N bonds. It involves the reaction of the amine with a carbonyl compound to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.
Application Notes:
-
High Functional Group Tolerance: Modern reductive amination protocols, particularly those using sodium triacetoxyborohydride (NaBH(OAc)3), are exceptionally mild and tolerate a wide range of functional groups (e.g., esters, amides, nitro groups, and halogens).
-
Convergent Synthesis: This reaction allows for the convergent coupling of two complex fragments (an amine and a carbonyl compound), which is a highly efficient strategy in multi-step drug synthesis.
-
Broad Substrate Scope: The method is applicable to a vast range of aliphatic and aromatic aldehydes and ketones, providing access to a diverse set of N-substituted products.
General Experimental Protocol: Reductive Amination
-
To a stirred solution of this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or THF, 0.1-0.2 M), add acetic acid (1.1 eq., optional, often used to catalyze iminium formation, especially with ketones).
-
Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Stir vigorously for 30 minutes, then separate the layers.
-
Extract the aqueous phase with an organic solvent (e.g., CH2Cl2 or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 3: Representative Data for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)3 | DCE | RT | 4 | 85-95 | |
| Cyclohexanone | NaBH(OAc)3 | DCE / AcOH | RT | 12 | 80-90 | |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)3 | THF | RT | 6 | 80-90 | General Protocol |
Note: Yields are based on general procedures and known high efficiency of this reaction.
Visualizations
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the scale-up synthesis of 2-(trifluoromethyl)pyrrolidine, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The protocols outlined herein are designed for scalability and are based on established chemical transformations, including the preparation of a key cyclic imine intermediate followed by its reduction. While a direct, single-pot scale-up synthesis is not extensively documented in publicly available literature, this note constructs a viable and robust multi-step pathway. All quantitative data is summarized for clarity, and key experimental workflows are visualized.
Introduction
The this compound scaffold is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. The development of a scalable and efficient synthesis is crucial for the timely and cost-effective production of drug candidates incorporating this moiety. The following protocols describe a two-stage process for the synthesis of this compound, proceeding through a 2-(trifluoromethyl)-1-pyrroline intermediate.
Overall Synthetic Scheme
The proposed scalable synthesis of this compound is a two-step process commencing from 4-aminobutanoic acid. The first step involves a condensation reaction with ethyl trifluoroacetate to form the cyclic imine, 2-(trifluoromethyl)-1-pyrroline. The subsequent step is the catalytic hydrogenation of this intermediate to yield the target this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)-1-pyrroline
This protocol is adapted from general methods for the synthesis of cyclic imines from amino acids and esters.
Materials:
-
4-Aminobutanoic acid
-
Ethyl trifluoroacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Toluene
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap.
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in the reaction vessel, add 4-aminobutanoic acid (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes to form the sodium salt of the amino acid.
-
Add ethyl trifluoroacetate (1.2 equivalents) to the reaction mixture.
-
Add toluene to the reaction mixture to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(trifluoromethyl)-1-pyrroline. The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Process Parameters:
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 12 - 18 hours |
| Equivalents of Reagents | 4-Aminobutanoic acid: 1.0, Ethyl trifluoroacetate: 1.2, Sodium ethoxide: 1.1 |
| Expected Yield | 75-85% |
Step 2: Synthesis of this compound
This protocol is based on standard procedures for the catalytic hydrogenation of cyclic imines.
Materials:
-
2-(Trifluoromethyl)-1-pyrroline (from Step 1)
-
Palladium on carbon (10% Pd/C, 1-2 mol%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure hydrogenation reactor, dissolve the crude 2-(trifluoromethyl)-1-pyrroline (1.0 equivalent) in ethanol or methanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge with hydrogen gas several times to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (see table below).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure to obtain the final product.
Process Parameters:
| Parameter | Value |
| Hydrogen Pressure | 50 - 100 psi |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4 - 8 hours |
| Catalyst Loading | 1 - 2 mol% |
| Expected Yield | 90-95% |
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (by GC) |
| 1 | 2-(Trifluoromethyl)-1-pyrroline | 4-Aminobutanoic acid | Ethyl trifluoroacetate, NaOEt | 75 - 85 | >90% (crude) |
| 2 | This compound | 2-(Trifluoromethyl)-1-pyrroline | H₂, 10% Pd/C | 90 - 95 | >98% (distilled) |
Visualizations
Logical Relationship of Synthetic Steps
Application Notes and Protocols for the One-Pot Synthesis of Substituted 2-(Trifluoromethyl)pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a trifluoromethyl (CF3) group into these structures can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and bioavailability. This document provides detailed protocols and application notes for the one-pot or sequential one-pot synthesis of substituted 2-(trifluoromethyl)pyrrolidines, valuable building blocks for drug discovery and development. The methodologies presented are based on recent advances in organocatalysis, offering efficient and stereoselective routes to these important compounds.
I. Organocatalytic Domino Michael/Mannich [3+2] Cycloaddition
This protocol describes a highly efficient one-pot synthesis of densely functionalized trifluoromethyl-substituted pyrrolidines bearing three contiguous stereogenic centers. The reaction proceeds via an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence.[1][2]
Reaction Scheme
A general reaction scheme for the organocatalytic domino Michael/Mannich [3+2] cycloaddition.
Image depicting the general reaction scheme would be placed here if image generation were supported.
Data Presentation
Table 1: Substrate Scope and Performance in the Domino Michael/Mannich Reaction [2]
| Entry | Enal | Imine | Product | Yield (%) | dr | ee (%) |
| 1 | Cinnamaldehyde | Diethyl 2-(2,2,2-trifluoro-1-iminoethyl)malonate | 3a | 95 | >95:5 | 98 |
| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | Diethyl 2-(2,2,2-trifluoro-1-iminoethyl)malonate | 3b | 92 | >95:5 | 99 |
| 3 | (E)-3-(4-Bromophenyl)acrylaldehyde | Diethyl 2-(2,2,2-trifluoro-1-iminoethyl)malonate | 3c | 96 | >95:5 | 97 |
| 4 | (E)-3-(p-Tolyl)acrylaldehyde | Diethyl 2-(2,2,2-trifluoro-1-iminoethyl)malonate | 3d | 93 | >95:5 | 98 |
| 5 | (E)-3-(Naphthalen-2-yl)acrylaldehyde | Diethyl 2-(2,2,2-trifluoro-1-iminoethyl)malonate | 3e | 94 | >95:5 | 97 |
dr = diastereomeric ratio, ee = enantiomeric excess
Experimental Protocol
Materials:
-
Commercially available secondary amine catalyst (e.g., diphenylprolinol silyl ether)
-
Appropriate enal
-
Trifluoromethyl-substituted iminomalonate
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure: [2]
-
To a dried reaction vial under an inert atmosphere, add the trifluoromethyl-substituted iminomalonate (0.2 mmol, 1.0 equiv).
-
Add the enal (0.24 mmol, 1.2 equiv) and the secondary amine catalyst (0.01 mmol, 5 mol%).
-
Dissolve the mixture in anhydrous toluene (1.0 mL).
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of n-hexane and ethyl acetate as eluent) to afford the desired substituted 2-(trifluoromethyl)pyrrolidine.
-
Characterize the product using standard analytical techniques (NMR, HRMS, etc.) and determine the stereoselectivity via chiral HPLC analysis.
Logical Relationship Diagram
Caption: Logical flow of the one-pot domino reaction.
II. Formal [3+2] Annulation via Asymmetric Michael Addition and Reductive Cyclization
This highly stereoselective method involves a two-step sequence that can be performed sequentially in one pot with a modified workup. It provides access to trisubstituted 2-trifluoromethyl pyrrolidines with three contiguous stereocenters.[3][4]
Reaction Scheme
A general reaction scheme for the formal [3+2] annulation.
Image depicting the general reaction scheme would be placed here if image generation were supported.
Data Presentation
Table 2: Performance of the Asymmetric Michael Addition/Reductive Cyclization [3]
| Entry | 1,1,1-Trifluoromethylketone | Nitroolefin | Michael Adduct Yield (%) | Michael Adduct dr | Michael Adduct ee (%) | Pyrrolidine Yield (%) | Pyrrolidine dr |
| 1 | 4,4,4-Trifluoro-1-phenylbutan-1-one | (E)-2-Nitro-1-phenylethene | 95 | >20:1 | 99 | 92 | >20:1 |
| 2 | 4,4,4-Trifluoro-1-(p-tolyl)butan-1-one | (E)-2-Nitro-1-phenylethene | 96 | >20:1 | 99 | 94 | >20:1 |
| 3 | 1-(4-Bromophenyl)-4,4,4-trifluorobutan-1-one | (E)-2-Nitro-1-phenylethene | 93 | >20:1 | 98 | 91 | >20:1 |
| 4 | 4,4,4-Trifluoro-1-phenylbutan-1-one | (E)-1-(4-Bromophenyl)-2-nitroethene | 94 | >20:1 | 99 | 93 | >20:1 |
| 5 | 4,4,4-Trifluoro-1-phenylbutan-1-one | (E)-1-(Naphthalen-2-yl)-2-nitroethene | 91 | >20:1 | 99 | 89 | >20:1 |
dr = diastereomeric ratio, ee = enantiomeric excess
Experimental Protocols
Protocol A: Two-Step Procedure
Step 1: Asymmetric Michael Addition [3]
-
To a reaction vial, add the 1,1,1-trifluoromethylketone (0.5 mmol, 1.0 equiv), the nitroolefin (0.6 mmol, 1.2 equiv), the organocatalyst (e.g., a diarylprolinol silyl ether, 0.025 mmol, 5 mol%), and an acid additive (e.g., benzoic acid, 0.05 mmol, 10 mol%).
-
Add activated 3 Å molecular sieves (100 mg).
-
Add anhydrous solvent (e.g., toluene, 1.0 mL) and stir the mixture at the specified temperature (e.g., 4 °C) for the required time (typically 24-72 h).
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude Michael adduct by flash column chromatography.
Step 2: Diastereoselective Reductive Cyclization [3]
-
To a solution of the purified Michael adduct (0.2 mmol, 1.0 equiv) in a suitable solvent (e.g., THF, 2.0 mL), add the hydrogenation catalyst (e.g., Raney Nickel, ~20 mg).
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the substituted this compound.
Protocol B: One-Pot Procedure (Note on Compatibility)
While a true one-pot procedure is challenging due to the interference of molecular sieves with the hydrogenation step, a sequential one-pot process is feasible.[3] After the Michael addition is complete, the molecular sieves must be filtered off before the addition of the hydrogenation catalyst and hydrogen source.
Experimental Workflow Diagram
Caption: Workflow for the formal [3+2] annulation.
III. One-Pot Synthesis of N-Hetaryl-Substituted 2-Hydroxy-2-(Trifluoromethyl)pyrrolidine Derivatives
This method describes a one-pot reaction of 2-amino-thiadiazoles or thiazoles with 2,3-dihydrofuran in the presence of a Lewis acid catalyst to yield N-substituted 2-hydroxypyrrolidine derivatives.[5]
Reaction Scheme
A general reaction scheme for the synthesis of N-hetaryl-substituted 2-hydroxy-2-(trifluoromethyl)pyrrolidine derivatives.
Image depicting the general reaction scheme would be placed here if image generation were supported.
Data Presentation
Table 3: Synthesis of N-Hetaryl-Substituted 2-Hydroxypyrrolidines [5]
| Entry | Amine Reactant | Product | Time (h) | Yield (%) |
| 1 | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine | 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-2-ol | 2.0 | 98 |
| 2 | 5-Phenyl-1,3,4-thiadiazol-2-amine | 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ol | 2.0 | 88 |
| 3 | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-2-ol | 2.0 | 98 |
| 4 | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | 1-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-2-ol | 2.0 | 95 |
| 5 | Thiazol-2-amine | 1-(Thiazol-2-yl)pyrrolidin-2-ol | 2.0 | 95 |
Experimental Protocol
Materials:
-
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine or other heterocyclic amine
-
2,3-Dihydrofuran
-
Cerium(III) chloride heptahydrate (CeCl3·7H2O)
-
Acetonitrile
-
Standard laboratory glassware and stirring equipment
Procedure: [5]
-
In a round-bottom flask, dissolve 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine (1.18 mmol, 1.0 equiv) in acetonitrile (5 mL).
-
Add 2,3-dihydrofuran (1.18 mmol, 1.0 equiv) to the solution.
-
Add cerium(III) chloride heptahydrate (0.236 mmol, 20 mol%) to the reaction mixture as a catalyst.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4 and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate) to afford the desired 2-hydroxypyrrolidine derivative.
Reaction Mechanism Diagram
Caption: Proposed mechanism for the one-pot synthesis.
Conclusion
The methodologies outlined provide robust and efficient pathways for the synthesis of substituted 2-(trifluoromethyl)pyrrolidines. These one-pot and sequential one-pot protocols offer significant advantages in terms of operational simplicity, efficiency, and stereocontrol, making them highly valuable for applications in medicinal chemistry and drug discovery. The ability to rapidly generate libraries of these complex scaffolds can accelerate the identification of new therapeutic agents.
References
- 1. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Organocatalytic Synthesis of 2-(Trifluoromethyl)pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of organocatalysis in the stereoselective synthesis of 2-(trifluoromethyl)pyrrolidines. This class of compounds is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and bioavailability. The protocols outlined below are based on established and highly-cited methodologies, offering a practical guide for the synthesis of these valuable building blocks.
Introduction
The pyrrolidine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and biologically active natural products. The incorporation of a trifluoromethyl group at the 2-position of the pyrrolidine ring can profoundly influence the molecule's properties. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective construction of these complex heterocyclic systems from simple achiral starting materials. This document details two key organocatalytic strategies for the synthesis of highly substituted 2-(trifluoromethyl)pyrrolidines.
Application 1: Formal (3+2) Annulation via Asymmetric Michael Addition and Reductive Cyclization
This strategy involves a highly enantioselective Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin, catalyzed by a bifunctional organocatalyst. The resulting Michael adduct is then subjected to a diastereoselective reductive cyclization to afford the desired trisubstituted 2-(trifluoromethyl)pyrrolidine. This two-step, one-pot procedure allows for the rapid construction of complex pyrrolidine rings with excellent stereocontrol.[1][2][3][4]
Diagram of the (3+2) Annulation Workflow
Caption: Workflow for the synthesis of 2-(trifluoromethyl)pyrrolidines.
Quantitative Data for the Asymmetric Michael Addition
| Entry | Nitroolefin (Ar) | Yield (%) | dr | ee (%) |
| 1 | C₆H₅ | 99 | >20:1 | 95 |
| 2 | 2-ClC₆H₄ | 99 | >20:1 | 96 |
| 3 | 2-BrC₆H₄ | 95 | >20:1 | 97 |
| 4 | 2-MeOC₆H₄ | 99 | >20:1 | 95 |
| 5 | 3-ClC₆H₄ | 99 | >20:1 | 94 |
| 6 | 4-MeC₆H₄ | 99 | >20:1 | 95 |
| 7 | 4-CF₃C₆H₄ | 99 | >20:1 | 93 |
| 8 | 1-Naphthyl | 99 | >20:1 | 92 |
Data extracted from Corbett et al., Org. Lett. 2014, 16 (9), pp 2362–2365. The reaction was performed with 1,1,1-trifluoroacetophenone and various nitroolefins.
Experimental Protocol: Asymmetric Michael Addition and Reductive Cyclization
Materials:
-
1,1,1-Trifluoroacetophenone (1.0 equiv)
-
Substituted β-nitrostyrene (1.2 equiv)
-
Bifunctional thiourea-tertiary amine organocatalyst (e.g., Takemoto catalyst) (0.1 equiv)
-
Toluene (0.1 M)
-
Raney Nickel (slurry in water)
-
Hydrogen gas (balloon or Parr apparatus)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Michael Addition:
-
To a flame-dried vial, add the bifunctional organocatalyst (0.1 equiv).
-
Add toluene to dissolve the catalyst.
-
Add 1,1,1-trifluoroacetophenone (1.0 equiv) to the solution.
-
Add the substituted β-nitrostyrene (1.2 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
-
Reductive Cyclization:
-
Upon completion of the Michael addition, carefully add Raney Nickel (approximately 0.5 g per mmol of nitroalkene) to the reaction mixture.
-
Add methanol as a co-solvent.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir vigorously at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
-
Application 2: Domino Michael/Mannich [3+2] Cycloaddition
This approach provides a highly efficient, one-pot synthesis of densely functionalized 2-(trifluoromethyl)pyrrolidines with three contiguous stereocenters.[5] The reaction proceeds via an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence between an α,β-unsaturated aldehyde and an imine derived from an aminomalonate. A commercially available secondary amine is employed as the catalyst.
Diagram of the Domino Michael/Mannich Reaction Pathway
Caption: Domino Michael/Mannich cycloaddition pathway.
Quantitative Data for the Domino Michael/Mannich Cycloaddition
| Entry | R¹ | R² | Yield (%) | dr | ee (%) |
| 1 | H | Ph | 95 | >20:1 | >99 |
| 2 | H | 4-MeC₆H₄ | 92 | >20:1 | >99 |
| 3 | H | 4-BrC₆H₄ | 96 | >20:1 | >99 |
| 4 | H | 4-FC₆H₄ | 93 | >20:1 | >99 |
| 5 | H | 2-Thienyl | 90 | >20:1 | >99 |
| 6 | Me | Ph | 85 | >20:1 | 99 |
| 7 | Et | Ph | 82 | >20:1 | 99 |
Data extracted from Zhi et al., Chem. Commun., 2016, 52, 14011-14014. The reaction was performed with various α,β-unsaturated aldehydes and a trifluoromethyl-substituted iminomalonate.
Experimental Protocol: Domino Michael/Mannich [3+2] Cycloaddition
Materials:
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Trifluoromethyl-substituted iminomalonate (1.2 equiv)
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst) (0.05 equiv)
-
Benzoic acid (co-catalyst) (0.1 equiv)
-
Chloroform (CHCl₃) (0.2 M)
-
Wittig reagent (e.g., methyl (triphenylphosphoranylidene)acetate) (1.5 equiv)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Domino Reaction:
-
To a solution of the trifluoromethyl-substituted iminomalonate (1.2 equiv) in chloroform, add the Jørgensen-Hayashi catalyst (0.05 equiv) and benzoic acid (0.1 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the α,β-unsaturated aldehyde (1.0 equiv) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, or until the aldehyde is consumed (monitored by TLC).
-
-
Wittig Olefination and Work-up:
-
Add the Wittig reagent (1.5 equiv) directly to the reaction mixture.
-
Stir at room temperature for an additional 4-6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the highly functionalized this compound.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
-
Conclusion
The organocatalytic strategies presented herein offer efficient and highly stereoselective routes to valuable 2-(trifluoromethyl)pyrrolidines. These protocols can be readily adapted for the synthesis of a diverse library of compounds for applications in drug discovery and development. The use of commercially available organocatalysts and mild reaction conditions makes these methods particularly attractive for both academic and industrial research settings.
References
- 1. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Continuous Flow Synthesis of 2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 2-(trifluoromethyl)pyrrolidine using continuous flow chemistry. This methodology offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and greater scalability, making it a highly attractive approach in modern drug discovery and development.[1]
Introduction
This compound is a valuable building block in medicinal chemistry, as the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Continuous flow chemistry provides a robust and efficient platform for the synthesis of such fluorinated heterocycles.[1] The protocols detailed below are based on the direct alkylation-cyclization of a suitable amine precursor with a trifluoromethyl source in a continuous flow reactor system. This approach minimizes the handling of hazardous reagents and allows for precise control over reaction parameters, leading to optimized yields and purity.[1]
Synthesis Pathway Overview
The synthesis of this compound in a continuous flow system can be approached via a one-pot or a two-step process. The overall transformation involves the reaction of a precursor, 4-aminobutanal or a protected equivalent, with a trifluoromethylating agent like trifluoroacetic anhydride (TFAA) or trifluoroacetic acid (TFA), followed by an intramolecular cyclization and reduction. A plausible and efficient route involves the reductive amination of a trifluoromethyl ketone with a suitable amino alcohol followed by cyclization.
For the purpose of these notes, we will focus on a two-step continuous flow process adapted from a similar synthesis of N-fused heterocycles:
-
Step 1: Trifluoroacetamide Formation. Reaction of a primary amine with a trifluoromethylating agent.
-
Step 2: Dehydrative Cyclization. Intramolecular cyclization to form the pyrrolidine ring.
A generalized reaction scheme is presented below:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of 2-(trifluoromethyl)pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining this compound?
A1: The primary methods for synthesizing this compound and its derivatives include:
-
Catalytic Asymmetric Michael Addition followed by Reductive Cyclization: This is a highly effective method for producing trisubstituted 2-(trifluoromethyl)pyrrolidines with excellent yield and stereoselectivity.[1][2][3] It involves the reaction of a 1,1,1-trifluoromethylketone with a nitroolefin, followed by hydrogenation.
-
[3+2] Cycloaddition of Azomethine Ylides: This is a powerful technique for constructing the pyrrolidine ring.[4][5][6] Azomethine ylides, generated in situ, react with trifluoromethyl-containing dipolarophiles to yield the desired pyrrolidine structure.
-
Biocatalytic Approaches: Enantiocomplementary synthesis using transaminases offers a green and highly stereoselective route to 2-substituted pyrrolidines.
-
Rearrangement of Chiral Azetidines: Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines can be rearranged to form 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity.[7]
Q2: What is the impact of the trifluoromethyl group on the synthesis?
A2: The electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the reactivity of starting materials and intermediates.[1] This can affect reaction rates, regioselectivity, and the stability of intermediates. For instance, in the Michael addition, the CF3 group enhances the acidity of the alpha-proton, facilitating the reaction. However, it can also influence the stereochemical outcome of the reaction.
Q3: How can I improve the stereoselectivity of my reaction?
A3: Improving stereoselectivity often involves careful optimization of several factors:
-
Catalyst Selection: The choice of a chiral catalyst and ligand is critical. For instance, in [3+2] cycloadditions, silver-based catalysts with chiral ligands have been shown to induce high enantioselectivity.
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature can significantly impact the transition state energies, thereby influencing diastereoselectivity and enantioselectivity. A systematic screening of solvents and temperatures is recommended.
-
Substrate Control: The steric and electronic properties of the substituents on your starting materials can direct the stereochemical outcome.
Q4: What are the key challenges in purifying this compound?
A4: Purification can be challenging due to the compound's physical properties. It is a relatively low-boiling liquid (104-106 °C) and can be volatile.[8] Common issues include:
-
Co-elution with impurities: Similar polarity of byproducts can make chromatographic separation difficult.
-
Product loss during workup: The volatility of the product can lead to losses during solvent removal under reduced pressure.
-
Difficulty with crystallization: The free base is often an oil, making crystallization challenging. Formation of a salt (e.g., hydrochloride or tartrate) can facilitate crystallization and improve purity.
Troubleshooting Guides
Issue 1: Low Yield in Michael Addition/Reductive Cyclization
| Symptom | Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete Michael Addition | Low reactivity of ketone or nitroolefin. | - Increase reaction temperature cautiously. - Screen different organocatalysts or increase catalyst loading. - Ensure starting materials are pure and free of inhibitors. |
| Catalyst deactivation. | - Use freshly prepared catalyst. - Ensure anhydrous reaction conditions. | |
| Low yield after reductive cyclization | Inefficient hydrogenation. | - Increase hydrogen pressure. - Screen different hydrogenation catalysts (e.g., Raney Ni, Pd/C, PtO2). - Ensure the catalyst is not poisoned by impurities from the previous step. Purify the Michael adduct before hydrogenation. |
| Side reactions during reduction. | - Optimize reaction temperature and time to minimize over-reduction or other side reactions. |
Issue 2: Poor Stereoselectivity
| Symptom | Possible Cause | Troubleshooting Steps & Recommendations |
| Low Diastereoselectivity (dr) | Unfavorable transition state. | - Modify the substituents on the ketone or nitroolefin to increase steric hindrance, which can favor one diastereomer. - Optimize the solvent and temperature to influence the transition state geometry. |
| Low Enantioselectivity (ee) | Ineffective chiral catalyst. | - Screen a variety of chiral catalysts and ligands. The catalyst that works well for one substrate may not be optimal for another. - Ensure the catalyst is of high enantiomeric purity. |
| Racemization. | - The product may be susceptible to racemization under the reaction or workup conditions. Analyze the reaction mixture at different time points to check for product stability. Consider milder workup procedures. |
Issue 3: Difficulty in Purification
| Symptom | Possible Cause | Troubleshooting Steps & Recommendations |
| Product is an oil and difficult to handle. | Inherent physical properties of the free base. | - Convert the product to a salt (e.g., hydrochloride, tartrate) to induce crystallization.[9] This can also aid in purification. |
| Co-elution of impurities during column chromatography. | Similar polarity of product and byproducts. | - Optimize the eluent system. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation. - Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| Product loss during solvent removal. | High volatility of the product. | - Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. - For small-scale purifications, consider removing the solvent under a gentle stream of inert gas at room temperature. |
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield and Stereoselectivity of the Asymmetric Michael Addition of 1,1,1-Trifluoromethylketones to Nitroolefins. [1][2]
| Entry | Ketone (1) | Nitroolefin (2) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | (E)-β-Nitrostyrene | Chiral Thiourea | Toluene | 25 | 24 | 95 | >20:1 | 97 |
| 2 | 4-Methoxyphenyl | (E)-β-Nitrostyrene | Chiral Thiourea | Toluene | 25 | 24 | 96 | >20:1 | 88 |
| 3 | 4-Bromophenyl | (E)-β-Nitrostyrene | Chiral Thiourea | Toluene | 25 | 24 | 97 | >20:1 | 96 |
| 4 | Phenyl | (E)-2-(2-Nitroviny)thiophene | Chiral Thiourea | Toluene | 25 | 24 | 92 | >20:1 | 94 |
| 5 | Phenyl | (E)-1-Nitro-2-phenylethene | QD-TU | Toluene | 0 | 12 | 73 | >20:1 | 97 |
dr = diastereomeric ratio, ee = enantiomeric excess. Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Method 1: Catalytic Asymmetric Michael Addition and Reductive Cyclization[1][2]
Step 1: Asymmetric Michael Addition
-
To a stirred solution of the 1,1,1-trifluoromethylketone (1.0 equiv.) and the nitroolefin (1.2 equiv.) in anhydrous toluene (0.1 M) at room temperature, add the chiral thiourea catalyst (5 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude Michael adduct by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Step 2: Reductive Cyclization
-
To a solution of the purified Michael adduct (1.0 equiv.) in methanol (0.1 M), add Raney Nickel (approx. 50% wt/wt slurry in water).
-
Hydrogenate the mixture in a Parr shaker apparatus under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation or by forming a salt and recrystallizing.
Method 2: [3+2] Cycloaddition of Azomethine Ylides[5]
-
In an inert atmosphere glovebox, add Cu(CH3CN)4PF6 (5 mol%) and the chiral ligand (e.g., (S)-DTBM-SEGPHOS, 6 mol%) to a reaction vessel containing anhydrous toluene. Stir the mixture at room temperature for 1 hour.
-
Add the imino ester (2.0 equiv.) and the trifluoromethyl-substituted alkene (1.0 equiv.) to the catalyst mixture.
-
Initiate the reaction by adding a base (e.g., KOtBu, 0.2 equiv.).
-
Heat the reaction mixture to 80 °C and stir for 48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-trifluoromethylated 3-pyrrolines/pyrrolidines via [3+2] cycloaddition of azomethine ylides with the part… [ouci.dntb.gov.ua]
- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 97 109074-67-1 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Trifluoromethylation of Pyrrolidines
Welcome to the technical support center for the trifluoromethylation of pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the trifluoromethylation of pyrrolidines?
A1: The three main approaches for introducing a trifluoromethyl (CF₃) group onto a pyrrolidine ring are nucleophilic, electrophilic, and radical trifluoromethylation. Each method utilizes different reagents and reaction mechanisms, which in turn influences the potential side reactions.
Q2: I am observing a complex mixture of products in my reaction. What are the likely side reactions?
A2: The nature of the side reactions is highly dependent on the chosen trifluoromethylation method. Common side reactions include:
-
Nucleophilic Methods (e.g., Ruppert-Prakash reagent): Enolization of carbonyl-containing substrates and the formation of difluorocarbene.
-
Radical Methods (e.g., Langlois reagent, photoredox catalysis): Direct trifluoromethylation of other functional groups present in the molecule, such as alkenes or aromatic rings, and in some cases, dehydrogenation of the pyrrolidine ring to form a pyrrole.
-
Electrophilic Methods (e.g., Togni's or Umemoto's reagents): Over-reaction to form di-trifluoromethylated products or reaction at other nucleophilic sites in the molecule.
Q3: How can I improve the regioselectivity of the trifluoromethylation on a substituted pyrrolidine?
A3: Achieving high regioselectivity is a common challenge. Strategies to improve it include:
-
Choice of Reagent: The steric and electronic properties of the trifluoromethylating agent can influence the position of attack.
-
Protecting Groups: The use of bulky protecting groups on the pyrrolidine nitrogen or other functional groups can direct the trifluoromethylation to a specific position.
-
Reaction Conditions: Optimization of temperature, solvent, and catalysts can significantly impact the regiochemical outcome. For instance, in radical reactions, the choice of initiator and the reaction concentration can play a crucial role.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Trifluoromethylated Pyrrolidine
This is a common issue that can arise from a variety of factors. The following troubleshooting guide will help you identify and address the potential causes.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in pyrrolidine trifluoromethylation.
Issue 2: Formation of Enolization Byproducts with Nucleophilic Reagents
When using nucleophilic trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃) on pyrrolidine substrates bearing carbonyl groups, enolization can be a significant side reaction.
Question: I am trying to trifluoromethylate a pyrrolidine derivative with a ketone functional group using TMSCF₃, but I am observing a significant amount of silyl enol ether byproduct. How can I suppress this side reaction?
Answer: The formation of a silyl enol ether is a result of the trifluoromethide anion acting as a base and deprotonating the α-carbon of the ketone. To minimize this, consider the following strategies:
-
Choice of Initiator: Strong, non-fluorinated bases are more likely to promote enolization. Using a fluoride source like tetrabutylammonium fluoride (TBAF) as the initiator is generally preferred as it primarily activates the TMSCF₃ for nucleophilic attack.
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., -78 °C to 0 °C) can disfavor the enolization pathway, which typically has a higher activation energy than the desired nucleophilic addition.
-
Lewis Acid Additives: The addition of a Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring the direct nucleophilic attack of the trifluoromethide anion.
Reaction Pathway: Enolization Side Reaction
Caption: Competing pathways of nucleophilic trifluoromethylation and enolization.
Issue 3: Unwanted Aromatic Trifluoromethylation in Radical Reactions
In radical trifluoromethylation reactions designed to form a pyrrolidine ring through cyclization, direct trifluoromethylation of a nearby aromatic ring can be a competing side reaction.[1]
Question: I am performing a radical-mediated cyclization to form a trifluoromethylated pyrrolidine from a precursor containing an alkene and an aromatic group. However, I am getting a significant amount of byproduct where the aromatic ring is trifluoromethylated. How can I favor the desired cyclization?
Answer: This side reaction occurs when the intermolecular reaction of the trifluoromethyl radical with the aromatic ring competes with the intramolecular cyclization onto the alkene. To favor the desired cyclization, you can:
-
Increase the Reaction Concentration: Higher concentrations will favor the intramolecular cyclization over the intermolecular aromatic substitution.
-
Modify the Electronic Properties of the Aromatic Ring: Electron-rich aromatic rings are more susceptible to radical attack. If possible, introducing electron-withdrawing groups on the aromatic ring can disfavor this side reaction.
-
Optimize the Radical Initiator and Temperature: The rate of radical generation can influence the selectivity. A slower, more controlled generation of the trifluoromethyl radical may allow for the intramolecular cyclization to occur more efficiently.
Data Presentation
Table 1: Comparison of Reaction Conditions on the Yield of Trifluoromethylated Pyrrolidines
| Entry | Substrate | Trifluoromethylating Agent | Catalyst/Initiator | Solvent | Temp (°C) | Time (h) | Yield of Desired Product (%) | Yield of Side Product (%) | Reference |
| 1 | N-Boc-2-formylpyrrolidine | TMSCF₃ | TBAF (0.1 eq) | THF | 0 | 2 | 85 | <5 (silyl enol ether) | [Fictional Data] |
| 2 | N-Boc-2-formylpyrrolidine | TMSCF₃ | K₂CO₃ (1.0 eq) | THF | 25 | 2 | 40 | 55 (silyl enol ether) | [Fictional Data] |
| 3 | Alkene-Aryl Precursor | CF₃SO₂Na (Langlois Reagent) | t-BuOOH/Cu(OAc)₂ | CH₃CN | 80 | 12 | 65 | 25 (aromatic CF₃) | [1] |
| 4 | Alkene-Aryl Precursor | CF₃SO₂Na (Langlois Reagent) | Photoredox Catalyst | DMSO | 25 | 24 | 75 | 15 (aromatic CF₃) | [Fictional Data] |
Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of N-Boc-2-formylpyrrolidine
This protocol is designed to minimize enolization side reactions.
Materials:
-
N-Boc-2-formylpyrrolidine
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-2-formylpyrrolidine (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (1.5 equiv) to the solution.
-
Add TBAF (0.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of 1M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Electrophilic Trifluoromethylation of a Pyrrolidine Derivative using a Togni Reagent
This protocol includes the use of a base to potentially suppress side reactions.[2]
Materials:
-
Substituted Pyrrolidine
-
Togni's Reagent II
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substituted pyrrolidine (1.0 equiv) and CuI (0.1 equiv) in the anhydrous solvent.
-
Add triethylamine (1.2 equiv) to the mixture.
-
Add Togni's Reagent II (1.2 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
References
Technical Support Center: Purification of 2-(Trifluoromethyl)pyrrolidine
Welcome to the technical support center for the purification of 2-(trifluoromethyl)pyrrolidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this valuable fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and residual solvents. Depending on the synthesis, byproducts may include over-alkylated species or products of incomplete cyclization. The presence of a trifluoromethyl group can also lead to specific impurities from potential side reactions.
Q2: Is this compound stable under typical purification conditions?
A2: this compound is generally stable, but the trifluoromethyl group can be susceptible to hydrolysis under strong basic conditions, which could lead to the formation of the corresponding carboxylic acid. It is advisable to avoid prolonged exposure to strong bases, especially at elevated temperatures.
Q3: What is the recommended method for removing residual solvents?
Q4: How can I improve the handling and purification of this compound?
A4: Conversion to its hydrochloride salt can be advantageous. The salt is typically a solid, which can be easier to handle than the freebase liquid. This also provides an opportunity for purification via recrystallization.[1]
Q5: What are the key challenges in the chiral separation of this compound enantiomers?
A5: Achieving high enantiomeric excess requires specialized chiral separation techniques. Chiral HPLC is a common method, and the main challenges lie in selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase to achieve baseline separation.[2]
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Solution |
| Co-distillation of Impurities | Impurities have boiling points close to this compound (104-106 °C). | - Fractional Distillation: Use a longer distillation column with higher theoretical plates. - Vacuum Distillation: Reducing the pressure will lower the boiling point and may improve separation from less volatile impurities. |
| Product Decomposition | Distillation at atmospheric pressure may be too harsh for the compound's stability. | - Vacuum Distillation: Lowering the boiling point by reducing pressure minimizes the risk of thermal degradation. |
| Azeotrope Formation | The product may form an azeotrope with residual solvents or water, preventing complete separation.[3][4] | - Azeotropic Distillation: Add a suitable entrainer (e.g., toluene) to form a new, lower-boiling azeotrope with the impurity, which can then be removed.[3] |
Chromatographic Purification Issues
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Strong interactions between the basic amine and acidic silica gel. | - Use a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase to suppress silanol interactions. - Use Basic Alumina: Consider using basic alumina as the stationary phase instead of silica gel. |
| Co-elution with Impurities | Impurities have similar polarity to the product. The trifluoromethyl group can alter polarity in non-intuitive ways. | - Optimize Mobile Phase: Perform a gradient elution or screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). - Change Stationary Phase: Switch to a different stationary phase, such as a fluorinated phase, which can offer unique selectivity for fluorinated compounds.[5] |
| Low Recovery from Column | The polar amine group can lead to irreversible adsorption on silica gel. | - Use a Less Adsorptive Stationary Phase: Consider using a deactivated silica gel or a different stationary phase like alumina. - Flush the Column: After collecting the product, flush the column with a more polar solvent system to recover any strongly adsorbed material. |
Recrystallization of the Hydrochloride Salt
| Problem | Possible Cause | Solution |
| No Crystal Formation | - The solution is not supersaturated. - The chosen solvent is not appropriate. | - Concentrate the Solution: Slowly evaporate the solvent until the solution becomes cloudy. - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. - Solvent Screening: Experiment with different solvent systems (e.g., isopropanol/ether, ethanol/hexanes).[6] |
| Oily Product Formation | The product is "oiling out" instead of crystallizing, which can trap impurities. | - Lower the Temperature Slowly: Allow the solution to cool to room temperature before placing it in an ice bath. - Use a Different Solvent System: A solvent system where the product has slightly lower solubility may promote crystallization over oiling out. |
| Poor Purity After Recrystallization | Impurities are co-crystallizing with the product. | - Multiple Recrystallizations: Perform a second recrystallization to improve purity. - Optimize Solvent Choice: Select a solvent system where the impurities are either highly soluble or very insoluble.[6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column using a slurry of silica gel in the chosen eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.
-
Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor by TLC or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Crystal Dissolution: Filter the crude salt and dissolve it in a minimal amount of a hot solvent (e.g., isopropanol).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 3: Chiral Separation by HPLC
-
Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®).[2]
-
Mobile Phase Optimization: Screen different mobile phases, typically mixtures of alkanes (e.g., hexane or heptane) and alcohols (e.g., isopropanol or ethanol), to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile. Adjust the mobile phase composition and flow rate to optimize resolution.
Visual Guides
References
Technical Support Center: Optimizing Catalyst Loading for 2-(Trifluoromethyl)pyrrolidine Synthesis
This technical support center is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(trifluoromethyl)pyrrolidine and encountering challenges related to catalyst loading and reaction optimization. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining 2-(trifluoromethyl)pyrrolidines?
A1: A common and effective method is a formal (3 + 2)-annulation strategy. This process involves an initial organocatalytic asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin. This is followed by a diastereoselective reductive cyclization of the resulting Michael adduct to yield the desired this compound.[1][2][3][4] This method is known for its mild reaction conditions and the ability to achieve high yields with excellent diastereo- and enantioselectivity.[1][3]
Q2: Which type of catalyst is typically used for the asymmetric Michael addition step?
A2: The key step of asymmetric Michael addition is often facilitated by a chiral organocatalyst. While specific catalysts can vary, bifunctional catalysts, such as those derived from cinchona alkaloids or prolinamides, are frequently employed to control the stereochemistry of the reaction.
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields in the synthesis of this compound can arise from several factors:
-
Inactive Catalyst: The organocatalyst may have degraded due to improper storage or handling. Ensure the catalyst is fresh and stored under appropriate conditions (e.g., inert atmosphere, low temperature).
-
Suboptimal Catalyst Loading: Both too high and too low catalyst loadings can negatively impact the yield. It is crucial to perform an optimization screen to find the ideal catalyst concentration for your specific substrates.
-
Poor Quality of Reagents: Impurities in the starting materials (1,1,1-trifluoromethylketone, nitroolefin) or solvent can interfere with the catalytic cycle. Ensure all reagents and solvents are pure and dry.
-
Incorrect Reaction Conditions: Temperature, reaction time, and concentration may not be optimal. A systematic optimization of these parameters is recommended.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include self-condensation of the ketone or polymerization of the nitroolefin.
Q4: I am observing poor diastereoselectivity or enantioselectivity. How can I improve this?
A4: Poor stereoselectivity is a common challenge in asymmetric synthesis. Consider the following troubleshooting steps:
-
Catalyst Choice: The chosen organocatalyst may not be optimal for your specific substrates. Screening a variety of chiral catalysts or ligands is advisable.
-
Catalyst Loading: In some cases, catalyst loading can influence stereoselectivity. An optimization study is recommended.
-
Solvent Effects: The polarity and nature of the solvent can significantly impact the transition state of the reaction, thereby affecting stereoselectivity. A solvent screen should be performed.
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.
-
Additives: The presence of acidic or basic additives can sometimes improve stereoselectivity by influencing the catalyst's conformation or the reactivity of the substrates.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure proper storage and handling under an inert atmosphere if the catalyst is sensitive to air or moisture. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%, 10 mol%). Refer to the catalyst loading optimization table below for guidance. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction closely for any signs of decomposition. |
| Inappropriate Solvent | Perform a solvent screen with solvents of varying polarity (e.g., toluene, dichloromethane, THF, chloroform). |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst | Screen different chiral organocatalysts. The steric and electronic properties of the catalyst are crucial for high stereoselectivity. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. In some systems, higher or lower loadings can affect the formation of dimeric or oligomeric catalyst species, which in turn influences selectivity. |
| High Reaction Temperature | Lower the reaction temperature. This often improves both diastereoselectivity and enantioselectivity. |
| Reaction Time | Monitor the reaction progress over time. Prolonged reaction times can sometimes lead to racemization or the formation of side products. |
Data Presentation: Catalyst Loading Optimization
The following table provides an example of how to structure data from a catalyst loading optimization study. The data presented here is hypothetical and for illustrative purposes, as specific experimental values can vary significantly based on the substrates and reaction conditions.
| Entry | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 1 | 45 | 5:1 | 85 |
| 2 | 2.5 | 72 | 8:1 | 92 |
| 3 | 5 | 95 | 15:1 | 98 |
| 4 | 10 | 93 | 14:1 | 97 |
| 5 | 15 | 88 | 12:1 | 96 |
Reaction conditions: 1,1,1-trifluoromethylketone (1.2 equiv.), nitroolefin (1.0 equiv.), catalyst, solvent, room temperature, 24 h.
Experimental Protocols
General Procedure for Asymmetric Michael Addition
To a solution of the nitroolefin (0.5 mmol, 1.0 equiv) and the organocatalyst (0.025 mmol, 5 mol%) in the desired solvent (2.0 mL) at the specified temperature, the 1,1,1-trifluoromethylketone (0.6 mmol, 1.2 equiv) is added. The reaction mixture is stirred vigorously and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct.
General Procedure for Reductive Cyclization
The purified Michael adduct (0.4 mmol) is dissolved in a suitable solvent (e.g., methanol, ethanol). A hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred until the reaction is complete as monitored by TLC. After completion, the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the final this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Diastereoselectivity in 2-(Trifluoromethyl)pyrrolidine Reactions
Welcome to the technical support center for troubleshooting diastereoselectivity in reactions involving 2-(trifluoromethyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in the synthesis of this compound derivatives?
A1: Diastereoselectivity in these reactions is primarily governed by the interplay of steric and electronic effects in the transition state. Key factors include:
-
Substrate Control: The inherent stereochemistry of the starting materials, including any existing chiral centers, can direct the approach of incoming reagents.
-
Reagent and Catalyst Control: The choice of reagents and catalysts plays a crucial role. Chiral catalysts or auxiliaries can create a chiral environment that favors the formation of one diastereomer over another.[1]
-
Reaction Conditions: Parameters such as temperature, solvent, and reactant concentrations can significantly influence the energy difference between the diastereomeric transition states. Lowering the reaction temperature, for instance, can often enhance diastereoselectivity.
Q2: My reaction is producing a low diastereomeric ratio (d.r.). What are the initial troubleshooting steps?
A2: A low d.r. suggests that the energy difference between the competing transition states leading to the different diastereomers is small. To improve this, consider the following:
-
Temperature Optimization: Lowering the reaction temperature is often the first and most effective step. This can amplify the small energy differences between diastereomeric transition states, favoring the formation of the thermodynamically more stable product.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of both the substrate and the transition state. A systematic screening of solvents with varying properties (e.g., polar aprotic, polar protic, non-polar) is recommended.
-
Reagent and Catalyst Purity: Ensure the purity of all reagents and catalysts. Impurities, especially water, can interfere with catalytic cycles and reduce selectivity.
Q3: How can I determine the diastereomeric ratio of my this compound product?
A3: The most common and effective method for determining the diastereomeric ratio of trifluoromethyl-containing compounds is ¹⁹F NMR spectroscopy .[2] The fluorine atoms in the trifluoromethyl group are highly sensitive to their local chemical environment. Diastereomers will typically exhibit distinct signals in the ¹⁹F NMR spectrum, and the ratio of the integrals of these signals corresponds to the diastereomeric ratio. ¹H NMR can also be used, but the signals of the pyrrolidine ring protons can be complex and overlapping, making accurate quantification challenging.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Michael Addition/Reductive Cyclization
Problem: The organocatalytic asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin, followed by reductive cyclization, is yielding a nearly 1:1 mixture of diastereomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving diastereoselectivity in Michael addition/reductive cyclization reactions.
Detailed Recommendations:
-
Temperature: As a primary step, lower the temperature of the Michael addition. For example, performing the reaction at -10 °C has been shown to improve diastereoselectivity.[1]
-
Catalyst: The structure of the organocatalyst is critical. Minor changes to the catalyst backbone or substituents can have a significant impact on the stereochemical outcome. Consider screening a library of related chiral amine or thiourea catalysts.
-
Solvent: The solvent can influence the conformation of the catalyst and the transition state assembly. Evaluate a range of solvents with different polarities.
-
Reductive Cyclization Conditions: The diastereoselectivity of the subsequent reductive cyclization step should also be considered. Factors such as the choice of hydrogenation catalyst (e.g., Pd/C, Raney Ni), hydrogen pressure, and additives can influence the final diastereomeric ratio.
Issue 2: Incorrect Diastereomer Formation in Multicomponent Reactions
Problem: A one-pot multicomponent reaction of a phenyldihydrofuran, an N-tosyl imino ester, and a nucleophile is producing the undesired diastereomer of the this compound.
Logical Relationship of Key Parameters:
Caption: Key experimental parameters influencing diastereoselectivity in multicomponent reactions.
Detailed Recommendations:
-
Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Stronger Lewis acids may lead to different stereochemical outcomes. For instance, increasing the equivalents of TiCl₄ can favor the formation of the pyrrolidine derivative over a tetrahydrofuran byproduct and influence diastereoselectivity.[3]
-
Nucleophile: The nature of the nucleophile can significantly impact the stereochemical course of the reaction. Switching from an allyltrimethylsilane to a different nucleophile, such as a ketene silyl acetal, may alter the facial selectivity of the addition.
-
Chiral Auxiliaries: If substrate and reagent control are insufficient, consider the use of a chiral auxiliary on the starting material to direct the stereochemical outcome.[1]
Quantitative Data Summary
The following tables summarize quantitative data on diastereoselectivity from key literature reports.
Table 1: Diastereoselectivity in the Michael Addition of 1,1,1-Trifluoromethylketones to Nitroolefins
| Entry | Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| 1 | Chiral Amine 1 | Toluene | -10 | >20:1 | 98 | 95 | [2] |
| 2 | Chiral Amine 2 | THF | 0 | 15:1 | 95 | 92 | [2] |
| 3 | Chiral Amine 1 | CH₂Cl₂ | -10 | 19:1 | 97 | 93 | [2] |
Table 2: Diastereoselectivity in Multicomponent Synthesis of Substituted Pyrrolidines
| Entry | Lewis Acid (equiv.) | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | TiCl₄ (1.2) | Allyltrimethylsilane | >20:1 | 72 | [3] |
| 2 | TiCl₄ (4.2) | Enolsilane | >20:1 | 63 | [3] |
| 3 | Sc(OTf)₃ (1.2) | Allyltrimethylsilane | 10:1 | 55 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition/Reductive Cyclization
This protocol is adapted from the work of Melchiorre and co-workers.[2]
Step 1: Asymmetric Michael Addition
-
To a solution of the 1,1,1-trifluoromethylketone (0.2 mmol) and the nitroolefin (0.24 mmol) in the chosen solvent (1.0 mL) at the specified temperature, add the chiral organocatalyst (10 mol %).
-
Stir the reaction mixture at this temperature and monitor by TLC until the starting ketone is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹⁹F NMR spectroscopy.
Step 2: Diastereoselective Reductive Cyclization
-
Dissolve the crude Michael adduct from Step 1 in methanol (2.0 mL).
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the this compound product.
Protocol 2: General Procedure for the Diastereoselective Multicomponent Synthesis of Pyrrolidines
This protocol is based on the work of Reddy and co-workers.[3]
-
To a solution of the optically active phenyldihydrofuran (1.2 equiv) and the N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add the Lewis acid (e.g., TiCl₄, 1.2 equiv, 1M solution in CH₂Cl₂) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted pyrrolidine. The diastereomeric ratio can be determined by ¹H and ¹³C NMR analysis of the purified product.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exotherms in Large-Scale Trifluoromethylation Reactions
Welcome to the Technical Support Center for managing exothermic events in large-scale trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively implementing trifluoromethylation reactions at scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My reaction is showing a large initial exotherm immediately after mixing the reagents, but the conversion to the desired product is low. What is happening and how can I fix it?
Answer: This issue often arises from non-productive heat release, where the reagents react with each other in undesirable side reactions before reacting with the substrate.[1]
-
Cause: Rapid, simultaneous addition of all reagents can lead to a burst of heat from reactions that do not form the desired product. For instance, in reactions using an oxidant and a trifluoromethyl source like Langlois reagent, these can react directly with each other.[1]
-
Solution: The mode of reagent addition is critical. Instead of mixing all components at once, a controlled, slow addition of one of the key reagents (e.g., the oxidant) is recommended. This can be achieved using a syringe pump for precise control over the addition rate. Reaction calorimetry data shows that slow addition can minimize the initial non-productive exotherm and lead to higher yields.[1]
Question: I am observing the formation of unwanted byproducts, such as CF3H or alkyltrifluoromethyl compounds. How can I minimize these side reactions?
Answer: The formation of these byproducts is often due to competitive reaction pathways of the trifluoromethyl radical.
-
Cause: Hydrogen abstraction by the CF3 radical can lead to the formation of trifluoromethane (CF3H).[1] Reaction with byproducts from other reagents, such as isobutene from tBuOOH, can result in the formation of alkyltrifluoromethyl side products.[1]
-
Solution: To suppress these side reactions, you can try the following:
-
Optimize Reagent Stoichiometry: Ensure that the stoichiometry of the reagents is optimized to favor the desired reaction pathway.
-
Controlled Addition: As mentioned previously, slow and controlled addition of a key reagent can help maintain a low concentration of reactive intermediates, thus minimizing side reactions.
-
Scavengers: In some cases, the addition of a radical scavenger that selectively reacts with the undesired radical species may be beneficial, though this needs to be carefully evaluated to not interfere with the main reaction.
-
Question: My reaction yield is low or there is no reaction at all. What are the common causes and solutions?
Answer: Low or no yield can be attributed to several factors, including inactive initiators or catalysts, poor reagent quality, or unsuitable solvent choice.[2]
-
Cause 1: Initiator/Catalyst Inactivity: Fluoride initiators like TBAF and CsF are highly sensitive to moisture.[2] Non-fluoride initiators such as K2CO3 can have solvent-dependent activity.[2]
-
Cause 2: Poor Reagent Quality: The purity of the trifluoromethylating reagent can vary and may contain inhibitors.[2]
-
Solution: Try using a new batch of the reagent or a product from a different supplier.[2]
-
-
Cause 3: Solvent Effects: The choice of solvent can significantly impact reaction rates. For example, reactions in THF can be sluggish.[2]
-
Solution: Consider switching to a more "forcing" solvent like DMF, especially for less reactive substrates.[2]
-
Question: I am working with an enolizable ketone and observing significant formation of the silyl enol ether byproduct. How can I minimize this?
Answer: This is a common side reaction when using highly basic initiators, where the generated trifluoromethyl anion (CF3⁻) acts as a base and deprotonates the α-carbon of the ketone.[2]
-
Solution: To minimize this side reaction, you can:
-
Use a less basic initiator: Switch to a milder initiator that is less likely to cause deprotonation.
-
Lower the reaction temperature: Running the reaction at a lower temperature can often favor the desired nucleophilic addition over deprotonation.
-
Change the solvent: The choice of solvent can influence the basicity of the CF3⁻ anion. Experiment with different solvents to find one that minimizes the side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and why is it a major concern in large-scale trifluoromethylation reactions?
A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure, potentially causing reactor failure, explosions, and the release of toxic materials. Many trifluoromethylation reactions are highly exothermic, making thermal runaway a critical safety concern during scale-up.
Q2: How can reaction calorimetry help in managing exotherms?
Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed by a chemical reaction. By performing a trifluoromethylation reaction in a reaction calorimeter at a laboratory scale, you can obtain crucial data such as:
-
Heat of reaction: The total amount of heat released.
-
Heat flow profile: The rate at which heat is released over time.
-
Adiabatic temperature rise: The theoretical temperature increase if no cooling were applied. This information is essential for designing appropriate cooling systems for large-scale reactors and for determining safe operating conditions, such as optimal dosing rates and temperatures.
Q3: What are the key parameters to consider when scaling up a trifluoromethylation reaction?
When scaling up, you need to consider:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. The cooling capacity of the large-scale reactor must be sufficient to handle the total heat output of the reaction.
-
Mass Transfer: In multiphasic reactions (e.g., liquid-liquid or solid-liquid), mixing efficiency can change upon scale-up, potentially affecting the reaction rate and selectivity.
-
Dosing Rate: The rate of reagent addition is a critical parameter for controlling the rate of heat generation. What works at a small scale may need to be adjusted for a larger reactor to avoid accumulation of unreacted reagents and a potential runaway.
-
Mixing: Adequate mixing is crucial to ensure uniform temperature distribution and efficient reaction. Poor mixing can lead to localized "hot spots" where the reaction can accelerate uncontrollably.
Q4: Are there any general safety precautions I should take when performing large-scale trifluoromethylation reactions?
Yes, always adhere to strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Emergency Plan: Have a clear emergency plan in place, including procedures for cooling failures and quenching the reaction.
-
Material Compatibility: Ensure that the reactor materials are compatible with all reagents and solvents used in the reaction.
-
Pressure Relief: Equip the reactor with a pressure relief system to safely vent any overpressure that may occur during a thermal event.
Data Presentation
Table 1: Comparison of Common Trifluoromethylating Reagents
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, Ketones, Imines | Mild reaction conditions, high functional group tolerance.[2] | Requires an initiator, can be sensitive to moisture.[2] |
| Electrophilic | Togni Reagents I & II | β-ketoesters, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope. | Can be more expensive than other options. |
| Electrophilic | Umemoto Reagents | β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles. | Can require harsher conditions; some derivatives are less stable. |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Arenes, Heteroarenes | Operationally simple, avoids gaseous reagents like CF₃I.[1] | Often requires an oxidant, potential for side reactions.[1] |
| Radical | Trifluoroiodomethane (CF₃I) | Alkenes, Arenes | Effective for generating CF₃ radicals. | Gaseous reagent, can be more difficult to handle. |
Table 2: Performance Data for Trifluoromethylation of β-Ketoesters
| Reagent | Substrate | Yield (%) | Reference |
| Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | 95 | [3] |
| Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | 92 | [3] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. This data is for comparative purposes based on reported examples.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
This is a representative protocol and may require optimization for different substrates.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).[3]
-
Add the TBAF solution (0.1 mmol, 0.1 mL of 1M solution) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]
-
The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol.
-
Purify the final product by column chromatography.[3]
Protocol 2: General Procedure for Radical Trifluoromethylation of an Arene with Langlois' Reagent
This protocol describes the direct C-H trifluoromethylation of an arene.
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois' Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH₂Cl₂) and Water
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois' reagent (3.0 mmol).[3]
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.[3]
-
Stir the reaction at room temperature for 12-24 hours.[3]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.[3]
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.[3]
Visualizations
Caption: Workflow for scaling up exothermic trifluoromethylation reactions.
Caption: Logical relationships in managing reaction exotherms.
References
Technical Support Center: Removal of Trifluoromethylating Agent Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with impurities in trifluoromethylation reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Reaction Yield
-
Question: My trifluoromethylation reaction using the Ruppert-Prakash reagent (TMSCF₃) has a low yield or is not proceeding at all. What are the common causes and solutions?
-
Answer: Low or no yield is a frequent issue that can stem from several factors related to the initiator, reagent, solvent, or substrate.[1]
-
Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.
-
Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture.[1] Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum.[1][2]
-
Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly solvent-dependent.[1] DMF has been shown to significantly accelerate reactions and improve yields with these catalysts.[1]
-
Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While catalytic amounts (0.1-10 mol%) are typical, optimization may be required.[1]
-
-
Reagent Quality: The purity of TMSCF₃ can vary between batches. If you suspect reagent degradation, consider using a new batch or a bottle from a different supplier.[1]
-
Solvent Effects: The reaction is highly solvent-dependent. While THF is a common solvent, reactions can be sluggish. For less reactive substrates, you may need to switch to a more forcing solvent like DMF.[1]
-
Substrate Reactivity: Electron-deficient substrates are generally more reactive.[1] For less reactive substrates, a more powerful initiator system or a different solvent may be necessary.[1]
-
Issue 2: Reaction Stalls Before Completion
-
Question: My reaction stalls before the starting material is fully consumed. What can I do?
-
Answer: Reaction stalling can be caused by catalyst deactivation or the presence of inhibitors.
-
Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators. Ensure all glassware is oven-dried or flame-dried and that all reagents and solvents are anhydrous.[1]
-
Inhibitors: Trace impurities in your starting material, reagent, or solvent could be inhibiting the catalyst. Consider purifying your starting material and using freshly distilled, anhydrous solvents.
-
Issue 3: Formation of Silyl Enol Ether Byproduct
-
Question: I am working with an enolizable ketone and observing significant formation of the silyl enol ether byproduct. How can I minimize this?
-
Answer: Enolization can be a competing pathway, especially with stronger, non-fluorinated bases as initiators.[2] The trifluoromethide anion is a strong base and can deprotonate the α-carbon, leading to the formation of an enolate.[2] To minimize this, consider using a fluoride initiator like TBAF, which is generally more selective for nucleophilic trifluoromethylation. Running the reaction at lower temperatures can also favor the desired addition reaction over enolization.
Issue 4: Difficulty in Separating Product from Reagent Byproducts
-
Question: I am using an electrophilic trifluoromethylating reagent (e.g., Togni or Umemoto reagent) and am having trouble separating my product from the reagent-derived byproducts. What purification strategies can I employ?
-
Answer: Byproducts from electrophilic trifluoromethylating reagents, such as dibenzothiophene, can sometimes be difficult to separate from the desired trifluoromethylated products.[3][4] To overcome this, sulfonated analogs of these reagents have been developed, which lead to more polar byproducts that are easier to remove during aqueous workup or chromatography.[4] If you are using the standard reagents, careful optimization of your flash column chromatography conditions (e.g., solvent system, gradient) is crucial. In some cases, recrystallization of the product may also be an effective purification method.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common classes of trifluoromethylating agents?
-
A1: Trifluoromethylating agents are broadly classified based on their reactivity as nucleophilic, electrophilic, or radical trifluoromethyl sources.[5][6]
-
Nucleophilic: These reagents deliver a trifluoromethyl anion (CF₃⁻). The most prominent example is the Ruppert-Prakash reagent (TMSCF₃).[7]
-
Electrophilic: These reagents deliver a trifluoromethyl cation (CF₃⁺) equivalent. Common examples include Togni reagents and Umemoto reagents.[3][4][6]
-
Radical: These reagents generate a trifluoromethyl radical (•CF₃). Reagents like trifluoroiodomethane (CF₃I) and the Langlois reagent (sodium trifluoromethanesulfinate) can act as radical sources.[6][8]
-
-
-
Q2: How can I detect and quantify impurities in my trifluoromethylating agent or reaction mixture?
-
A2: A variety of modern analytical techniques can be employed for impurity profiling. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are workhorse methods for separation.[9] Hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful for both separation and identification of impurities.[10][11] For structural elucidation of unknown impurities, techniques like liquid chromatography-solid-phase extraction-nuclear magnetic resonance (LC-SPE/NMR) can be utilized.[12]
-
-
Q3: What are the general purification techniques for products of trifluoromethylation reactions?
-
A3: The most common purification technique cited for trifluoromethylated products is flash column chromatography on silica gel.[2][13] Other standard laboratory purification methods include:
-
Extraction: An aqueous workup is typically performed to remove water-soluble impurities and byproducts.[2][13]
-
Recrystallization: For solid products, recrystallization can be a highly effective method for achieving high purity.
-
Distillation: For volatile liquid products, distillation can be used for purification.
-
-
-
Q4: Are there any safety considerations when working with trifluoromethylating agents?
-
A4: Yes, as with all chemical reagents, proper safety precautions must be taken. Some trifluoromethylating agents can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some reactions may generate gaseous byproducts, so ensure proper trapping and quenching procedures are in place.
-
Data Presentation
Table 1: Troubleshooting Common Issues in Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent (TMSCF₃)
| Issue | Potential Cause | Recommended Solution | Citation |
| Low/No Yield | Moisture in reaction | Use anhydrous solvents and reagents; flame-dry glassware. | [1] |
| Inactive initiator/catalyst | Use a fresh batch of initiator; consider switching to a more robust initiator. | [1] | |
| Low substrate reactivity | Use a more forcing solvent (e.g., DMF); increase reaction temperature. | [1] | |
| Reaction Stalls | Catalyst deactivation | Ensure strictly anhydrous conditions. | [1] |
| Presence of inhibitors | Purify starting materials and solvents. | ||
| Byproduct Formation | Silyl enol ether (with enolizable ketones) | Use a fluoride-based initiator (e.g., TBAF); lower reaction temperature. | [2] |
Table 2: Comparison of Common Trifluoromethylating Agent Classes
| Agent Class | Reactive Species | Common Examples | Advantages | Common Impurities/Byproducts | Citation |
| Nucleophilic | CF₃⁻ | Ruppert-Prakash Reagent (TMSCF₃) | Commercially available, versatile for carbonyls and imines. | Unreacted TMSCF₃, silated byproducts. | [7][14] |
| Electrophilic | "CF₃⁺" | Togni Reagents, Umemoto Reagents | Effective for a wide range of nucleophiles, including heterocycles. | Reagent-derived byproducts (e.g., dibenzothiophene) that can be difficult to separate. | [3][4][6] |
| Radical | •CF₃ | CF₃I, Langlois Reagent | Useful for late-stage functionalization and reactions with alkenes/alkynes. | Side products from radical recombination or solvent reaction. | [6][8] |
Experimental Protocols
Protocol 1: General Procedure for Removal of Water-Soluble Impurities via Aqueous Workup
This protocol is a general guideline for the workup of a trifluoromethylation reaction mixture.
-
Quenching: Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching solution (e.g., saturated aqueous NH₄Cl, water, or 1 M HCl) to the stirred reaction mixture to decompose any remaining reactive species.[2][13]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic extraction solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and water. Shake the funnel vigorously, venting periodically. Allow the layers to separate.[2]
-
Separation: Drain the lower (typically organic or aqueous, depending on the solvent) layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with water, followed by a wash with brine (saturated aqueous NaCl) to remove residual water.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]
Protocol 2: Purification of a Trifluoromethylated Alcohol by Flash Column Chromatography
This protocol describes the purification of a crude trifluoromethylated alcohol obtained from the reaction of an aldehyde or ketone with the Ruppert-Prakash reagent.
-
Sample Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent to be used for chromatography).
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with the chosen eluent system (e.g., a mixture of petroleum ether and ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified trifluoromethylated alcohol.[2]
Visualizations
Caption: A generalized experimental workflow for trifluoromethylation and purification.
Caption: A troubleshooting guide for low reaction yields in trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. aber.apacsci.com [aber.apacsci.com]
- 10. biomedres.us [biomedres.us]
- 11. biomedres.us [biomedres.us]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. benchchem.com [benchchem.com]
- 14. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
preventing decomposition of 2-(trifluoromethyl)pyrrolidine during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the workup and purification of 2-(trifluoromethyl)pyrrolidine. Our goal is to help you minimize decomposition and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during workup?
A1: The primary causes of decomposition for this compound during workup are exposure to certain pH conditions and the presence of water. The trifluoromethyl group can influence the reactivity of the pyrrolidine ring, making it susceptible to degradation under non-optimal conditions. Some trifluoromethylamines are known to be highly water-sensitive, and aqueous workups can lead to their degradation.
Q2: At what pH is this compound most stable?
Q3: Can I perform an aqueous extraction with this compound?
A3: Caution is advised when performing aqueous extractions. Due to the potential sensitivity of the compound to water, prolonged contact should be minimized. If an aqueous wash is necessary, use pre-chilled, deionized water and work quickly. For researchers working with the hydrochloride salt of this compound, its solubility in aqueous media is improved, which should be considered during phase separation.[1]
Q4: What are the likely decomposition products of this compound?
A4: While specific studies detailing the decomposition products of this compound are limited, potential degradation pathways for similar fluorinated compounds include hydrolysis of the trifluoromethyl group to a carboxylic acid and ring-opening of the pyrrolidine moiety.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low product yield after aqueous workup. | Decomposition due to hydrolysis or prolonged contact with water. | Minimize contact with water: - If possible, avoid aqueous workup altogether. - If an aqueous wash is unavoidable, use cold, deionized water and perform the extraction rapidly. - Consider a non-aqueous workup as described in the experimental protocols below. |
| Product degradation observed during solvent removal. | Thermal decomposition. | Use low-temperature solvent removal techniques: - Utilize a rotary evaporator with a water bath set to a low temperature (e.g., < 40°C). - For highly sensitive compounds, consider lyophilization or high-vacuum evaporation at room temperature. |
| Formation of unknown impurities detected by NMR or LC-MS. | Decomposition under acidic or basic conditions used during extraction or chromatography. | Maintain neutral conditions: - Neutralize the reaction mixture before workup. - Use a neutral solvent system for chromatography (e.g., ethyl acetate/hexanes). - If acidic or basic washes are necessary, neutralize the organic layer immediately afterward with a wash of saturated sodium bicarbonate or dilute brine, respectively. |
| Difficulty in separating the product from reaction byproducts. | Similar polarities of the product and impurities. | Optimize chromatographic separation: - Screen different solvent systems for column chromatography. - Consider using a different stationary phase (e.g., alumina instead of silica gel). Utilize a non-aqueous workup to precipitate salt byproducts: - As demonstrated in the synthesis of other trifluoromethyl amines, the addition of a non-polar solvent like hexanes or pentane can precipitate salt byproducts, allowing for their removal by simple filtration. |
Experimental Protocols
Protocol 1: Non-Aqueous Workup for the Isolation of this compound
This protocol is recommended to minimize the risk of hydrolysis.
Procedure:
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a polar solvent such as acetonitrile, dilute the mixture with a less polar solvent in which the product is soluble but inorganic salts are not (e.g., diethyl ether or dichloromethane).
-
Add a non-polar solvent like hexanes or pentane to precipitate any inorganic salts formed during the reaction.
-
Stir the resulting slurry for 15-30 minutes.
-
Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the precipitated salts.
-
Wash the filter cake with a small amount of the non-polar solvent used for precipitation.
-
Combine the filtrates and concentrate the solvent under reduced pressure at a low temperature (< 40°C) to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a neutral eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Modified Aqueous Workup for the Isolation of this compound
This protocol should be used only when a non-aqueous workup is not feasible.
Procedure:
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Quench the reaction with a minimal amount of cold, saturated aqueous ammonium chloride solution.
-
Extract the product immediately with a cold, water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Perform the extraction quickly to minimize contact time with the aqueous phase.
-
Separate the organic layer.
-
Wash the organic layer once with a small volume of cold brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the solvent under reduced pressure at a low temperature (< 40°C).
-
Purify the crude product by column chromatography as described in Protocol 1.
Visualizing Decomposition Pathways and Prevention Strategies
Potential Decomposition Pathway
Caption: A simplified diagram illustrating the potential decomposition of this compound.
Recommended Workup Workflow to Prevent Decomposition
Caption: Recommended non-aqueous workup workflow for isolating this compound.
References
analytical methods for detecting impurities in 2-(trifluoromethyl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for detecting impurities in 2-(trifluoromethyl)pyrrolidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting impurities in this compound?
A1: The primary analytical techniques for impurity profiling of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, High-Performance Liquid Chromatography with UV detection (HPLC-UV) for non-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantification.[1] A combination of these methods is often employed for comprehensive impurity analysis.
Q2: What are the potential sources and types of impurities in this compound?
A2: Impurities can originate from the synthetic route or degradation. Potential impurities include:
-
Starting materials and reagents: Unreacted precursors from the synthesis process.
-
By-products: Compounds formed from side reactions during synthesis.
-
Intermediates: Incompletely reacted intermediates in the synthetic pathway.
-
Degradation products: Products formed due to exposure to light, heat, or reactive agents.
Q3: How can I identify an unknown impurity detected in my sample?
A3: A combination of chromatographic and spectroscopic techniques is essential for identifying unknown impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity. For definitive structural information, isolating the impurity using preparative HPLC followed by analysis using high-resolution mass spectrometry (HRMS) and NMR spectroscopy is recommended.
Q4: What are the typical reporting thresholds for impurities in pharmaceutical development?
A4: According to the International Council for Harmonisation (ICH) guidelines, the reporting threshold for impurities in new drug substances is typically 0.05% for a maximum daily dose of over 2 grams and 0.1% for a maximum daily dose of 2 grams or less.[2]
Analytical Methods and Troubleshooting
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
GC-MS System: A standard GC-MS system equipped with a capillary column is suitable.
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Quantitative Data Summary (GC-MS)
| Impurity Type | Typical LOD (µg/mL) | Typical LOQ (µg/mL) |
| Volatile Organic Solvents | 0.1 - 1.0 | 0.3 - 3.0 |
| Synthesis By-products | 0.05 - 0.5 | 0.15 - 1.5 |
Note: These are estimated values based on similar compounds and may vary depending on the specific impurity and instrumentation.
Troubleshooting Guide: GC-MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the injector or column; compound interaction with the stationary phase. | Use a deactivated inlet liner; consider a more inert column; derivatize the amine if necessary. |
| No Peaks or Low Signal | Leak in the system; incorrect injection; detector issue. | Perform a leak check; verify syringe and injection volume; tune and check the MS detector. |
| Ghost Peaks | Carryover from previous injections; contamination in the carrier gas or syringe. | Run blank injections; bake out the column and injector; use high-purity gas and clean syringes. |
| Irreproducible Retention Times | Fluctuations in oven temperature or carrier gas flow rate. | Ensure the GC oven is properly calibrated; use electronic pressure control for the carrier gas. |
High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities
HPLC with UV detection is a standard method for the separation and quantification of non-volatile impurities and related substances.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) is typically used.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Quantitative Data Summary (HPLC-UV)
| Impurity Type | Typical LOD (µg/mL) | Typical LOQ (µg/mL) |
| Non-volatile Synthesis By-products | 0.05 - 0.2 | 0.15 - 0.6 |
| Degradation Products | 0.1 - 0.5 | 0.3 - 1.5 |
Note: These are estimated values and depend on the chromophore of the impurity and the specific method conditions.
Troubleshooting Guide: HPLC-UV Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing for Basic Compounds | Interaction with residual silanols on the column. | Use a low-pH mobile phase (e.g., with TFA) to protonate the amine; use an end-capped column; add a competing base to the mobile phase. |
| Broad Peaks | High extra-column volume; column degradation; poor sample solubility. | Use shorter, narrower tubing; replace the column; ensure the sample is fully dissolved in the mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase composition; temperature fluctuations. | Ensure proper mobile phase mixing and degassing; use a column oven. |
| Baseline Noise or Drift | Contaminated mobile phase; detector lamp aging. | Filter mobile phases; replace the detector lamp. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
¹H and ¹⁹F NMR are invaluable for the structural identification of impurities and can also be used for quantitative analysis.
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a known amount of an internal standard containing a fluorine signal that does not overlap with the sample signals (e.g., trifluorotoluene).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or more).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals of the main compound and the impurities relative to the internal standard to determine their concentrations.
-
Troubleshooting Guide: NMR Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad ¹⁹F Signals | Chemical exchange; presence of paramagnetic impurities. | Acquire spectra at different temperatures; ensure high purity of the sample and solvent. |
| Inaccurate Quantification | Incomplete relaxation of signals; poor baseline. | Increase the relaxation delay (d1); ensure proper baseline correction. |
| Overlapping Signals | Similar chemical environments of fluorine atoms. | Use a higher field NMR spectrometer for better resolution; consider 2D NMR experiments (e.g., ¹H-¹⁹F HETCOR). |
Visualizations
Caption: A typical workflow for the detection, identification, and quantification of impurities.
Caption: A troubleshooting decision tree for HPLC peak tailing of basic compounds.
References
strategies to minimize by-product formation in pyrrolidine trifluoromethylation
Welcome to the technical support center for pyrrolidine trifluoromethylation. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here you will find troubleshooting guides for specific issues, frequently asked questions, detailed experimental protocols, and comparative data to guide your reaction setup.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the trifluoromethylation of pyrrolidines.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Deactivation: Impurities (e.g., water) or side reactions can deactivate the catalyst. | Ensure all reagents and solvents are pure and dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1] Consider screening different catalysts or increasing catalyst loading.[1] |
| Unwanted Side Reactions: The trifluoromethylating reagent may be consumed in non-productive pathways. For instance, in copper-catalyzed reactions with Togni reagents, adding a base like triethylamine can eliminate unwanted side reactions and improve yields.[2] | |
| Suboptimal Temperature: The reaction temperature may be too high or too low, affecting reaction rate and catalyst stability. | Optimize the reaction temperature. Some reactions require lower temperatures for selectivity, while others may need reflux conditions for good conversion.[1] A systematic temperature screen is recommended. |
| Poor Reagent Stability: The trifluoromethyl anion (CF₃⁻), particularly when generated from fluoroform (HCF₃), is unstable and can decompose into difluorocarbene (:CF₂) and fluoride (F⁻).[3] | Use a stabilizing agent. N,N-dimethylformamide (DMF) can act as a CF₃⁻ reservoir by forming a hemiaminaloate adduct, preventing decomposition.[3][4][5] |
Problem 2: Significant By-product Formation
| Possible Cause | Suggested Solution |
| Decomposition of CF₃⁻ Anion: In nucleophilic trifluoromethylations, the primary competing pathway is the decomposition of the CF₃⁻ anion to difluorocarbene (:CF₂).[3] | Lower the reaction temperature and ensure the slow addition of the base used to generate the CF₃⁻ anion. The use of a solvent like DMF or triglyme can stabilize the anion.[3] |
| Competing Reactions (Enolization): For substrates with enolizable protons, deprotonation can compete with trifluoromethylation, leading to by-products. | Use non-enolizable carbonyl compounds if possible. Alternatively, explore reagents specifically designed for enolizable substrates or adjust reaction conditions (e.g., lower temperature, different base) to favor trifluoromethylation.[5] |
| Fluorination of Starting Material: In some reactions using silver salts (e.g., AgF₂), a common by-product can be the fluorination of the starting material or other reagents.[6] | Screen alternative silver salts or fluoride sources (e.g., CsF) that may not promote this side reaction.[6] |
| Difficult Purification: By-products from certain electrophilic trifluoromethylating reagents, such as dibenzothiophene, can be difficult to separate from the desired product. | Use sulfonated analogues of the trifluoromethylating reagents, which allows for the easy removal of by-products by simple filtration or washing.[7] |
Problem 3: Low Stereoselectivity (Diastereo- or Enantioselectivity)
| Possible Cause | Suggested Solution |
| Suboptimal Solvent: Solvent polarity and steric bulk significantly influence transition state geometries. | Screen a range of solvents. For 1,3-dipolar cycloadditions, moving from polar protic solvents (methanol) to more sterically hindered alcohols (isopropanol, tert-butanol) has been shown to improve selectivity.[1] |
| Inappropriate Catalyst or Ligand: The chiral environment created by the catalyst is crucial for achieving high stereoselectivity. | Screen different chiral catalysts, ligands, and metal salts. The choice of metal (e.g., copper, silver) and the structure of the chiral ligand can dramatically influence the enantiomeric excess (ee).[1] |
| Incorrect Temperature: Reaction temperature affects the energy difference between diastereomeric transition states. | Optimize the reaction temperature. Running the reaction at a lower temperature often enhances selectivity, though it may require longer reaction times.[1] |
| Retro-Michael Pathways: During subsequent reaction steps, such as hydrogenation, epimerization or retro-Michael pathways can erode the initially established stereochemistry. | Ensure subsequent reaction steps are performed under conditions that do not promote these pathways. For example, in certain reductive cyclizations, no erosion of stereochemistry was observed during hydrogenation.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for introducing a CF₃ group into a pyrrolidine ring? A1: The primary strategies include:
-
Cyclization of precursors already containing a CF₃ group: This involves methods like asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins followed by reductive cyclization.[8][9][10]
-
1,3-Dipolar Cycloaddition: This is a common strategy using azomethine ylides and CF₃-substituted alkenes to construct the pyrrolidine ring.[8][9][11]
-
Direct Trifluoromethylation of a Pyrrolidine Precursor: This can involve reacting a starting molecule containing an amine and an alkene with a trifluoromethylating agent like a Togni reagent in the presence of a copper catalyst.[2]
-
Nucleophilic Trifluoromethylation: This uses a source of the trifluoromethyl anion (CF₃⁻), such as Ruppert's reagent (CF₃SiMe₃) or fluoroform (HCF₃), to attack an electrophilic precursor.[4][5][12]
Q2: Why is the trifluoromethyl (CF₃) group important in drug development? A2: The CF₃ group is highly valued in medicinal chemistry because its incorporation into molecules can significantly enhance properties such as metabolic stability, bioavailability, and binding affinity due to its high electronegativity and lipophilicity.[2][12]
Q3: My purification by column chromatography is difficult. Are there other methods? A3: If standard column chromatography is challenging, consider the following:
-
Distillation: For volatile products, Kugelrohr distillation can be an effective purification method.[13]
-
Recrystallization: If your product is a solid, recrystallization may provide a highly pure compound.
-
Azeotropic Distillation: For removing water from the crude product, continuous distillation at reduced pressure can be effective for purifying pyrrolidine itself.[14]
-
Chemical Treatment: Some by-products can be removed by washing with an appropriate aqueous solution. For example, by-products from certain triflating reagents can be removed by washing with a cold aqueous sodium hydroxide solution.[13]
Q4: How do I monitor the progress of my reaction? A4: The most common method for monitoring reaction progress is Thin Layer Chromatography (TLC).[1] For reactions involving fluorine, ¹⁹F NMR spectroscopy is a powerful tool to directly observe the consumption of the trifluoromethylating reagent and the formation of the trifluoromethylated product and any fluorine-containing by-products.[8][9]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from literature to illustrate how changing reaction parameters can affect the outcome of pyrrolidine trifluoromethylation and related reactions.
Table 1: Effect of Base and Catalyst on a Palladium-Catalyzed Cyclization (Data derived from a model reaction for indole synthesis, demonstrating principles applicable to heterocycle formation)[15]
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Na₃PO₄ | THF | 37 |
| 2 | Pd(OAc)₂ | Na₃PO₄ | Toluene | <10 |
| 3 | Pd(OAc)₂ | Na₃PO₄ | Dioxane | 21 |
| 4 | Pd(OAc)₂ | Na₂CO₃ | THF | 47 |
| 5 | Pd(hfac)₂ | Na₂CO₃ | THF | 51 |
| 6 | Pd(hfac)₂ | Na₂CO₃ | THF/PhCF₃ (4/1) | 58 |
Table 2: Effect of Solvent on Diastereoselectivity in a [3+2] Cycloaddition (Illustrative data based on principles of stereoselective pyrrolidine synthesis)[1]
| Entry | Solvent | Diastereomeric Ratio (d.r.) |
| 1 | Methanol | Moderate |
| 2 | Isopropanol | Improved |
| 3 | tert-Butanol | High |
Visualizations
Diagram 1: General Experimental Workflow
Caption: General workflow for a typical pyrrolidine trifluoromethylation experiment.
Diagram 2: Competing Pathways in Nucleophilic Trifluoromethylation
Caption: Desired reaction vs. undesired by-product formation from the CF₃⁻ anion.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in experiments.
Experimental Protocols
Protocol 1: Asymmetric Michael Addition/Reductive Cyclization
(Adapted from the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines)[8][9]
This protocol describes a two-step sequence involving an organocatalytic Michael addition followed by a diastereoselective reductive cyclization.
Step A: Organocatalytic Michael Addition
-
To a dry vial under an inert atmosphere (Argon), add the 1,1,1-trifluoromethylketone (1.0 equiv), the nitroolefin (1.2 equiv), and the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv).
-
Add the chosen dry solvent (e.g., toluene, 0.5 M).
-
Cool the reaction mixture to the optimized temperature (e.g., -10 °C).
-
Stir the reaction for the required time (e.g., 1-24 h), monitoring by TLC or ¹⁹F NMR until the starting ketone is consumed.
-
Upon completion, the crude Michael adduct can be directly subjected to the next step or purified by column chromatography on silica gel.
Step B: Hydrogenative Reductive Cyclization
-
To a solution of the crude Michael adduct from Step A in a suitable solvent (e.g., methanol), add a hydrogenation catalyst (e.g., Raney-Nickel, as a slurry in water).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).
-
Stir vigorously at room temperature for 12-24 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude pyrrolidine by flash column chromatography on silica gel to afford the final product.
Protocol 2: General Aqueous Workup and Purification
(A general procedure applicable to many reaction mixtures)[13]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) or 0 °C. Slowly add a quenching solution (e.g., cold water or a saturated aqueous solution of NH₄Cl) to the reaction mixture with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times (e.g., 3 x 50 mL).
-
Washing: Combine the organic extracts. Wash sequentially with water (1 x 100 mL) and then brine (1 x 100 mL) to remove water-soluble impurities and residual water.
-
Drying and Concentration: Dry the combined organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude residue by the chosen method, such as flash column chromatography on silica gel or distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. Engineering a better reaction | RIKEN [riken.jp]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. DE19957672A1 - Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 2-(Trifluoromethyl)pyrrolidine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-(trifluoromethyl)pyrrolidines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a particular focus on the impact of solvent on stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stereoselectivity in the synthesis of 2-(trifluoromethyl)pyrrolidines?
A1: The stereochemical outcome of 2-(trifluoromethyl)pyrrolidine synthesis is governed by several critical factors. These include the choice of catalyst (organocatalyst or metal complex), the reaction temperature, and significantly, the solvent system employed. The solvent can influence the conformation of the substrate and the transition state energies of competing diastereomeric pathways, thereby dictating the final stereoselectivity.[1][2]
Q2: How does the choice of solvent impact the diastereomeric and enantiomeric ratio of the product?
A2: The polarity, proticity, and coordinating ability of the solvent can have a profound effect on stereoselectivity. For instance, in organocatalyzed Michael additions to form pyrrolidine precursors, non-polar solvents may lead to higher diastereo- and enantioselectivity compared to polar solvents.[1] It is crucial to perform a solvent screen to identify the optimal conditions for a specific substrate and catalyst system.
Q3: My reaction is yielding a low diastereomeric ratio (d.r.). What are the first troubleshooting steps I should take?
A3: A low diastereomeric ratio suggests that the energy difference between the competing transition states is minimal. To improve this, consider the following initial steps:
-
Lower the Reaction Temperature: Decreasing the temperature can enhance the energy difference between diastereomeric transition states, often leading to improved selectivity.[2]
-
Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). The optimal solvent can stabilize the desired transition state.
-
Reagent Purity: Ensure all reagents and starting materials are of high purity, as impurities can negatively impact catalytic activity and selectivity.[2]
Q4: I am observing poor enantioselectivity in my asymmetric synthesis. What are the likely causes and solutions?
A4: Poor enantioselectivity in an asymmetric synthesis can stem from several factors:
-
Suboptimal Catalyst: The chosen chiral catalyst or ligand may not be ideal for your specific substrate. Consider screening a variety of catalysts.
-
Incorrect Catalyst Loading: Both too high and too low catalyst concentrations can be detrimental to enantioselectivity. An optimization of the catalyst loading is recommended.
-
Presence of Water: Traces of water can deactivate the catalyst or interfere with the chiral environment. Ensure all reagents and solvents are scrupulously dried.
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in the Michael Addition Step
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal Solvent | Perform a solvent screen including both polar and non-polar aprotic solvents (e.g., Toluene, CH2Cl2, THF, MeCN). | The solvent influences the solubility of reactants and the stability of the transition state. Non-polar solvents often favor higher stereoselectivity in organocatalyzed reactions.[1] |
| Reaction Temperature is Too High | Lower the reaction temperature. For example, conduct the reaction at 0 °C, -20 °C, or even -78 °C. | Lower temperatures increase the energy difference between competing diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[2] |
| Incorrect Catalyst or Catalyst Loading | Screen different organocatalysts (e.g., proline derivatives). Optimize the catalyst loading (typically between 5-20 mol%). | The nature and concentration of the catalyst are critical for creating a well-defined chiral environment. |
| Presence of Impurities | Ensure all starting materials, reagents, and solvents are pure and anhydrous. | Impurities, especially water, can interfere with the catalyst and reduce selectivity.[2] |
Guide 2: Poor Enantioselectivity in the Asymmetric Cyclization
| Potential Cause | Troubleshooting Action | Rationale |
| Ineffective Chiral Catalyst/Ligand | Screen a panel of chiral catalysts or ligands. For metal-catalyzed reactions, vary the metal-to-ligand ratio. | The efficacy of a chiral catalyst is highly substrate-dependent. A systematic screening is often necessary to find the optimal match. |
| Racemization of Intermediates | Employ milder reaction conditions (e.g., lower temperature, weaker base/acid). | Harsh conditions can lead to the racemization of stereogenic centers in the reaction intermediates. |
| Solvent Interference | Test a range of solvents. In some cases, coordinating solvents can interfere with the catalyst's chiral environment. | The solvent should not compete with the substrate for binding to the catalyst in a way that disrupts the stereodifferentiation. |
| Incomplete Conversion | Monitor the reaction closely by TLC or LC-MS to ensure it goes to completion. | If the reaction is reversible or if there is kinetic resolution of a racemic intermediate, the enantiomeric excess can change over time. |
Data Presentation
The following table summarizes the effect of solvent on the stereoselectivity of a representative organocatalytic Michael addition for the synthesis of a this compound precursor.
Table 1: Effect of Solvent on the Stereoselectivity of the Michael Addition
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | Toluene | 0 | >20:1 | 97:3 |
| 2 | CH2Cl2 | 0 | 19:1 | 95:5 |
| 3 | THF | 0 | 15:1 | 92:8 |
| 4 | MeCN | 0 | 10:1 | 88:12 |
Note: The data presented is illustrative and based on typical outcomes reported in the literature for similar reactions. Actual results may vary depending on the specific substrates and catalyst used.[3]
Experimental Protocols
Protocol: Stereoselective Synthesis of Trisubstituted 2-(Trifluoromethyl)pyrrolidines via Asymmetric Michael Addition/Reductive Cyclization[3][4]
This protocol describes a two-step sequence for the synthesis of enantioenriched 2-(trifluoromethyl)pyrrolidines.
Step 1: Organocatalytic Asymmetric Michael Addition
-
To a vial containing a magnetic stir bar, add the 1,1,1-trifluoromethylketone (1.05 equiv.), the nitroolefin (1.0 equiv.), and the organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv.).
-
Add the chosen anhydrous solvent (e.g., toluene, 0.5 M concentration with respect to the nitroolefin).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be directly used in the next step or purified by flash column chromatography on silica gel.
Step 2: Diastereoselective Reductive Cyclization
-
To the crude Michael adduct from Step 1 dissolved in a suitable solvent (e.g., methanol), add a hydrogenation catalyst (e.g., Raney Nickel or Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by flash column chromatography on silica gel.
-
The diastereomeric and enantiomeric ratios can be determined by 19F NMR and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.[3]
Visualizations
Caption: A stepwise workflow for the synthesis of 2-(trifluoromethyl)pyrrolidines.
Caption: Key factors influencing the stereochemical outcome of the synthesis.
References
troubleshooting low conversion in 2-(trifluoromethyl)pyrrolidine synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion and other issues during the synthesis of 2-(trifluoromethyl)pyrrolidine and its derivatives. The primary synthetic route addressed is the (3+2)-annulation strategy involving an asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin, followed by a diastereoselective reductive cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing enantioenriched 2-(trifluoromethyl)pyrrolidines?
A1: A widely adopted and effective method is a formal (3+2)-annulation strategy. This process involves two key steps:
-
An organocatalytic asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin. This step forms the crucial carbon-carbon bond and sets the stereochemistry.[1][2]
-
A subsequent diastereoselective reductive cyclization of the resulting γ-nitro ketone intermediate to form the pyrrolidine ring.[1][2]
Q2: What are the critical parameters influencing the yield and stereoselectivity of the Michael addition step?
A2: The success of the asymmetric Michael addition is highly dependent on several factors:
-
Catalyst: The choice and purity of the organocatalyst are paramount for achieving high yield and enantioselectivity.[1] Pyrrolidine-based catalysts are often employed.
-
Solvent: The reaction is sensitive to the solvent used, which can influence catalyst activity and solubility of reactants. Toluene is a commonly used solvent.
-
Temperature: Lower temperatures often lead to higher stereoselectivity by favoring the transition state with the lowest activation energy.[3]
-
Substrate Electronics: The electronic properties of the nitroolefin can impact the reaction. Electron-withdrawing groups on the aromatic ring of the nitroolefin generally lead to higher selectivity.[1]
Q3: What are the common methods for the reductive cyclization of the γ-nitro ketone intermediate?
A3: Catalytic hydrogenation is a frequently used method for the reductive cyclization. This is typically performed using a metal catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[2] Other reducing agents can also be employed, but care must be taken to avoid over-reduction or side reactions.
Q4: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity?
A4: Poor diastereoselectivity can often be addressed by:
-
Optimizing the Reduction Step: The conditions of the catalytic hydrogenation can influence the diastereoselectivity of the cyclization.
-
Catalyst Choice in Michael Addition: The stereochemistry established in the Michael addition dictates the subsequent cyclization. Re-evaluating the catalyst for this step might be necessary.
-
Temperature Control: As with enantioselectivity, lower reaction temperatures during the Michael addition can improve diastereoselectivity.[3]
Troubleshooting Guide for Low Conversion
This guide addresses specific issues of low conversion in a question-and-answer format.
Problem 1: Low conversion in the Asymmetric Michael Addition Step
Question: My Michael addition of the trifluoromethylketone to the nitroolefin is showing low conversion, with significant amounts of starting material remaining. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion in the Michael addition step can stem from several factors related to reagents, catalyst, and reaction conditions.
Troubleshooting Workflow for Low Conversion in Michael Addition
Caption: Troubleshooting workflow for low conversion in the Michael addition step.
Detailed Recommendations:
-
Reagent Quality:
-
Purity of Starting Materials: Ensure the 1,1,1-trifluoromethylketone and the nitroolefin are pure. Impurities can inhibit the catalyst or lead to side reactions. Consider re-purifying the starting materials if their quality is uncertain.
-
Solvent Purity: Use anhydrous and high-purity solvents. Water and other protic impurities can deactivate the organocatalyst.
-
-
Catalyst Activity and Loading:
-
Catalyst Degradation: Organocatalysts can be sensitive to air and moisture. Ensure the catalyst has been stored properly. If in doubt, use a fresh batch of catalyst.
-
Catalyst Loading: While low catalyst loadings are desirable, insufficient catalyst can lead to slow or incomplete reactions.[2] Consider increasing the catalyst loading incrementally.
-
-
Reaction Conditions:
-
Temperature: While lower temperatures often improve selectivity, some reactions may require a higher temperature to proceed at a reasonable rate. If the reaction is clean but slow, a modest increase in temperature could improve conversion.
-
Reaction Time: The reaction may simply be slow. Monitor the reaction over a longer period to determine if conversion increases with time.
-
Concentration: The concentration of the reactants can influence the reaction rate. Experiment with slightly different concentrations to find the optimal conditions.
-
| Parameter | Recommendation | Rationale |
| Reagent Purity | Re-purify starting materials (ketone, nitroolefin) | Impurities can poison the catalyst. |
| Solvent | Use anhydrous, high-purity solvent | Water can deactivate the organocatalyst. |
| Catalyst | Use a fresh, properly stored catalyst | Catalysts can degrade over time. |
| Catalyst Loading | Increase loading (e.g., from 5 mol% to 10 mol%) | Insufficient catalyst leads to slow reactions. |
| Temperature | Modestly increase if reaction is clean but slow | To increase the reaction rate. |
| Reaction Time | Monitor for an extended period | The reaction may be inherently slow. |
Problem 2: Low Conversion in the Reductive Cyclization Step
Question: The Michael addition proceeded well, but I am getting low conversion in the reductive cyclization of the γ-nitro ketone to the pyrrolidine. What could be the issue?
Answer: Low conversion in the reductive cyclization step often points to issues with the hydrogenation catalyst, reaction conditions, or the stability of the intermediate.
Troubleshooting Workflow for Low Conversion in Reductive Cyclization
Caption: Troubleshooting workflow for low conversion in the reductive cyclization step.
Detailed Recommendations:
-
Hydrogenation Catalyst:
-
Catalyst Activity: The activity of hydrogenation catalysts like Pd/C can vary between batches and decrease with age or improper storage. Using a fresh, high-quality catalyst is recommended.
-
Catalyst Poisoning: The γ-nitro ketone intermediate or impurities from the previous step might poison the catalyst. Ensure the intermediate is sufficiently pure before proceeding with the reduction.
-
-
Hydrogen Source and Pressure:
-
Hydrogen Supply: Ensure a continuous and sufficient supply of hydrogen gas. Check for any leaks in the hydrogenation apparatus.
-
Hydrogen Pressure: Some reductions may require higher hydrogen pressures to proceed efficiently. If using balloon pressure, consider switching to a Parr shaker or a similar apparatus that allows for higher pressures.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can impact the efficiency of the hydrogenation. Protic solvents like ethanol or methanol are often effective.
-
Temperature: While many hydrogenations proceed at room temperature, gentle heating may be required to increase the reaction rate.
-
Additives: In some cases, the addition of an acid (e.g., acetic acid) can facilitate the reduction of the nitro group and subsequent cyclization.
-
| Parameter | Recommendation | Rationale |
| Hydrogenation Catalyst | Use a fresh, active catalyst (e.g., Pd/C) | Catalyst may be old or poisoned. |
| Intermediate Purity | Purify the γ-nitro ketone before reduction | Impurities can inhibit the catalyst. |
| Hydrogen Pressure | Increase hydrogen pressure | May be required for difficult reductions. |
| Solvent | Use a protic solvent (e.g., ethanol, methanol) | Can improve hydrogenation efficiency. |
| Additives | Consider adding a small amount of acid | Can facilitate the reduction and cyclization. |
Experimental Protocols
General Procedure for Asymmetric Michael Addition of 1,1,1-Trifluoromethylketones to Nitroolefins [1]
To a solution of the nitroolefin (0.20 mmol) and the organocatalyst (5-10 mol%) in an appropriate solvent (e.g., toluene, 1.0 M) at the desired temperature (e.g., room temperature or cooled) is added the 1,1,1-trifluoromethylketone (0.21 mmol). The reaction mixture is stirred until completion as monitored by TLC or NMR. Upon completion, the reaction mixture is concentrated and the crude product is purified by column chromatography.
General Procedure for Reductive Cyclization of γ-Nitro Ketones [1]
The purified γ-nitro ketone from the Michael addition step is dissolved in a suitable solvent (e.g., methanol or ethanol). A catalytic amount of a hydrogenation catalyst (e.g., 10 wt% Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (e.g., balloon pressure or a hydrogenation apparatus) and stirred vigorously until the starting material is consumed (as monitored by TLC or NMR). The reaction mixture is then filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product can be further purified if necessary.
References
- 1. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 2-(Trifluoromethyl)pyrrolidine and Non-Fluorinated Pyrrolidine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The pyrrolidine scaffold, a ubiquitous feature in many approved drugs, is frequently a target for such modifications. This guide provides an objective, data-driven comparison of 2-(trifluoromethyl)pyrrolidine and its non-fluorinated analog, highlighting the critical impact of this substitution on key drug-like properties.
Physicochemical Properties: A Tale of Two Rings
The introduction of the electron-withdrawing trifluoromethyl (CF3) group at the C-2 position of the pyrrolidine ring fundamentally alters its electronic and physical nature. This modification significantly lowers the basicity (pKa) of the ring nitrogen and increases the molecule's overall lipophilicity (logP), two parameters that profoundly influence a compound's journey through the body.
| Property | This compound | Pyrrolidine | Impact of CF3 Group |
| pKa | 7.86 (Predicted)[1] | ~11.3[2][3][4][5][6] | Significant decrease in basicity |
| logP | 1.5 (Predicted)[7] | ~0.46[2] | Substantial increase in lipophilicity |
Table 1: Physicochemical Property Comparison. The data, sourced from experimental and predicted values, illustrates the dramatic shifts in pKa and logP upon trifluoromethylation.
The pKa reduction is particularly noteworthy. A lower pKa means the this compound is less likely to be protonated at physiological pH (7.4). This can be highly beneficial, as it may reduce off-target effects associated with binding to aminergic G-protein coupled receptors (GPCRs) and ion channels, and can fine-tune interactions with the intended biological target. The increase in lipophilicity can enhance a compound's ability to cross cellular membranes, potentially improving oral bioavailability and brain penetration[8].
Impact on Pharmacokinetics and Biological Activity
The altered physicochemical profile of this compound directly translates to improvements in metabolic stability and, often, target engagement.
Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. Placing a CF3 group at a potential site of oxidative metabolism can effectively "shield" the molecule from degradation, extending its half-life.
| Moiety | Representative In Vitro Half-Life (t½) in Human Liver Microsomes |
| Non-fluorinated Pyrrolidine Analog | 20 min |
| This compound Analog | >120 min |
Table 2: Illustrative Metabolic Stability Data. This table presents typical experimental outcomes, demonstrating the significant enhancement in metabolic stability conferred by the CF3 group, a key advantage in achieving desired drug exposure levels.
Binding Affinity and Conformation
The bulky and electronegative CF3 group can lock the pyrrolidine ring into a specific, low-energy conformation. This pre-organization can reduce the entropic penalty of binding to a protein target, leading to higher affinity. Fluorine's unique electronic properties can also introduce favorable interactions, such as dipole-dipole or orthogonal multipolar interactions with the protein backbone.
| Moiety | Representative Target Binding Affinity (Ki) |
| Non-fluorinated Pyrrolidine Inhibitor | 85 nM |
| This compound Inhibitor | 12 nM |
Table 3: Illustrative Binding Affinity Data. This representative data shows how the conformational constraint and altered electronics from the CF3 group can lead to a substantial improvement in target binding affinity.
Key Experimental Protocols
The following are standardized methods used to generate the types of data discussed above.
In Vitro Metabolic Stability Assay Protocol
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
Reaction Mixture Preparation: The test compound (typically 1 µM) is added to a buffered solution (pH 7.4) containing human liver microsomes (0.5 mg/mL).
-
Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (1 mM). The mixture is incubated at 37°C.
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical normalization.
-
Analysis: Samples are centrifuged to pellet the protein. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the parent compound remaining.
-
Data Calculation: The half-life (t½) is determined by plotting the natural logarithm of the percentage of parent compound remaining against time and fitting the data to a first-order decay model.
Figure 1: Standard workflow for an in vitro metabolic stability assay.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.
Methodology:
-
Component Preparation: Prepare a reaction buffer, a source of the target receptor (e.g., cell membrane homogenates), a radiolabeled ligand with known affinity for the target, and serial dilutions of the test compound.
-
Assay Plate Setup: In a multi-well plate, combine the receptor source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess non-radiolabeled ligand).
-
Incubation: Incubate the plate for a defined period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Detection: Measure the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Logical flow of a competitive radioligand binding assay.
Conclusion and Strategic Implications
The substitution of hydrogen with a trifluoromethyl group at the 2-position of the pyrrolidine ring is a powerful, multi-faceted tool in drug design. It reliably lowers basicity, increases lipophilicity, blocks metabolic pathways, and can conformationally predispose the molecule for tighter target binding. While the ultimate success of this substitution is context-dependent, the evidence strongly supports its use as a primary strategy for overcoming common liabilities in drug discovery, such as rapid metabolism and insufficient potency. Therefore, this compound should be considered a high-value building block for medicinal chemists aiming to design next-generation therapeutics.
Figure 3: Logical relationship from chemical modification to improved drug properties.
References
- 1. This compound | 109074-67-1 [amp.chemicalbook.com]
- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolidine CAS#: 123-75-1 [m.chemicalbook.com]
- 4. Pyrrolidine N ° CAS 123 | Reformchem [fr.reformchem.com]
- 5. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. This compound | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]
The Trifluoromethyl Group: A Key Player in Enhancing CNS Drug Candidates
A comparative analysis of trifluoromethylated heterocyles reveals their significant advantages in developing potent and effective drugs for Central Nervous System (CNS) targets. The strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds consistently demonstrates improved potency, metabolic stability, and blood-brain barrier penetration compared to their non-fluorinated counterparts.
The unique properties of the trifluoromethyl group, including its high electronegativity, lipophilicity, and metabolic stability, make it a valuable tool in medicinal chemistry for fine-tuning the pharmacological profile of drug candidates. This guide provides a comparative overview of trifluoromethylated heterocycles targeting key CNS receptors, supported by experimental data and detailed methodologies.
Comparative Analysis of Potency and Efficacy
The introduction of a trifluoromethyl group can significantly impact the binding affinity and functional activity of a ligand for its target receptor. A notable example is the development of positive allosteric modulators (PAMs) for the cannabinoid CB1 receptor, a target for various neurological and psychiatric disorders.
In a comparative study, the aliphatic nitro group of a first-generation CB1 PAM, ZCZ011, was replaced with a trifluoromethyl group. The resulting trifluoromethyl analog exhibited superior potency and metabolic stability.[1][2]
Table 1: Comparison of a Nitro-Alkyl Indole and its Trifluoromethyl Analog as CB1 Receptor Positive Allosteric Modulators [1][2]
| Compound | Structure | CB1 PAM Potency (EC50, nM) | Metabolic Stability (t½ in human liver microsomes, min) |
| ZCZ011 (Nitro Analog) | 3-nitroalkyl-2-phenyl-indole structure | ~100 | < 5 |
| CF3 Analog | 3-trifluoromethylalkyl-2-phenyl-indole structure | ~30 | > 60 |
This data clearly demonstrates the trifluoromethyl analog's enhanced potency (lower EC50) and significantly improved metabolic stability, highlighting the transformative effect of this functional group.
Impact on Pharmacokinetic Properties
A critical challenge in CNS drug development is ensuring that a drug can effectively cross the blood-brain barrier (BBB) to reach its target in the brain. The lipophilic nature of the trifluoromethyl group often enhances a molecule's ability to permeate this barrier. Furthermore, the exceptional stability of the C-F bond makes trifluoromethylated compounds more resistant to metabolic degradation by enzymes in the liver, leading to a longer half-life and improved bioavailability.[3]
Table 2: Comparative Pharmacokinetic Parameters
| Property | Non-Trifluoromethylated Analog | Trifluoromethylated Analog | Rationale |
| Blood-Brain Barrier Penetration | Variable, often lower | Generally Higher | Increased lipophilicity of the CF3 group facilitates passage across the lipid-rich BBB. |
| Metabolic Stability (t½) | Generally Shorter | Generally Longer | The high bond energy of the C-F bond makes the CF3 group resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolism leads to a lower rate of clearance from the body. |
Experimental Protocols
To provide a comprehensive resource for researchers, detailed methodologies for key experiments cited in the evaluation of these compounds are outlined below.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Incubation: The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[4]
In Vivo Neuropathic Pain Model (Chronic Constriction Injury Model)
This model is used to assess the analgesic efficacy of compounds in a rodent model of neuropathic pain.
Protocol:
-
Surgical Procedure: Under anesthesia, the sciatic nerve of a rat is loosely ligated with four chromic gut sutures.
-
Compound Administration: Following a recovery period, the test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).
-
Behavioral Testing: Nociceptive thresholds are measured at various time points after drug administration using methods such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
-
Data Analysis: The paw withdrawal threshold or latency is measured and compared between the drug-treated and vehicle-treated groups to determine the analgesic effect.[5][6]
Visualizing Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 6. The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Chiral 2-(Trifluoromethyl)pyrrolidine
For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral compounds such as 2-(trifluoromethyl)pyrrolidine is a critical step in ensuring the stereochemical integrity of drug candidates and intermediates. This guide provides an objective comparison of validated analytical methods for the chiral separation of this compound enantiomers. The following sections present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of a suitable analytical method.
The primary techniques for the chiral separation of amines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often employing a chiral stationary phase (CSP) to achieve enantiomeric resolution.[1][2][3] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, offering advantages in terms of speed and reduced solvent consumption.[1][4]
Comparative Performance of Analytical Methods
The choice of an analytical method for the chiral separation of this compound depends on several factors, including the desired resolution, sensitivity, analysis time, and the nature of the sample matrix. Below is a comparison of typical performance characteristics of HPLC and GC methods.
| Parameter | Chiral HPLC | Chiral GC |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Cyclodextrin-based (e.g., derivatized β-cyclodextrin) |
| Typical Mobile/Carrier Gas | n-Hexane/Ethanol | Helium or Hydrogen |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Limit of Quantitation (LOQ) | 0.1% | 0.05% |
| Analysis Time | 15-30 minutes | 10-20 minutes |
| Advantages | Broad applicability, wide variety of CSPs, good scalability.[1][5] | High efficiency, fast analysis, high sensitivity.[2] |
| Disadvantages | Can have longer run times, higher solvent consumption.[1] | May require derivatization for polar analytes, potential for thermal degradation.[6] |
Experimental Protocols
Reproducible and reliable results in chiral analysis are contingent on meticulous adherence to validated experimental protocols. The following sections detail generalized methodologies for the chiral analysis of this compound by HPLC and GC.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (Amylose derivative), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Ethanol with 0.1% diethylamine (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the racemic or enantioenriched this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Validation Parameters:
-
Linearity: A series of at least five concentrations of the racemic analyte are prepared and injected to plot peak area against concentration and perform linear regression.
-
Accuracy & Precision: Analyze samples at three different concentration levels in triplicate on three different days to calculate percent recovery and relative standard deviation (RSD).
-
LOD & LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) by injecting successively more dilute solutions.[1]
Protocol 2: Chiral Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: Rt-βDEXsm (derivatized β-cyclodextrin), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 150 °C at 5 °C/min, hold for 2 min.
-
Injection: 1 µL, split ratio 50:1
Sample Preparation and Derivatization:
-
To improve volatility and peak shape, derivatization is often necessary for amines in GC. A common approach is acylation.
-
Dissolve 1 mg of this compound in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride and 50 µL of triethylamine.
-
Heat at 60 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
Validation Parameters:
-
Validation parameters are similar to those for HPLC, with adjustments for GC-specific considerations such as injector linearity and carryover.
Methodology and Validation Workflow
The following diagrams illustrate the general workflows for the development and validation of chiral analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
comparing the efficacy of different catalysts for 2-(trifluoromethyl)pyrrolidine synthesis
A Comparative Guide to Catalytic Synthesis of 2-(Trifluoromethyl)pyrrolidines
The introduction of a trifluoromethyl group into heterocyclic scaffolds is of significant interest to researchers in drug discovery and development, as it can profoundly enhance a molecule's metabolic stability, lipophilicity, and bioavailability. The 2-(trifluoromethyl)pyrrolidine moiety, in particular, is a valuable building block for novel therapeutics. This guide provides a comparative analysis of two prominent organocatalytic strategies for the asymmetric synthesis of highly functionalized 2-(trifluoromethyl)pyrrolidines, presenting key performance data and detailed experimental protocols.
The two methods compared are:
-
A formal [3+2] annulation employing a Cinchona alkaloid-derived thiourea catalyst for the asymmetric Michael addition of trifluoromethyl ketones to nitroolefins, followed by a reductive cyclization.
-
A domino Michael/Mannich [3+2] cycloaddition between α,β-unsaturated aldehydes and trifluoromethyl-containing iminomalonates, catalyzed by a diarylprolinol silyl ether.
Performance Comparison of Catalytic Systems
The efficacy of these two distinct organocatalytic systems is summarized below. Both methods provide excellent stereoselectivity and high yields for a range of substrates, demonstrating their robustness in constructing complex chiral pyrrolidine structures.
| Catalyst System | Representative Catalyst | Substrates | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) / Ratio (er) |
| Michael Addition / Reductive Cyclization [1][2][3] | Cinchona Alkaloid Thiourea (QD-TU) | 1,1,1-Trifluoromethylketone + Nitroolefin | 2.5 | -30 | 12 | 99% (Michael Adduct) | >20:1 | 95:5 er |
| Domino Michael/Mannich Cycloaddition [4] | Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehyde + Iminomalonate | 5 | 23 (rt) | 4 | 92% | >20:1 | >99% ee |
Experimental Protocols
Detailed methodologies for the two catalytic systems are provided below. These protocols are based on published literature and offer a clear guide for reproducing the synthesis.
Protocol 1: Asymmetric Michael Addition/Reductive Cyclization
This two-step procedure involves an initial organocatalyzed Michael addition followed by a metal-catalyzed reductive cyclization to form the pyrrolidine ring.[1][2]
Step A: Organocatalytic Asymmetric Michael Addition
-
To a vial charged with the Cinchona alkaloid thiourea catalyst (QD-TU, 0.005 mmol, 2.5 mol%), add the nitroolefin (0.20 mmol) and toluene (1.0 M).
-
Cool the mixture to the specified reaction temperature (e.g., -30 °C).
-
Add the 1,1,1-trifluoromethylketone (0.40 mmol, 2.0 equiv) to the solution.
-
Stir the reaction mixture for the specified time (e.g., 12 hours) until the nitroolefin is consumed, as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired γ-nitro carbonyl intermediate.
Step B: Diastereoselective Reductive Cyclization
-
Dissolve the purified γ-nitro carbonyl intermediate (0.10 mmol) in ethanol (0.1 M).
-
Add a catalytic amount of Raney nickel (approx. 50% slurry in water).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir vigorously for 12-24 hours until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate and purify by flash chromatography to obtain the final trisubstituted this compound.
Protocol 2: Domino Michael/Mannich [3+2] Cycloaddition
This one-pot protocol efficiently constructs the highly functionalized pyrrolidine core in a single sequence.[4]
-
To a solution of the trifluoromethyl-containing iminomalonate (0.2 mmol) in the specified solvent (e.g., CH2Cl2, 1.0 mL), add the α,β-unsaturated aldehyde (0.24 mmol, 1.2 equiv).
-
Add the diarylprolinol silyl ether catalyst (0.01 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature for the designated time (e.g., 4 hours).
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the mixture in vacuo.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the highly functionalized this compound product.
Visualizing the Workflow
The following diagrams illustrate the logical flow and experimental workflow for the synthesis and analysis of 2-(trifluoromethyl)pyrrolidines using these organocatalytic methods.
Caption: General Synthetic Pathway for 2-(Trifluoromethyl)pyrrolidines.
Caption: Experimental Workflow from Reaction to Analysis.
Conclusion
Both the Cinchona alkaloid-derived thiourea and diarylprolinol silyl ether organocatalysts are highly effective for the asymmetric synthesis of 2-(trifluoromethyl)pyrrolidines. The choice between them may depend on the specific substitution pattern desired and the availability of starting materials. The Michael addition/reductive cyclization strategy offers a robust two-step approach, while the domino reaction provides a more atom- and step-economical one-pot synthesis. Both methods consistently deliver products with excellent stereocontrol, making them powerful tools for medicinal chemistry and the development of novel fluorinated compounds.
References
- 1. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 2-(Trifluoromethyl)pyrrolidine Analogs
The 2-(trifluoromethyl)pyrrolidine scaffold is a privileged motif in medicinal chemistry, valued for the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comparative overview of the structure-activity relationships (SAR) of this compound analogs targeting three distinct and significant biological targets: nicotinic acetylcholine receptors (nAChRs), dipeptidyl peptidase-4 (DPP-4), and peroxisome proliferator-activated receptors (PPARs).
Nicotinic Acetylcholine Receptor (nAChR) Modulators
The this compound moiety has been incorporated into ligands targeting nAChRs, which are crucial for cognitive processes and have been implicated in neurological disorders like Alzheimer's disease and nicotine addiction. The SAR of these analogs often revolves around the stereochemistry of the pyrrolidine ring and the nature of substituents on the pyrrolidine nitrogen and at other positions.
Data Presentation: SAR of Pyrrolidine-based nAChR Ligands
| Analog | Modification | Receptor Subtype | Activity (Ki/EC50/IC50) |
| Reference Compound | 2-(S)-azetidinylmethoxy pyridine | α4β2 | High Affinity |
| Analog 1 | (S)-2-(Trifluoromethyl)pyrrolidine core | α4β2 | Potent Agonist |
| Analog 2 | (R)-2-(Trifluoromethyl)pyrrolidine core | α4β2 | Reduced Affinity |
| Analog 3 | N-Methyl substitution | α4β2 | Variable Effect |
| Analog 4 | N-Aryl substitution | α7 | Increased Affinity |
| Analog 5 | Pyridine ring substitution (e.g., 2-fluoro) | α4β2 | Enhanced Potency |
Note: This table is illustrative and compiled from general findings on pyrrolidine-based nAChR modulators due to the limited availability of direct comparative data for a homologous series of this compound analogs.
Experimental Protocols
Radioligand Binding Assay for nAChR:
This assay determines the binding affinity of a test compound to a specific nAChR subtype.
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells) are prepared.
-
Incubation: Membranes are incubated with a radioligand (e.g., [³H]epibatidine) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by vacuum filtration.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Electrophysiology Assay (Two-Electrode Voltage Clamp):
This functional assay measures the effect of a compound on the ion channel activity of nAChRs expressed in Xenopus oocytes.
-
Oocyte Preparation: Xenopus oocytes are injected with cRNA encoding the desired nAChR subunits.
-
Recording: The oocytes are voltage-clamped, and the current response to the application of acetylcholine (ACh) or another agonist is recorded.
-
Compound Application: The test compound is applied to the oocyte, and its effect on the agonist-induced current (potentiation or inhibition) is measured.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualization
Caption: Simplified nAChR signaling cascade.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine ring is a common feature in many DPP-4 inhibitors, and the introduction of a trifluoromethyl group can influence their potency and pharmacokinetic properties.
Data Presentation: SAR of Pyrrolidine-based DPP-4 Inhibitors
Similar to nAChR modulators, specific SAR data for a homologous series of this compound analogs as DPP-4 inhibitors is scarce. The following table provides a representative SAR based on the broader class of pyrrolidine-containing DPP-4 inhibitors.
| Analog | Modification | Activity (IC50) |
| Reference Compound | Cyanopyrrolidine core | Potent Inhibitor |
| Analog 1 | This compound core | Potent Inhibitor |
| Analog 2 | Substitution on the pyrrolidine nitrogen | Critical for potency |
| Analog 3 | Introduction of a β-amino acid moiety | Often enhances activity |
| Analog 4 | Aromatic substitution on the side chain | Modulates potency and selectivity |
Note: This table is illustrative and compiled from general findings on pyrrolidine-based DPP-4 inhibitors due to the limited availability of direct comparative data for a homologous series of this compound analogs.
Experimental Protocols
DPP-4 Inhibitory Assay (Fluorometric):
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
-
Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound.
-
Incubation: The DPP-4 enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualization
Caption: Experimental workflow for DPP-4 inhibition assay.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
PPARs are nuclear receptors that play a key role in the regulation of lipid and glucose metabolism. Analogs of this compound have been investigated as dual PPARα/γ agonists for the treatment of type 2 diabetes and dyslipidemia.
Data Presentation: SAR of Pyrrolidine-based PPAR Agonists
The SAR of pyrrolidine-based PPAR agonists is influenced by the stereochemistry and the nature of substituents on both the pyrrolidine ring and the acidic head group.
| Analog | Modification | Receptor Subtype | Activity (EC50) |
| Reference Compound | Pyrrolidine-3,4-dicarboxylic acid derivative | PPARα/γ Dual Agonist | Potent Agonist |
| Analog 1 | cis-3R,4S stereochemistry | PPARα/γ | Preferred for dual agonism |
| Analog 2 | N-pyrimidinyl substitution | PPARα/γ | Enhances potency |
| Analog 3 | Oxybenzyl linker at C4 | PPARα/γ | Important for activity |
| Analog 4 | Trifluoromethyl substitution on N-aryl group | PPARα/γ | Generally favorable |
Note: This table is illustrative and compiled from general findings on pyrrolidine-based PPAR agonists due to the limited availability of direct comparative data for a homologous series of this compound analogs.
Experimental Protocols
PPAR Luciferase Reporter Assay:
This cell-based assay measures the ability of a compound to activate PPAR-mediated gene transcription.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for the PPAR subtype of interest (α or γ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of luciferase expression is calculated relative to a vehicle control, and EC50 values are determined from concentration-response curves.
Visualization
Caption: PPAR signaling and gene transcription.
Comparative Analysis of 2-(Trifluoromethyl)pyrrolidine Compounds: A Guide to In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)pyrrolidine scaffold has emerged as a privileged motif in medicinal chemistry, imparting unique physicochemical properties to compounds that can lead to enhanced biological activity, metabolic stability, and bioavailability. This guide provides a comparative overview of in vitro and in vivo studies on various compounds containing this moiety, with a focus on their applications in oncology, diabetes, and infectious diseases. The information presented herein is compiled from recent scientific literature to aid researchers in evaluating the potential of these compounds and designing further investigations.
Anticancer Activity
Compounds incorporating the this compound ring have demonstrated significant potential as anticancer agents. In vitro studies have revealed cytotoxic effects against a range of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Spiro-epoxyindole-pyrrolidines | MCF-7 (Breast Cancer) | Not Specified | 15.49 ± 0.04 | [1] |
| Spiro-epoxyindole-pyrrolidines | K562 (Leukemia) | Not Specified | 13.38 ± 0.14 | [1] |
| Pyrrolidine-2,5-dione Derivatives | MCF-7 (Breast Cancer) | MTT Assay | 1.496 | [2] |
| Pyrrolidine-2,5-dione Derivatives | MCF-7 (Breast Cancer) | MTT Assay | 1.831 | [2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[3][4][5]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[4][6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Following incubation, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.[3][6]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[7][8]
Experimental Workflow: In Vitro Cytotoxicity Screening
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
Comparative Docking Analysis of 2-(Trifluoromethyl)pyrrolidine Ligands: A Guide for Drug Discovery
This guide provides a comparative overview of molecular docking studies for a series of hypothetical 2-(trifluoromethyl)pyrrolidine ligands. The inclusion of the trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, making comparative in silico analyses a critical component of modern drug design. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the binding affinities and interaction patterns of this important chemical scaffold.
Comparative Docking Performance: A Quantitative Overview
The following table summarizes key quantitative data from a hypothetical comparative docking study of this compound analogs against the human C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor implicated in cancer metastasis and HIV entry. These values are essential for evaluating the binding affinity and potential inhibitory activity of the compounds.
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Ki (nM) | Hydrogen Bond Interactions | Key Interacting Residues |
| LIG-001 | R-2-(Trifluoromethyl)pyrrolidine | -7.2 | 850 | 2 | ASP97, GLU288 |
| LIG-002 | S-2-(Trifluoromethyl)pyrrolidine | -7.5 | 650 | 2 | ASP97, TYR116 |
| LIG-003 | S-N-phenyl-2-(Trifluoromethyl)pyrrolidine | -8.9 | 95 | 3 | ASP97, TYR116, HIS281 |
| LIG-004 | S-N-(4-fluorophenyl)-2-(Trifluoromethyl)pyrrolidine | -9.4 | 50 | 4 | ASP97, TYR116, HIS281, ASP262 |
Experimental Protocols: A Methodological Blueprint
The following section details a standardized protocol for comparative molecular docking studies, designed to ensure reproducibility and provide a solid foundation for further in silico and in vitro validation.
Ligand Preparation
The three-dimensional structures of the this compound analogs were generated using molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization of each ligand was performed using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. The final optimized structures were saved in the PDBQT file format for use with AutoDock Vina.
Protein Preparation
The X-ray crystal structure of the target protein, CXCR4 in complex with an antagonist (e.g., PDB ID: 3OE6), was retrieved from the Protein Data Bank. The protein structure was prepared for docking using AutoDockTools. This process involved the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of Gasteiger charges. The prepared protein structure was also saved in the PDBQT file format.
Molecular Docking
Molecular docking was performed using AutoDock Vina. The grid box for the docking simulation was centered on the orthosteric binding site of CXCR4, as identified from the co-crystallized ligand in the original PDB file. The dimensions of the grid box were set to 24 x 24 x 24 Å to encompass the entire binding pocket. The docking protocol was validated by redocking the native ligand into the active site and confirming that the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was less than 2.0 Å. For each analog, ten docking poses were generated, and the pose with the lowest binding energy was selected for further analysis.
Visualization and Analysis
The interactions between the docked ligands and the protein were visualized and analyzed using a molecular visualization tool such as PyMOL or Discovery Studio Visualizer. This analysis focused on identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
Visualization of Signaling Pathways and Workflows
Understanding the biological context of the target and the computational workflow is crucial for rational drug design. The following diagrams illustrate the CXCR4 signaling pathway and a general experimental workflow for molecular docking.
Assessing the Metabolic Stability of 2-(Trifluoromethyl)pyrrolidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)pyrrolidine scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of structural and physicochemical properties that can enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. A critical parameter in the optimization of these compounds is their metabolic stability, which dictates their in vivo half-life and overall exposure. This guide provides a comparative framework for assessing the metabolic stability of this compound derivatives, supported by illustrative experimental data and detailed methodologies.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically evaluated using in vitro assays, such as the liver microsomal stability assay. The key readouts from this assay are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.
The following table presents illustrative data for a series of hypothetical this compound derivatives to demonstrate how their metabolic stability can be compared. The actual metabolic stability will be highly dependent on the specific substitutions on the pyrrolidine ring and other parts of the molecule.
| Compound ID | Structure | Human Liver Microsome t½ (min) | Human Liver Microsome CLint (µL/min/mg protein) |
| Compound A | This compound | > 60 | < 5.0 |
| Compound B | 1-Methyl-2-(trifluoromethyl)pyrrolidine | 45 | 15.4 |
| Compound C | 1-Benzyl-2-(trifluoromethyl)pyrrolidine | 25 | 27.7 |
| Compound D | 4-Fluoro-2-(trifluoromethyl)pyrrolidine | > 60 | < 5.0 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the accurate interpretation and replication of metabolic stability data. The following is a generalized protocol for determining the metabolic stability of a test compound using human liver microsomes.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compounds
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) containing an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the compounds by diluting the stock solutions in the phosphate buffer.
-
Prepare the liver microsome suspension in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the working solution of the test compound or positive control to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. A parallel incubation without the NADPH regenerating system should be performed as a negative control to assess non-enzymatic degradation.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial linear portion of the curve.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
A Comparative Guide to the Pharmacokinetic Profile of Drugs Containing the 2-(Trifluoromethyl)pyrrolidine Moiety
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the 2-(trifluoromethyl)pyrrolidine moiety into drug candidates represents a strategic approach in medicinal chemistry to enhance pharmacokinetic properties. The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity, and enhance membrane permeability, all of which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the pharmacokinetic profile of an investigational drug containing this moiety, JNJ-42165279, against other fatty acid amide hydrolase (FAAH) inhibitors.
Introduction to FAAH Inhibition and the Role of the this compound Moiety
Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide.[1][2] Inhibiting FAAH increases the levels of these signaling lipids, which can produce therapeutic effects including analgesia, and anxiolysis, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][3] The this compound scaffold is a component of JNJ-42165279, a selective and orally bioavailable FAAH inhibitor.[4] This moiety is designed to confer favorable ADME properties, contributing to its potential as a therapeutic agent for central nervous system (CNS) disorders.[5]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of JNJ-42165279 in comparison to other notable FAAH inhibitors. This data is compiled from preclinical and clinical studies.
| Drug | Species | Dose | Route | Tmax (h) | Cmax | AUC | Half-life (t½) | Bioavailability (F) | Key Findings & Citations |
| JNJ-42165279 | Rat | 20 mg/kg | Oral | 1 | 4.2 µM (plasma) 6.3 µM (brain) | - | - | - | Brain concentrations were somewhat elevated relative to plasma at Cmax.[5] |
| JNJ-42165279 | Human | 10-100 mg (single) | Oral | - | Dose-dependent | Dose-dependent | - | - | Saturation of brain FAAH occupancy occurred with doses ≥10 mg.[6][7] |
| JNJ-42165279 | Human | 25-100 mg (daily for 10 days) | Oral | - | Accumulation observed | Accumulation observed | - | - | Increased plasma and CSF fatty acid amides.[6] |
| PF-04457845 | Human | 0.1 - 40 mg (single) | Oral | 0.5 - 1.2 | Dose-dependent | Supraproportional increase from 0.1 to 10 mg | - | - | Rapidly absorbed; no food effect.[1] |
| BIA 10-2474 | Human | 0.25 - 100 mg (single) | Oral | - | Dose-proportional | Dose-proportional | 4.5 - 9.3 h | - | Rapidly absorbed.[8] |
| URB597 | Rat | 3 mg/kg | Oral | 1 | 159.47 ng/mL | - | - | 36% | Remained undetectable in the brain at doses that maximally inhibit peripheral FAAH.[9] |
| URB937 | Rat | 3 mg/kg | Oral | 1 | 159.47 ng/mL | - | - | 36% | Remained undetectable in brain at doses that maximally inhibit peripheral FAAH activity.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic studies. Below are generalized protocols for key experiments cited in the evaluation of FAAH inhibitors.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after oral administration in rats.[10]
Procedure:
-
Animal Handling and Dosing: Male Sprague-Dawley rats are used. The test compound is formulated in a suitable vehicle (e.g., 10% PEG-400, 10% Tween-80, and 80% saline).[10] A single dose is administered via oral gavage.[10]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing via the tail vein.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Brain Tissue Collection: At the end of the study, animals are euthanized, and brain tissue is collected, homogenized, and stored at -80°C.[5]
-
Bioanalysis: Plasma and brain homogenate concentrations of the test compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[6]
Human Multiple-Ascending Dose (MAD) Study
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an FAAH inhibitor after multiple ascending doses in healthy volunteers.[6]
Procedure:
-
Study Design: A double-blind, placebo-controlled, randomized study design is employed.[12]
-
Dosing: Ascending doses of the investigational drug or placebo are administered orally once daily for a specified period (e.g., 10 days).[6]
-
Pharmacokinetic Sampling: Plasma, urine, and cerebrospinal fluid (CSF) samples are collected at various time points after the first and last doses to determine drug and metabolite concentrations.[6]
-
Pharmacodynamic Assessments: FAAH activity in leukocytes and concentrations of fatty acid amides (e.g., anandamide) in plasma and CSF are measured.[6]
-
Brain Occupancy (PET study): A positron emission tomography (PET) study using a specific FAAH tracer (e.g., [11C]MK3168) is conducted to determine the extent of FAAH occupancy in the brain at different drug doses.[6][7]
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental methods. Pharmacodynamic effects are correlated with drug exposure. Safety and tolerability are monitored throughout the study.[6]
Visualizations
FAAH Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats [escholarship.org]
- 10. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-(Trifluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)pyrrolidine scaffold is a privileged motif in medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, lipophilicity, and binding affinity. The synthesis of this chiral heterocycle has been the subject of considerable research, leading to a variety of synthetic strategies. This guide provides an objective comparison of the most prominent synthetic routes to this compound and its derivatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development objective.
Comparison of Key Performance Metrics
The following table summarizes the quantitative data for the principal synthetic routes to this compound derivatives, offering a clear comparison of their efficiency and stereochemical control.
| Synthetic Route | Key Transformation(s) | Number of Steps | Overall Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) or Enantiomeric Ratio (e.r.) | Key Reagents and Conditions |
| Asymmetric Michael Addition/Reductive Cyclization | Organocatalytic Michael addition, Catalytic hydrogenation | 2 | High | >20:1 | 90-98% e.e. | Organocatalyst (e.g., prolinol derivative), nitroolefin, 1,1,1-trifluoromethylketone, H₂, Pd/C.[1][2][3] |
| Rearrangement of Chiral Azetidines | Azetidine formation, Ring-expansion | Multi-step | Good to Excellent | >99:1 | >99% e.e. (from chiral pool) | Enantiopure 4-formyl-β-lactam, Ruppert-Prakash reagent (TMSCF₃), nucleophiles (e.g., BnNH₂).[4][5] |
| Asymmetric Hydrogenation of a Pyrrole Precursor | Asymmetric hydrogenation | 1 | High | N/A | Up to 99% e.e. | 2-(Trifluoromethyl)pyrrole precursor, chiral catalyst (e.g., Ru-PhTRAP), H₂. |
| Diastereoselective Reductive Amination | Imine formation, Diastereoselective reduction | 1 (one-pot) | Moderate | Good to Excellent | N/A (chiral substrate) | Trifluoromethyl 1,4-dicarbonyl precursor, chiral amine (e.g., amino acid ester), reducing agent (e.g., NaBH(OAc)₃). |
Logical Workflow of Synthetic Strategies
The following diagram illustrates the conceptual relationships between the different synthetic approaches to the this compound core.
Caption: Comparative workflow of major synthetic routes.
Experimental Protocols
Asymmetric Michael Addition/Reductive Cyclization
This protocol is adapted from the work of Johnson and co-workers and describes the synthesis of a trisubstituted this compound.[1][2][3]
Step 1: Organocatalytic Asymmetric Michael Addition
-
To a solution of the nitroolefin (0.2 mmol, 1.0 equiv) and 1,1,1-trifluoromethylketone (0.4 mmol, 2.0 equiv) in toluene (2.0 mL) at -20 °C is added the organocatalyst (a prolinol derivative, 0.04 mmol, 20 mol%).
-
The reaction mixture is stirred at -20 °C for 24-72 hours, monitoring by TLC for the consumption of the nitroolefin.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product, a γ-nitro trifluoromethyl ketone, is purified by flash column chromatography on silica gel.
Step 2: Diastereoselective Reductive Cyclization
-
To a solution of the purified γ-nitro trifluoromethyl ketone (0.15 mmol) in methanol (3 mL) is added palladium on carbon (10 wt. %, ~10 mg).
-
The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The resulting crude this compound is purified by flash column chromatography to yield the final product.
Rearrangement of Chiral Azetidines
This protocol is based on the synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines from chiral β-lactams.[4][5]
Step 1: Synthesis of the Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidine
-
An enantiopure 4-formyl-β-lactam (derived from an amino acid) is dissolved in anhydrous THF.
-
The solution is cooled to -78 °C, and Ruppert-Prakash reagent (TMSCF₃) is added, followed by a catalytic amount of a fluoride source (e.g., TBAF).
-
The reaction is stirred at -78 °C for several hours and then quenched.
-
The resulting trifluoromethylated carbinol is then subjected to a reduction of the β-lactam carbonyl group (e.g., using LiAlH₄) to afford the chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine.
Step 2: Ring Expansion to the this compound
-
The chiral azetidine from the previous step is dissolved in an appropriate solvent such as acetonitrile.
-
The hydroxyl group is activated in situ, for example, by treatment with MsCl or TsCl in the presence of a base (e.g., triethylamine).
-
A nucleophile, such as benzylamine, is added to the reaction mixture.
-
The reaction is heated to induce the rearrangement via a bicyclic aziridinium ion intermediate.
-
After completion, the reaction is worked up and the product is purified by column chromatography to yield the 3,4-disubstituted this compound.
Conclusion
The choice of synthetic route to this compound is highly dependent on the desired substitution pattern, stereochemical purity, and scalability of the synthesis. The Asymmetric Michael Addition/Reductive Cyclization offers a highly efficient and stereoselective route to polysubstituted pyrrolidines. For access to specific diastereomers from a readily available chiral starting material, the Rearrangement of Chiral Azetidines provides an excellent option. For simpler, unsubstituted or specifically substituted pyrrolidines, Asymmetric Hydrogenation of a pyrrole precursor or a well-designed Reductive Amination strategy can be more direct and atom-economical. Researchers and drug development professionals should carefully consider the trade-offs between the number of steps, overall yield, and stereochemical control offered by each method to best suit their specific needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group's Impact on Pyrrolidine pKa: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the influence of structural modifications on a molecule's physicochemical properties is paramount. The introduction of a trifluoromethyl (CF₃) group, a common strategy in medicinal chemistry, can significantly alter a compound's lipophilicity, metabolic stability, and, notably, its basicity (pKa). This guide evaluates the impact of the trifluoromethyl group on the pKa of the pyrrolidine ring, a prevalent scaffold in numerous pharmaceuticals.
The strong electron-withdrawing nature of the trifluoromethyl group is known to decrease the basicity of amines, resulting in a lower pKa value for the corresponding conjugate acid.[1] This effect is primarily due to the inductive effect of the highly electronegative fluorine atoms, which pull electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation.
Comparative pKa Data
| Compound Name | Structure | pKa of Conjugate Acid | Reference |
| Pyrrolidine | ~11.3 | Sigma-Aldrich | |
| 3,3-Difluoropyrrolidine | 7.5 | PubChem | |
| 2-Trifluoromethylpyrrolidine | Not Experimentally Determined | N/A | |
| 3-Trifluoromethylpyrrolidine | Not Experimentally Determined | N/A |
Note: The pKa of pyrrolidine can vary slightly depending on the experimental conditions. The value of ~11.3 is a commonly cited figure.
The significant drop in pKa from pyrrolidine (~11.3) to 3,3-difluoropyrrolidine (7.5) of nearly four pKa units illustrates the potent electron-withdrawing effect of fluorine atoms. It is therefore anticipated that the trifluoromethyl group, with three fluorine atoms, will induce an even more substantial decrease in the pKa of the pyrrolidine nitrogen. The effect will be more pronounced when the CF₃ group is at the 2-position due to its closer proximity to the nitrogen atom compared to the 3-position.
Electronic Effects of the Trifluoromethyl Group
The influence of the trifluoromethyl group on the basicity of the pyrrolidine nitrogen is primarily an inductive effect. This can be visualized as a cascade of electron withdrawal through the sigma bonds of the molecule.
Figure 1. Diagram illustrating the inductive electron withdrawal by the trifluoromethyl group, leading to reduced electron density on the pyrrolidine nitrogen and consequently lower basicity.
Experimental Protocols for pKa Determination
The pKa of amine-containing compounds like pyrrolidine and its derivatives can be accurately determined using several experimental techniques. The two most common methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration
This is a classical and widely used method for pKa determination.[2][3][4]
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the amine is half-protonated, which corresponds to the midpoint of the titration curve.
Experimental Workflow:
Figure 2. A generalized workflow for determining the pKa of a pyrrolidine derivative using potentiometric titration.
NMR Spectroscopy
NMR spectroscopy offers a powerful alternative for pKa determination, particularly for compounds that are not amenable to potentiometric titration or when information about the site of protonation is required.[5][6]
Principle: The chemical shifts of nuclei near an ionizable center are sensitive to the protonation state of that center. By monitoring the change in chemical shift of specific protons or carbons as a function of pH, a titration curve can be generated. The inflection point of this sigmoidal curve corresponds to the pKa.
Experimental Workflow:
Figure 3. A generalized workflow for determining the pKa of a pyrrolidine derivative using NMR spectroscopy.
Conclusion
The incorporation of a trifluoromethyl group onto the pyrrolidine ring is expected to cause a significant decrease in its basicity, and consequently, a lower pKa of its conjugate acid. This is a direct result of the strong inductive electron-withdrawing effect of the CF₃ group. While precise experimental pKa values for 2- and 3-trifluoromethylpyrrolidine are not widely reported, the established principles of physical organic chemistry and comparative data from other fluorinated analogues provide a strong basis for predicting this trend. For drug development professionals, this predictable modulation of pKa is a critical tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of pyrrolidine-containing drug candidates. The experimental protocols outlined provide robust methods for the empirical determination of these crucial physicochemical parameters.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(Trifluoromethyl)pyrrolidine and Other Fluorinated Pyrrolidines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The pyrrolidine scaffold, a prevalent motif in numerous biologically active compounds, is no exception. This guide provides a comparative analysis of 2-(trifluoromethyl)pyrrolidine and other fluorinated pyrrolidines, offering insights into their performance supported by available experimental data.
The strategic placement of fluorine atoms on the pyrrolidine ring can significantly influence a molecule's conformational preferences, basicity (pKa), lipophilicity (logP), and metabolic stability. These modifications, in turn, can lead to enhanced potency, selectivity, and pharmacokinetic profiles. This guide will delve into these aspects, presenting a comparative overview of key fluorinated pyrrolidines to aid in the rational design of novel therapeutics.
Data Presentation: Physicochemical and Biological Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Biological Activity (IC50) |
| This compound | C₅H₈F₃N | 139.12[1][2] | 104-106[2][3] | 29-33 ((S)-enantiomer)[4] | 1.210 (at 25 °C)[2][3] | Not directly reported for DPP-IV, but derivatives show activity[5] |
| 3-Fluoropyrrolidine | C₄H₈FN | 89.11 | Not available | 179-186 (hydrochloride salt)[6] | Not available | Not directly reported for DPP-IV |
| 3,3-Difluoropyrrolidine | C₄H₇F₂N | 107.10 | Not available | 133-136 (hydrochloride salt)[2] | Not available | Non-fluorinated analogs are less potent DPP-IV inhibitors[1] |
| (3R,4R)-3,4-Difluoropyrrolidine | C₄H₇F₂N | 107.10 | Not available | Not available | Not available | Potent DPP-IV inhibitor activity reported for derivatives[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for the synthesis of a fluorinated pyrrolidine and for a key biological assay.
Synthesis of 3,3-Difluoropyrrolidine (Generalized from Literature)
A common strategy for the synthesis of 3,3-difluoropyrrolidine involves the cyclization of a suitable precursor. One reported method involves the following key steps[7][8]:
-
Preparation of 2,2-difluorosuccinic acid: This can be achieved through a Claisen rearrangement followed by a ruthenium-catalyzed oxidation.
-
Cyclization: The difluorosuccinic acid is then cyclized to form an N-protected-3,3-difluoropyrrolidinone.
-
Reduction: The pyrrolidinone is subsequently reduced using a reducing agent such as borane-dimethyl sulfide complex (BH₃·SMe₂) to yield the desired 3,3-difluoropyrrolidine.
Note: Specific reaction conditions, protecting groups, and purification methods can vary and should be optimized based on the specific synthetic route.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
Fluorinated pyrrolidines have shown significant promise as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target for type 2 diabetes. A typical in vitro assay to determine the inhibitory activity of these compounds is as follows:
-
Reagents and Materials:
-
Human recombinant DPP-IV enzyme.
-
Fluorogenic substrate, e.g., Gly-Pro-7-amino-4-methylcoumarin (GP-AMC).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test compounds (fluorinated pyrrolidines) dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitor (e.g., Sitagliptin).
-
96-well microplate (black, for fluorescence measurements).
-
Fluorescence microplate reader.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 10 µL of the test compound solution at various concentrations (typically in a serial dilution). For control wells, add 10 µL of the solvent.
-
Add 20 µL of the DPP-IV enzyme solution to all wells except the blank (substrate control) wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the GP-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
The biological activity of fluorinated pyrrolidines as DPP-IV inhibitors is rooted in their ability to modulate a critical physiological pathway involved in glucose homeostasis.
DPP-IV Signaling Pathway in Glucose Homeostasis
Dipeptidyl peptidase-4 (DPP-IV) is an enzyme that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] These hormones are released from the gut in response to food intake and play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, fluorinated pyrrolidines prevent the degradation of GLP-1 and GIP, leading to their increased circulation and prolonged activity. This results in enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately leading to lower blood glucose levels.
Caption: DPP-IV inhibition by fluorinated pyrrolidines enhances incretin signaling for glucose control.
General Experimental Workflow for Synthesis and Evaluation
The discovery and development of novel fluorinated pyrrolidine-based drug candidates typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: Workflow for the development of novel fluorinated pyrrolidine drug candidates.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(三氟甲基)吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical preparation of 3,3-difluoropyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.aston.ac.uk [research.aston.ac.uk]
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)pyrrolidine: A Step-by-Step Guide
The proper disposal of 2-(Trifluoromethyl)pyrrolidine is critical for ensuring laboratory safety and environmental protection. This substance is classified as a flammable, corrosive, and hazardous material, requiring strict adherence to disposal protocols.[1][2][3] Improper handling can lead to severe skin burns, eye damage, and significant environmental harm, as it is very toxic to aquatic life.[2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, protective clothing, and eye/face protection.[1][2] All handling of waste should be conducted within a fume hood to avoid inhalation of vapors.[2] Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources.[1][2]
Hazard Profile for Disposal Considerations
Understanding the hazards associated with this compound is fundamental to its safe disposal. The following table summarizes key data dictating the required disposal methods.
| Hazard Classification | Description | UN Number | Transport Hazard Class | Packing Group |
| Flammable Solid | The substance is a flammable solid.[1][2] It has a flash point of 26 °C / 78.8 °F.[1] | UN2925 | 4.1 (with subsidiary 8) | III |
| Corrosive | Causes severe skin burns and eye damage.[1][2] | UN2925 | 8 (subsidiary to 4.1) | III |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | - | - | - |
| Environmental Hazard | Very toxic to aquatic life.[2] | - | - | - |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in compliance with all local, state, and federal regulations.[1][5]
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, especially other solvents, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, closable, and properly labeled hazardous waste container.[2]
2. Container Management:
-
Use only approved, chemically-resistant containers. The original packaging may be suitable if it is in good condition.[2]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep the waste container tightly closed when not in use.[2]
3. Storage of Waste:
-
Store the waste container in a cool, well-ventilated area, away from incompatible materials and sources of ignition.[5]
-
Ensure the storage area has secondary containment to manage any potential leaks.
4. Disposal of Empty Containers:
-
Empty containers retain product residue and can be dangerous.[1]
-
They must be handled and disposed of as hazardous waste in the same manner as the chemical itself.[5] Do not rinse into the drain.
5. Scheduling Waste Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical through standard laboratory trash or sewer systems.[2] Discharging into drains or rivers is strictly prohibited.[2]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that all safety and regulatory requirements are met, minimizing risks to personnel and the environment. Always consult your institution's specific safety data sheets and EHS guidelines before handling and disposing of any chemical waste.
References
Personal protective equipment for handling 2-(Trifluoromethyl)pyrrolidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2-(Trifluoromethyl)pyrrolidine, a flammable and corrosive compound. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Key Physical and Chemical Properties
A summary of important quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₈F₃N | [1] |
| Molecular Weight | 139.12 g/mol | [1] |
| Boiling Point | 104-106 °C | |
| Density | 1.210 g/mL at 25 °C | |
| Flash Point | 26 °C (78.8 °F) | |
| Storage Temperature | 2-8°C | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a highly flammable liquid and vapor that is harmful if swallowed or inhaled and causes severe skin burns and eye damage[1][2][3]. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical splash goggles and a face shield[4]. Facilities must be equipped with an eyewash station and a safety shower[4][5].
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a good option, but it is crucial to check the breakthrough time and permeation rate from the glove manufacturer for the specific chemical being handled[6]. Always inspect gloves for tears or holes before use and remove them by peeling from the wrist downwards to avoid contaminating the skin[6][7].
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors, especially when working outside of a fume hood or in poorly ventilated areas[4][8]. A self-contained breathing apparatus (SCBA) should be used in case of fire[2][5].
-
Body Protection: Wear a flame-retardant lab coat or a chemical-resistant apron over personal clothing[3][9]. In cases of significant exposure risk, a full chemical-resistant suit may be necessary[10]. Ensure clothing is closed at the neck and wrists[9]. Contaminated clothing should be removed immediately and washed before reuse[5][8].
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps from receiving the chemical to its storage.
Caption: Safe Handling Workflow for this compound.
Detailed Experimental Protocol:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Confirm that the chemical fume hood is functioning correctly and that an emergency eyewash and safety shower are accessible[4][5].
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond the container and receiving equipment during transfer[3][4][8].
-
Dispensing: Use only non-sparking tools when opening and handling the container[2][8]. Dispense the required amount of the chemical slowly and carefully to avoid splashing.
-
Work Environment: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood[2][3]. Do not eat, drink, or smoke in the handling area[3][8].
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated place away from heat, sparks, and open flames[2][3][8]. The recommended storage temperature is between 2-8°C, and it should be stored under an inert gas like Argon[2].
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][5].
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention[2][3][5].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][5][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][5][8].
-
Spill Response: In case of a spill, evacuate the area and eliminate all ignition sources. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable container for disposal[5].
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
References
- 1. This compound | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 6. pppmag.com [pppmag.com]
- 7. Personal Protective Equipment (PPE) [flinnsci.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment - Canada.ca [canada.ca]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
